Product packaging for Ferutinin(Cat. No.:)

Ferutinin

Cat. No.: B1214473
M. Wt: 358.5 g/mol
InChI Key: CYSHNJQMYORNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) 4-hydroxybenzoate is a natural product found in Ferula kuhistanica, Ferula communis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B1214473 Ferutinin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSHNJQMYORNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ferutinin's Mechanism of Action in Breast Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin (B81), a natural sesquiterpene lactone, has emerged as a promising candidate in breast cancer research due to its potent cytotoxic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on breast cancer cells, with a particular focus on its impact on signaling pathways, cell cycle progression, and apoptosis. This document synthesizes quantitative data from multiple studies, offers detailed experimental protocols for key assays, and presents visual representations of the core mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound exerts its anticancer effects in breast cancer cells through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating estrogen receptor signaling. As a phytoestrogen, it displays a dual role, acting as an agonist to estrogen receptor alpha (ERα) and as an agonist/antagonist to estrogen receptor beta (ERβ)[1]. Its primary mechanisms of action include the induction of apoptosis via the intrinsic (mitochondrial) pathway, modulation of the cell cycle, and, at higher concentrations, the generation of reactive oxygen species (ROS)[1][2].

Induction of Apoptosis

This compound is a potent inducer of apoptosis in breast cancer cells[3][4][5]. At high concentrations, this compound triggers the overproduction of ROS in mitochondria, leading to an increase in intracellular calcium levels[2][6]. This cascade of events disrupts the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway[2][7]. The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and activates caspase-9, which in turn activates executioner caspases, ultimately leading to programmed cell death[1]. This process is also marked by significant DNA damage, which is more pronounced in cancer cells compared to normal cells[3][4].

Cell Cycle Arrest

Treatment of breast cancer cells with this compound leads to a significant accumulation of cells in the pre-G0/G1 phase of the cell cycle, indicative of apoptosis-associated cell cycle arrest[8][9][10]. This effect disrupts the normal proliferative cycle of cancer cells, contributing to the overall anti-tumor activity.

Estrogen Receptor Modulation

This compound's interaction with estrogen receptors is a critical aspect of its activity, particularly in estrogen-dependent breast cancers like those represented by the MCF-7 cell line[8]. It is considered a selective estrogen receptor modulator (SERM)[8][10]. While it shows agonistic activity towards ERα, its anti-proliferative effects at higher concentrations suggest a complex interplay of signaling pathways that can override the proliferative signals typically associated with ERα activation[8].

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound on breast cancer cells have been quantified in several studies. The following tables summarize the key findings.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
Cell LineIC50 Value (µM)Incubation Time (hours)Reference
MCF-73772[8]
MCF-781Not Specified[6]
MCF-7~65.7 (29 µg/ml)72[7]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
TreatmentConcentration (µM)Cell Cycle Phase% of CellsReference
Control-Pre-G0/G1Not specified[8]
This compound30Pre-G0/G1Significant accumulation[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the mechanism of action of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound[7][11].

Objective: To determine the cytotoxic effect of this compound on breast cancer cells.

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium[1][11]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment[11].

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity[1]. Remove the existing medium and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired duration (e.g., 24, 48, 72 hours)[7].

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11].

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[11].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[11].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value[1].

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is based on methodologies described for analyzing this compound's effect on the cell cycle[8].

Objective: To determine the effect of this compound on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 30 µM) for a specified time (e.g., 72 hours)[8]. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C[8].

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample[8]. Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Western Blot Analysis for Apoptosis-Related Proteins

This is a general protocol for detecting changes in the expression of apoptosis-related proteins following this compound treatment.

Objective: To investigate the effect of this compound on the expression of key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-9, Cleaved Caspase-3).

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-9, anti-Cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Protocol:

  • Cell Lysis: Treat MCF-7 cells with this compound for the desired time. Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Ferutinin_Signaling_Pathway This compound This compound ER_alpha ERα This compound->ER_alpha Agonist ER_beta ERβ This compound->ER_beta Agonist/ Antagonist Mitochondria Mitochondria This compound->Mitochondria High Conc. Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Cell_Cycle_Arrest Cell Cycle Arrest (pre-G0/G1) This compound->Cell_Cycle_Arrest ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Executioner_Caspases Executioner Caspases Caspase9->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Experimental_Workflow_Cytotoxicity cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Breast Cancer Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (serial dilutions) Incubate_24h->Add_this compound Incubate_Treatment Incubate (24, 48, 72h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

Experimental_Workflow_Cell_Cycle cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Analysis Seed_Cells Seed Breast Cancer Cells (6-well plate) Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Harvest_Cells Harvest Cells Treat_this compound->Harvest_Cells Fix_Ethanol Fix in 70% Ethanol Harvest_Cells->Fix_Ethanol Stain_PI Stain with Propidium Iodide (with RNase A) Fix_Ethanol->Stain_PI Flow_Cytometry Flow Cytometry Analysis Stain_PI->Flow_Cytometry Analyze_Distribution Analyze Cell Cycle Distribution Flow_Cytometry->Analyze_Distribution

Caption: Experimental workflow for cell cycle analysis using PI staining.

References

Ferutinin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin is a naturally occurring sesquiterpene ester, primarily isolated from plants of the Ferula genus, such as Ferula communis and Ferula jaeschkeana.[1][2] As a significant bioactive compound, this compound has garnered considerable attention in the scientific community for its potent phytoestrogenic properties and its potential therapeutic applications. It is classified as a daucane sesquiterpenoid, characterized by a bicyclic carbon skeleton esterified with a p-hydroxybenzoate moiety. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a defined stereochemistry that is crucial for its biological activity. Its structural and chemical identifiers are summarized below.

Chemical Identifiers and Properties

PropertyValue
IUPAC Name [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate
Synonyms Jaeschkeanadiol p-hydroxybenzoate, Tefestrol, Ferutinine
CAS Number 41743-44-6
Molecular Formula C₂₂H₃₀O₄
Molecular Weight 358.47 g/mol
Canonical SMILES CC1=CC[C@]2(CC--INVALID-LINK--OC(=O)C3=CC=C(C=C3)O">C@(C(C)C)O)C
InChI Key CYSHNJQMYORNJI-YUVXSKOASA-N
Spectroscopic Data

Note on NMR Data: The following tables are compiled from spectral databases and patent literature. Researchers should consult primary literature for specific experimental conditions.

¹³C NMR Spectral Data (Solvent Not Specified)

Atom NumberChemical Shift (δ) ppm
1122.5
2134.8
375.8
452.8
542.1
628.9
780.5
849.9
943.1
1018.5
1136.4
1217.6
1317.5
1416.2
1524.1
1'122.1
2', 6'132.1
3', 5'115.5
4'160.2
C=O166.8

Data sourced from SpectraBase.

¹H NMR Spectral Data (300 MHz, CDCl₃) Note: This data corresponds to a p-pivaloyloxythis compound derivative as reported in patent literature, but provides an indication of the proton signals.

Proton AssignmentChemical Shift (δ) ppmMultiplicity & Coupling Constant (J) Hz
H3'/H5'8.09d, J=9.0
H2'/H6'7.20d, J=8.7
H95.60brt, J=4.7
H65.35td, J=10.4, 2.9
H102.07m
H111.89m
H141.86s
H151.14s
H120.99d, J=6.9
H130.89d, J=6.7

Data adapted from patent literature.

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are a critical quantitative measure of a compound's potency.

Reported IC₅₀ Values of this compound on Various Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)
MCF-7 Breast Cancer8172
TCC Bladder Cancer6772
NTERA-2 Teratocarcinoma39Not Specified
KYSE-30 Esophageal Cancer58Not Specified
K562R Chronic Myeloid Leukemia25.3Not Specified
HFF3 Normal Fibroblast9872

Data compiled from multiple sources.

Experimental Protocols

Isolation and Purification from Ferula communis

The isolation of this compound typically involves solvent extraction from the roots of Ferula species, followed by chromatographic purification.

Protocol:

  • Extraction: 250g of finely ground Ferula communis roots are subjected to percolation with 1L of methanol (B129727) (MeOH). The process is repeated four times.

  • Saponification: The combined methanol extracts are concentrated. 10% potassium hydroxide (B78521) (KOH) is added, and the solution is refluxed for 2 hours to hydrolyze the daucane esters.

  • Liquid-Liquid Extraction: After cooling, the alkaline solution is extracted three times with n-hexane to remove nonpolar compounds.

  • Purification: The resulting extract containing the hydrolyzed product (jaeschkenadiol) is then subjected to column chromatography for purification. This compound (jaeschkenadiol p-hydroxybenzoate) can be obtained through subsequent esterification and purification steps.

G cluster_extraction Extraction & Saponification cluster_purification Purification start Dried, powdered Ferula communis roots maceration Percolation with Methanol (4x) start->maceration concentrate Concentrate MeOH Extract maceration->concentrate hydrolysis Add 10% KOH, Reflux 2h concentrate->hydrolysis l_l_extraction Liquid-Liquid Extraction with n-Hexane hydrolysis->l_l_extraction Crude Hydrolyzed Extract column_chrom Column Chromatography l_l_extraction->column_chrom pure_compound Pure this compound (after re-esterification) column_chrom->pure_compound

Workflow for the Isolation of this compound.
Structural Elucidation Workflow

The definitive structure of a natural product like this compound is determined by integrating data from multiple spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula (e.g., C₂₂H₃₀O₄).

  • 1D NMR Spectroscopy:

    • ¹H NMR: Identifies the number of different types of protons, their chemical environment, and spin-spin coupling patterns, revealing adjacent protons.

    • ¹³C NMR & DEPT: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations, identifying proton spin systems.

    • HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton and placing functional groups.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments, J-Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC/HMQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) C13_NMR->COSY C13_NMR->HSQC Structure Final Structure of this compound COSY->Structure HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC HMBC->Structure MS Mass Spectrometry (Molecular Formula) MS->Structure

Logical workflow for structural elucidation.
Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of this compound (in complete culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Incubation: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.

G start Seed Cells in 96-Well Plate incubate1 Incubate 24h for Adherence start->incubate1 treat Treat with this compound Dilutions incubate1->treat incubate2 Incubate for Exposure Period (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 1.5-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium, Add DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC₅₀ read->analyze

Experimental workflow for the MTT assay.

Biological Activity and Signaling Pathways

Phytoestrogenic and Ionophoretic Activity

This compound is a potent phytoestrogen, acting as a selective estrogen receptor modulator. It functions as a strong agonist for the estrogen receptor alpha (ERα) with an IC₅₀ of 33.1 nM and as a mixed agonist/antagonist for ERβ with an IC₅₀ of 180.5 nM.[3] This dual activity makes it a compound of interest for conditions related to estrogen signaling, such as post-menopausal symptoms and osteoporosis.[2]

Furthermore, this compound exhibits ionophoretic properties, specifically for calcium ions (Ca²⁺).[4] It can increase the permeability of cellular and mitochondrial membranes to Ca²⁺, leading to an elevation of intracellular calcium levels. This activity is central to its cytotoxic mechanism at higher concentrations.[4]

Pro-Apoptotic Signaling in Cancer Cells

At cytotoxic concentrations, this compound induces apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. This mechanism is initiated by its ionophoretic action, which disrupts cellular calcium homeostasis.

The proposed signaling cascade is as follows:

  • Calcium Influx: this compound acts as a Ca²⁺ ionophore, increasing the influx of extracellular calcium and promoting its release from the endoplasmic reticulum, leading to a surge in cytosolic Ca²⁺.

  • Mitochondrial Overload: Mitochondria sequester the excess cytosolic Ca²⁺, leading to an overload.

  • Mitochondrial Dysfunction: This overload triggers the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondria, and increased production of reactive oxygen species (ROS).[4]

  • Apoptosome Formation: The compromised mitochondrial outer membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.

  • Caspase Activation: Cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase, Caspase-9. Caspase-9 then activates the executioner caspases, such as Caspase-3 and -7.

  • Bcl-2 Family Regulation: This process is tightly regulated by the Bcl-2 family of proteins. This compound has been shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2, thus tipping the balance in favor of apoptosis.

  • Cellular Dismantling: The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.

G cluster_membrane Cell & Mitochondrial Membranes cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade This compound This compound Ca_Influx ↑ Intracellular [Ca²⁺] (Ionophore Activity) This compound->Ca_Influx Bax ↑ Bax (Pro-apoptotic) This compound->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mito_Dys Mitochondrial Ca²⁺ Overload ↓ Membrane Potential (ΔΨm) ↑ ROS Production Ca_Influx->Mito_Dys MOMP Mitochondrial Outer Membrane Permeabilization Mito_Dys->MOMP CytC Cytochrome c Release MOMP->CytC Bax->MOMP Bcl2->MOMP Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Proposed pro-apoptotic signaling pathway of this compound.

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and significant, dose-dependent biological activities. Its dual role as a selective estrogen receptor modulator and a pro-apoptotic agent makes it a compelling lead compound for drug development in areas such as oncology and hormone replacement therapy. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this potent sesquiterpene. Further investigation is warranted to fully elucidate its in vivo efficacy, safety profile, and the intricate molecular details of its signaling pathways.

References

Ferutinin from Ferula communis: A Technical Guide to Extraction and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the extraction of ferutinin (B81), a prominent bioactive sesquiterpene, from the plant Ferula communis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, characterization, and biological activities of this compound. This document details experimental protocols for extraction and analysis, summarizes quantitative data, and visualizes key biological signaling pathways influenced by this compound.

Introduction to this compound and Ferula communis

Ferula communis, commonly known as giant fennel, is a plant belonging to the Apiaceae family, found in temperate regions.[1] It is a significant source of the bioactive compound this compound, a sesquiterpene known for a range of biological effects.[1] this compound has been extracted from the roots, leaves, and rhizome of the plant.[2][3] The biological activities of this compound are dose-dependent and include phytoestrogenic, antioxidant, anti-inflammatory, antiproliferative, and cytotoxic effects.[1][2]

Two main chemotypes of F. communis exist: a toxic chemotype, which contains high levels of the prenylated coumarin (B35378) ferulenol (B560370), and a non-toxic chemotype, which is rich in daucane-type sesquiterpenoids like this compound.[4] Ferulenol is known to have strong anti-coagulant properties that can lead to a lethal hemorrhagic syndrome.[3] Therefore, the removal of ferulenol is a critical step in the preparation of non-toxic Ferula extracts for therapeutic use.[3]

Quantitative Analysis of this compound Extraction

The efficiency of this compound extraction is highly dependent on the solvent and methodology employed. The following tables summarize quantitative data from various extraction protocols.

Plant MaterialExtraction MethodSolvent(s)Plant Material to Solvent RatioYield of Dry ExtractThis compound Concentration in ExtractReference
F. communis RootMacerationAcetone1:5 (w/w)2.2 g from 25 g of rootNot specified[5]
F. communis RootPercolationMethanol (B129727)250 g in 1 L112.2 g (45% of plant material)Not specified[6]
F. communis Aerial PartsSupercritical CO2 ExtractionCarbon Dioxide1 kgNot specifiedNot specified[6]
F. communis RootMacerationAcetone-WaterNot specifiedNot specifiedHigh amount[3]
F. communis PowderHPLC AnalysisNot applicableNot applicableNot applicable20%[7]
Plant PartSolventTotal Polyphenol Content (mg GAE/g DW)Flavonoid Content (mg QE/g DW)Reference
F. communis FruitsEthanol62.20 ± 0.1117.09[8]
F. communis FruitsMethanol60.82 ± 0.32Not specified[8]
F. communis FruitsAqueous44.04 ± 0.229.31 ± 0.24 and 8.97 ± 0.47[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Ferula communis.

Maceration-Based Extraction from F. communis Root

This protocol is adapted from a method used for extracting a this compound-rich phytocomplex.[3][5]

Objective: To extract this compound from the roots of F. communis using a solvent-based maceration technique.

Materials and Reagents:

  • Dried and powdered roots of Ferula communis

  • Acetone

  • Distilled water

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mix 25 g of powdered F. communis root with 125 g of acetone, achieving a 1:5 plant material to solvent ratio.[5]

  • Allow the mixture to stand for 60 minutes at room temperature to facilitate the extraction process.[3][5]

  • Filter the solution to separate the liquid extract from the solid plant residue.[3]

  • Concentrate the liquid extract to a dry powder using a rotary evaporator under vacuum at 40°C.[3]

  • The resulting 2.2 g of dry powder can be subjected to further analysis and purification.[3]

Percolation Extraction from F. communis Roots

This protocol is based on a patented method for preparing this compound.[6]

Objective: To extract daucane esters, including this compound, from F. communis roots via percolation.

Materials and Reagents:

  • Finely ground Ferula communis roots (2 mm particle size)

  • Methanol (MeOH)

  • Percolation apparatus

  • Concentration apparatus

Procedure:

  • Pack 250 g of finely ground F. communis roots into a percolation apparatus.

  • Add 1 L of methanol to the percolator.

  • Allow the mixture to macerate for two days.

  • Begin the percolation process, collecting the methanol extract.

  • Repeat the extraction process four times with 1 L of fresh methanol each time.

  • Combine the methanol extracts and concentrate them to a volume equal to the initial weight of the ground roots.

Supercritical CO2 Extraction from F. communis Aerial Parts

This method offers a "greener" alternative to solvent-based extractions.[6]

Objective: To extract this compound from the aerial parts of F. communis using supercritical carbon dioxide.

Materials and Reagents:

  • Finely ground Ferula communis aerial parts (1 kg)

  • Supercritical fluid extraction apparatus

  • Carbon dioxide (CO2)

Procedure:

  • Load 1 kg of finely ground F. communis aerial parts into the extraction vessel of the supercritical fluid extraction apparatus.

  • Set the extraction conditions to a temperature of 45°C and a pressure of 245 bar.

  • In the separator, maintain a temperature range of 25 to 45°C and a pressure of approximately 50 bar to precipitate the extracted compounds. This process is designed to avoid the co-extraction of gummy materials.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is the standard method for the identification and quantification of this compound in extracts.[3][5]

Objective: To identify and quantify this compound in an extract of F. communis.

Instrumentation and Conditions:

  • HPLC System: Perkin Elmer Flexar Module with a photodiode-array (PDA) detector, autosampler, Peltier LC column oven, and LC pump.[5]

  • Column: Agilent C18 (4 µm, 100A, 250 x 4.6 mm).[5]

  • Mobile Phase: A two-solvent gradient of 0.88% trifluoroacetic acid and acetonitrile.[5]

  • Flow Rate: 1 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 256 nm.[5]

Sample Preparation:

  • Dissolve 10 mg of the dry powder extract in 10.0 mL of methanol.[5]

  • Filter the solution through a 0.2 µm PTFE filter before injection into the HPLC system.[5]

Biological Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways. Its structural similarity to steroid hormones allows it to be classified as a phytoestrogen, with an affinity for both estrogen receptor subtypes, ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER).[2]

Estrogen Receptor Signaling

This compound's interaction with estrogen receptors triggers downstream signaling cascades. It has been shown to act as an ERα agonist and an agonist/antagonist for ERβ.[3] The activation of nuclear estrogen receptors leads to the regulation of gene expression through direct binding to estrogen response elements (EREs) on gene promoters.[2]

Estrogen_Receptor_Signaling This compound This compound ER_alpha ERα This compound->ER_alpha ER_beta ERβ This compound->ER_beta GPER GPER This compound->GPER ERE Estrogen Response Elements (ERE) ER_alpha->ERE Gene_Expression Gene Expression (Osteoblastic Differentiation) ERE->Gene_Expression

Caption: this compound interaction with estrogen receptors.

MEK/ERK and PI3K/Akt Signaling in Osteoblastic Differentiation

In human amniotic fluid stem cells, this compound has been observed to enhance osteoblastic differentiation. This process involves the activation of the MEK/ERK and PI3K/Akt signaling pathways.[9] this compound induces the phosphorylation of ERK and Akt, which can be blocked by specific inhibitors of MEK (PD0325901) and PI3K (wortmannin), respectively.[9] The PI3K/Akt pathway, in particular, appears to mediate the enhancement of osteoblastic differentiation through ERα.[9]

Osteoblastic_Differentiation_Signaling This compound This compound ER_alpha ERα This compound->ER_alpha PI3K PI3K ER_alpha->PI3K MEK MEK ER_alpha->MEK Akt Akt PI3K->Akt Wortmannin Osteoblastic_Differentiation Osteoblastic Differentiation Akt->Osteoblastic_Differentiation ERK ERK MEK->ERK PD0325901 ERK->Osteoblastic_Differentiation

Caption: this compound-induced osteoblastic differentiation signaling.

Induction of Apoptosis at High Concentrations

At high concentrations, this compound can trigger the overproduction of reactive oxygen species (ROS) in mitochondria, leading to apoptosis.[2] This is mediated by the induction of calcium channel opening and alteration of the mitochondrial transmembrane potential.[2] The influx of calcium ions can lead to the release of molecules involved in the intrinsic apoptotic pathway.[2]

Apoptosis_Induction_Signaling High_this compound High Concentration This compound Ca_Channels Calcium Channels High_this compound->Ca_Channels Mitochondria Mitochondria Transmembrane_Potential Altered Transmembrane Potential Mitochondria->Transmembrane_Potential ROS ROS Overproduction Mitochondria->ROS Ca_Channels->Mitochondria Apoptosis Apoptosis Transmembrane_Potential->Apoptosis ROS->Apoptosis

Caption: High-concentration this compound-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound from Ferula communis.

Ferutinin_Extraction_Workflow Plant_Material Ferula communis (Roots, Leaves, Rhizome) Grinding Drying and Grinding Plant_Material->Grinding Extraction Extraction (Maceration, Percolation, SFE) Grinding->Extraction Filtration Filtration/Separation Extraction->Filtration Concentration Solvent Removal/ Concentration Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, etc.) Crude_Extract->Analysis Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->Analysis

Caption: General workflow for this compound extraction.

Conclusion

This technical guide has provided a comprehensive overview of the extraction of this compound from Ferula communis, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The presented information highlights the importance of selecting appropriate extraction methods and the dose-dependent nature of this compound's biological activities. Further research into optimizing extraction yields and fully elucidating the mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent.

References

Phytoestrogenic Effects of Ferutinin on Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ferutinin (B81), a natural sesquiterpene compound derived from plants of the Ferula genus, has garnered significant attention for its potent phytoestrogenic properties. Its structural similarity to steroid hormones allows it to interact with estrogen receptors (ERs), positioning it as a molecule of interest for hormone replacement therapy alternatives and as a selective estrogen receptor modulator (SERM).[1][2] This document provides a comprehensive technical overview of this compound's effects on estrogen receptors, focusing on its binding affinity, receptor subtype selectivity, and mechanism of action. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Interaction with Estrogen Receptor Subtypes

This compound has been classified as a phytoestrogen with a notable affinity for both primary estrogen receptor subtypes, ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER).[1][2][3] Uniquely among many phytoestrogens, this compound displays a preferential binding affinity for ERα over ERβ.[1] It functions as an agonist at the ERα receptor while exhibiting mixed agonist/antagonist activity at the ERβ receptor.[4][5] This selective modulation is a key aspect of its pharmacological profile.

Quantitative Binding and Activity Data

The interaction of this compound with estrogen receptors has been quantified through competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of this binding affinity.

CompoundReceptor TargetParameterValue (nM)Activity ProfileCitation(s)
This compound ERαIC5033.1Agonist[4][5]
This compound ERβIC50180.5Agonist / Antagonist[4][5]

Table 1: this compound Binding Affinity for Estrogen Receptor Subtypes.

Mechanism of Action and Signaling Pathways

Like endogenous estrogens, this compound's mechanism of action is primarily mediated through its interaction with nuclear estrogen receptors. This interaction initiates a signaling cascade that controls the expression of numerous genes.

Nuclear Estrogen Receptor Signaling

Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor, leading to its dimerization. These receptor-ligand complexes translocate to the nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[1][3] This binding event recruits co-activator or co-repressor proteins, ultimately modulating gene transcription and leading to a physiological response.

Studies have shown that this compound's downstream effects involve the activation of the PI3K/Akt and MEK/ERK signaling pathways, which are crucial for processes like cell differentiation.[6] Furthermore, this compound's influence on ERα expression appears to be context-dependent; it increases ERα expression when administered alone but decreases the receptor's expression when co-administered with estradiol (B170435), suggesting a complex regulatory role.[1][7]

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_downstream Non-Genomic Signaling cluster_nucleus Nucleus This compound This compound ER ERα / ERβ (Inactive Monomer) This compound->ER Binding ER_this compound This compound-ER Complex Dimer Dimerized Complex ER_this compound->Dimer Dimerization PI3K_Akt PI3K/Akt Pathway ER_this compound->PI3K_Akt MEK_ERK MEK/ERK Pathway ER_this compound->MEK_ERK Dimer_nuc Dimerized Complex Dimer->Dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_nuc->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators Response Physiological Response Transcription->Response

Caption: Canonical and non-genomic signaling pathways activated by this compound.

Experimental Protocols

The following sections detail representative methodologies for assessing the phytoestrogenic effects of this compound.

Estrogen Receptor Competitive Binding Assay

This protocol describes a method to determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]17β-estradiol.[8]

Materials:

  • Recombinant human ERα and ERβ protein

  • Radioligand: [³H]17β-estradiol

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4

  • Wash Buffer: Tris-HCl buffer

  • Test Compound: this compound dissolved in DMSO, with serial dilutions.

  • Non-specific binding control: Unlabeled 17β-estradiol at high concentration (e.g., 100x radioligand concentration).

  • Hydroxylapatite (HAP) slurry to separate bound from free ligand.

  • Scintillation fluid and scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the unlabeled 17β-estradiol standard in assay buffer.

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of recombinant ER protein (ERα or ERβ), and a fixed concentration of [³H]17β-estradiol (e.g., 0.5-1.0 nM).[8]

  • Competition: Add varying concentrations of this compound (or unlabeled estradiol for the standard curve) to the reaction tubes. For total binding, add only the vehicle (DMSO). For non-specific binding, add a high concentration of unlabeled estradiol.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Add cold HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing. This allows the receptor-ligand complexes to bind to the HAP.

  • Washing: Centrifuge the tubes to pellet the HAP. Discard the supernatant. Wash the pellet multiple times with cold wash buffer to remove unbound radioligand.

  • Measurement: After the final wash, add scintillation fluid to the HAP pellet, vortex thoroughly, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Binding_Assay_Workflow start Start: Prepare Reagents prep Prepare serial dilutions of This compound and Estradiol standard start->prep setup Set up reaction tubes: - ERα or ERβ protein - [³H]17β-estradiol - Assay Buffer prep->setup add_competitor Add this compound dilutions to respective tubes setup->add_competitor controls Prepare controls: - Total Binding (Vehicle) - Non-specific Binding (Excess unlabeled E2) setup->controls incubate Incubate at 4°C for 18-24 hours to reach equilibrium add_competitor->incubate controls->incubate separate Add Hydroxylapatite (HAP) slurry to separate bound ligand incubate->separate wash Wash HAP pellet to remove unbound radioligand separate->wash measure Add scintillation fluid and measure radioactivity wash->measure analyze Plot data and perform non-linear regression to calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for an ER competitive binding assay.
ERE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate transcription from an estrogen-responsive promoter. It utilizes a cell line engineered to express a luciferase reporter gene under the control of multiple EREs.[9][10][11]

Materials:

  • ER-positive human cell line (e.g., MCF-7 or T47D) stably transfected with an ERE-luciferase reporter construct.[11]

  • Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).[12]

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control: 17β-estradiol.

  • Luciferase Assay Reagent (containing luciferin (B1168401) substrate).

  • Luminometer for signal detection.

Procedure:

  • Cell Seeding: Seed the ERE-luciferase reporter cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.[13]

  • Compound Treatment: Remove the seeding medium and replace it with fresh phenol red-free medium containing serial dilutions of this compound or the 17β-estradiol positive control. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Cell Lysis and Substrate Addition: Remove the medium. Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. This reagent contains the substrate luciferin.

  • Signal Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the amount of luciferase produced, which reflects the transcriptional activity of the estrogen receptor.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control for each this compound concentration. Plot the fold induction against the log concentration of this compound and determine the half-maximal effective concentration (EC50) using non-linear regression.

Luciferase_Assay_Workflow start Start seed Seed ERE-Luciferase reporter cells in a 96-well plate start->seed treat Treat cells with serial dilutions of this compound and controls seed->treat incubate Incubate for 18-24 hours at 37°C treat->incubate lyse Lyse cells and add luciferin substrate incubate->lyse measure Measure luminescence signal with a luminometer lyse->measure analyze Calculate fold induction vs. control and determine EC50 measure->analyze end End analyze->end

Caption: Workflow for an ERE-luciferase reporter gene assay.

Conclusion

This compound demonstrates a distinct phytoestrogenic profile characterized by a preferential agonist activity at ERα. The quantitative data and established experimental protocols outlined in this guide provide a framework for researchers to further investigate its potential as a selective estrogen receptor modulator. Its dose-dependent effects and complex interactions with ER signaling pathways warrant continued exploration for applications in hormone-related conditions.[1][14]

References

Ferutinin: A Deep Dive into its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these activities, supported by available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Core Concepts: Antioxidant and Anti-inflammatory Actions

This compound exhibits a dual nature in its redox properties. At low concentrations, it functions as a potent antioxidant, effectively scavenging free radicals and mitigating oxidative stress. Conversely, at higher concentrations, it can act as a pro-oxidant, a characteristic that has been explored for its potential cytotoxic effects on cancer cells.[1][2] This guide will focus on the antioxidant and anti-inflammatory activities observed at lower, therapeutically relevant doses.

The anti-inflammatory effects of this compound are closely linked to its antioxidant properties and its ability to modulate key inflammatory signaling pathways. By reducing oxidative stress, this compound can dampen the inflammatory cascade, making it a promising candidate for the development of novel treatments for a range of inflammatory conditions.[1][3]

Quantitative Data on Bioactivity

To facilitate a clear comparison of this compound's efficacy, the following tables summarize the available quantitative data from various in vitro antioxidant and anti-inflammatory assays. It is important to note that direct IC50 values for this compound in some standard antioxidant assays are not widely reported in the currently available literature.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTargetResultConcentration/DoseSource
Lipid PeroxidationMalondialdehyde (MDA) levels in mice liverSignificantly decreased500 and 1000 µg/kg body weight[4]
Antioxidant Enzyme UpregulationSuperoxide Dismutase (SOD) and Catalase (CAT) in mice liver and kidneySignificantly upregulated (p < .05)500 and 1000 µg/kg body weight[4]

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayTargetResultConcentration/DoseSource
Nitric Oxide (NO) Synthase ActivitynNOS in rat median eminence49% increaseNot specified[5]
Anti-inflammatory EffectCarrageenan-induced edemaEffective100 mg/kg[1]

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways, primarily the Nrf2/ARE and NF-κB pathways.

The Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[8] These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are crucial for maintaining cellular redox homeostasis.[6] While direct evidence for this compound's interaction with Keap1 is still emerging, its ability to upregulate antioxidant enzymes suggests a potential role in activating the Nrf2/ARE pathway.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates This compound This compound This compound->Keap1 potentially inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Degradation Nrf2->Proteasome leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Ub Ubiquitin Cul3->Ub recruits Ub->Nrf2 ubiquitinates ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nucleus Nucleus Cytoplasm Cytoplasm

Figure 1: Proposed Nrf2/ARE signaling pathway activation by this compound.
The NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[10] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[11] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[10] This allows the active NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound's anti-inflammatory effects are thought to be mediated, at least in part, by the inhibition of the NF-κB pathway, although the precise mechanism of inhibition is still under investigation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Ub Ubiquitin IkB->Ub ubiquitination NFkB_n NF-κB NFkB->NFkB_n translocates to Proteasome Proteasome Degradation Ub->Proteasome leads to DNA DNA NFkB_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to Nucleus Nucleus Cytoplasm Cytoplasm

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of this compound in the same solvent as the DPPH solution.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner for comparison.

  • Assay Procedure:

    • In a 96-well microplate or spectrophotometer cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the this compound dilutions or the standard antioxidant to the wells/cuvettes.

    • For the control, add an equal volume of the solvent instead of the test compound.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well/cuvette at 517 nm using a microplate reader or spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH with This compound/Standard/ Solvent (Control) DPPH_sol->Mix Ferutinin_dil Prepare this compound Dilutions Ferutinin_dil->Mix Standard_dil Prepare Standard (e.g., Ascorbic Acid) Dilutions Standard_dil->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Calculate->IC50

Figure 3: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions can be quantified using the Griess reagent. The presence of a nitric oxide scavenger reduces the amount of nitrite formed.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a series of dilutions of this compound in PBS.

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in distilled water.

  • Assay Procedure:

    • In a 96-well microplate, add the sodium nitroprusside solution to the this compound dilutions.

    • Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

    • After incubation, add the Griess reagent to each well.

    • Allow the color to develop for 5-10 minutes at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 546 nm using a microplate reader.

    • The percentage of nitric oxide scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the test sample.

    • The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

NO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SNP_sol Prepare Sodium Nitroprusside Solution Mix_SNP Mix Sodium Nitroprusside with this compound/Control SNP_sol->Mix_SNP Ferutinin_dil Prepare this compound Dilutions Ferutinin_dil->Mix_SNP Griess_reagent Prepare Griess Reagent Add_Griess Add Griess Reagent Griess_reagent->Add_Griess Incubate_NO Incubate (e.g., 150 min) to generate NO Mix_SNP->Incubate_NO Incubate_NO->Add_Griess Incubate_color Incubate (5-10 min) for color development Add_Griess->Incubate_color Measure Measure Absorbance at 546 nm Incubate_color->Measure Calculate Calculate % NO Scavenging Activity Measure->Calculate IC50 Determine IC50 Calculate->IC50

Figure 4: Workflow for the Nitric Oxide (NO) scavenging assay.

Conclusion and Future Directions

This compound presents a compelling profile as a natural antioxidant and anti-inflammatory agent. Its ability to modulate the Nrf2/ARE and NF-κB signaling pathways highlights its potential for therapeutic applications in a variety of diseases characterized by oxidative stress and inflammation. However, further research is needed to fully elucidate its mechanisms of action and to establish a more comprehensive quantitative profile of its bioactivities. Specifically, future studies should focus on:

  • Determining the IC50 values of this compound in a wider range of standardized antioxidant and anti-inflammatory assays.

  • Investigating the direct interaction of this compound with components of the Nrf2 and NF-κB signaling pathways.

  • Evaluating the efficacy and safety of this compound in preclinical and clinical models of inflammatory diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic potential of this compound.

References

In Vitro Cytotoxic Effects of Ferutinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone derived from plants of the Ferula genus, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] Among these, its cytotoxic and antiproliferative activities against various cancer cell lines have been a primary focus of research.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of this compound, detailing its impact on a range of cancer and normal cell lines, the experimental protocols used for its evaluation, and the underlying signaling pathways mediating its activity.

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values of this compound have been determined across a variety of human and murine cancer cell lines, as well as normal cell lines, to assess its efficacy and selectivity. A summary of these findings is presented below.

Cell LineCancer Type/Cell TypeSpeciesIC50 (µM)Exposure Time
Cancer Cell Lines
MCF-7Human Breast AdenocarcinomaHuman37 - 81Not Specified
TCCHuman Urothelial CarcinomaHuman67 - 81Not Specified
HT29Human Colon AdenocarcinomaHuman67 - 81Not Specified
CT26Murine Colon CarcinomaMurine67 - 81Not Specified
PC-3Human Prostate CancerHuman16.7Not Specified
K562RImatinib-resistant Human Chronic Myeloid LeukemiaHuman25.3Not Specified
DA1-3b/M2BCR-ABLDasatinib-resistant Mouse LeukemiaMurine29.1Not Specified
NTERA2Human TeratocarcinomaHuman39Not Specified
KYSE30Oesophageal CancerHuman58Not Specified
Normal Cell Lines
HFF3Human Foreskin FibroblastHuman98Not Specified
NIH/3T3Mouse Embryonic FibroblastMurine136Not Specified
HDFHuman Dermal FibroblastHumanNo cytotoxic effects observed at concentrations effective against MDA-MB-231 breast cancer cellsNot Specified
HBL-100Normal Breast Epithelial-likeHumanLower toxicity observed compared to MCF-7 and HeLa cancer cellsNot Specified
H9c2Rat CardiomyoblastRatSignificant mortality observed at 20 µMNot Specified

Table 1: IC50 values of this compound in various cancer and normal cell lines.[2][4]

Experimental Protocols

The evaluation of this compound's cytotoxic effects involves a series of well-established in vitro assays. The following sections detail the methodologies for the key experiments cited in the literature.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6][7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (typically dissolved in DMSO). The final DMSO concentration should not exceed 0.1%.[6] Remove the existing medium and treat the cells with 100 µL of the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).[6]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[4]

Apoptosis Evaluation by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.[2]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2]

    • Viable cells: Annexin V-negative and PI-negative.[2]

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using the BCA assay.[6]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.[6][10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again and apply a chemiluminescence substrate to visualize the protein bands.[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis. The following diagrams illustrate the key signaling pathways involved.

G This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS High Concentrations Mitochondria Mitochondria This compound->Mitochondria ER_alpha ERα Cell_Membrane->ER_alpha Agonist ER_beta ERβ Cell_Membrane->ER_beta Agonist/Antagonist ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's mechanism in ER+ breast cancer cells.[6]

At high concentrations, this compound acts as a calcium ionophore, leading to an influx of Ca2+ into the cytoplasm and mitochondria. This disrupts mitochondrial function and triggers the intrinsic apoptotic pathway.[4]

G This compound This compound (High Concentration) Cell_Membrane Cell Membrane This compound->Cell_Membrane Ca_Channels Ca2+ Channels / Ionophoric Action Cell_Membrane->Ca_Channels Intracellular_Ca ↑ Intracellular Ca2+ Ca_Channels->Intracellular_Ca Mitochondria Mitochondria Intracellular_Ca->Mitochondria mPTP mPTP Opening Mitochondria->mPTP Mitochondrial_Swelling Mitochondrial Swelling & Depolarization mPTP->Mitochondrial_Swelling Pro_apoptotic_Factors Release of Pro-apoptotic Factors Mitochondrial_Swelling->Pro_apoptotic_Factors Cell_Death Cell Death Pro_apoptotic_Factors->Cell_Death

Caption: this compound's action as a calcium ionophore.[4]

The following diagram outlines a typical experimental workflow for assessing the cytotoxic effects of this compound.

G cluster_invitro In Vitro Experiments Cell_Culture Cell Culture (Cancer & Normal Lines) Ferutinin_Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Ferutinin_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Ferutinin_Treatment->Cytotoxicity_Assay Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Ferutinin_Treatment->Apoptosis_Analysis Protein_Analysis Protein Expression (Western Blot) Ferutinin_Treatment->Protein_Analysis Data_Analysis Data Analysis (IC50, Apoptosis Rate) Cytotoxicity_Assay->Data_Analysis Apoptosis_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Experimental workflow for this compound cytotoxicity studies.

Conclusion

In vitro studies have consistently demonstrated the potent cytotoxic effects of this compound against a broad spectrum of cancer cell lines. Its ability to induce apoptosis, coupled with a degree of selectivity for cancer cells over normal cells, positions this compound as a promising candidate for further preclinical and clinical investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this natural compound.

References

The Sesquiterpenoid Ferutinin: A Journey from Traditional Medicine to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Scientific Evaluation of a Promising Phytoestrogen

Abstract

Ferutinin, a daucane-type sesquiterpenoid primarily isolated from plants of the Ferula genus, stands as a compelling example of a natural product with a rich history in traditional medicine that is now being rigorously evaluated for its modern therapeutic potential. Historically, extracts of Ferula species have been utilized for a variety of ailments, most notably as an aphrodisiac and for the treatment of sexual impotence. Scientific investigation into the bioactive constituents of these plants led to the isolation and characterization of this compound, revealing its potent phytoestrogenic properties. This has since paved the way for extensive research into its pharmacological effects, which have been shown to include anti-osteoporotic, anti-inflammatory, antimicrobial, anti-cancer, and antioxidant activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in traditional medicine, alongside a detailed exploration of the experimental protocols used to isolate, characterize, and evaluate its biological activities. Furthermore, it presents key quantitative data in a structured format and visualizes the molecular pathways and experimental workflows associated with this compound research, serving as a vital resource for researchers, scientists, and drug development professionals.

Discovery and History in Traditional Medicine

The use of plants from the Ferula genus, belonging to the Apiaceae family, has been documented in various traditional medicine systems for centuries.[1] Species such as Ferula hermonis (commonly known as "shilsh Elzallouh") and Ferula communis (giant fennel) have been particularly prominent.[2][3]

Traditional Applications:

  • Aphrodisiac and Sexual Health: The most well-documented traditional use of Ferula hermonis is as an aphrodisiac and for the management of sexual impotence.[2][4]

  • Anti-inflammatory and Analgesic: Various Ferula species have been used to treat inflammatory conditions, rheumatism, and as pain relievers.[1]

  • Gastrointestinal and Antispasmodic: Traditional remedies have employed Ferula extracts for the treatment of dysentery, stomachaches, and as antispasmodic agents.[1][3]

  • Antimicrobial and Antifungal: The resins and extracts of these plants have been applied topically for skin infections.[3][5]

  • Other Uses: Other traditional applications include treatment for hysteria, fever, bronchitis, and asthma.[1][3][5]

The scientific exploration of these traditional uses led to the investigation of the chemical constituents of Ferula species. This research culminated in the isolation of this compound, a sesquiterpene ester, which was identified as a key bioactive compound responsible for many of the observed pharmacological effects, particularly its estrogen-like activity.[3] The discovery that the beneficial effects of the non-poisonous chemotype of F. communis are attributed to phytoestrogens like this compound marked a significant step in understanding the scientific basis of its traditional use.[3] this compound was first isolated from Ferula tenuisecta.[3]

Phytochemistry: Isolation and Structure Elucidation

This compound is a daucane-type sesquiterpenoid esterified with p-hydroxybenzoic acid. Its chemical structure has been elucidated through a combination of spectroscopic techniques.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a generalized procedure based on common laboratory practices for the isolation of this compound from Ferula species.

Materials and Equipment:

  • Dried and powdered roots of a this compound-containing Ferula species (e.g., F. hermonis, F. communis)

  • Solvents: n-hexane, chloroform (B151607), methanol (B129727), ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Pre-coated preparative Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography columns

  • UV lamp for TLC visualization

Procedure:

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract.

  • Column Chromatography:

    • Subject the chloroform or n-hexane fraction, which is typically rich in this compound, to column chromatography on a silica gel column.[6]

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor them by TLC, visualizing with a UV lamp and/or staining reagents.

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Preparative TLC:

    • For further purification, subject the pooled fractions to preparative TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate).

    • Scrape the band corresponding to this compound from the plate and elute the compound with a suitable solvent like chloroform or ethyl acetate.

  • Crystallization:

    • Concentrate the eluted solution and allow it to stand for crystallization to obtain pure this compound.

Structure Elucidation

The definitive structure of this compound has been established using modern spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores in the structure.

Pharmacological Activities and Quantitative Data

This compound exhibits a wide range of pharmacological activities, with its dose-dependent effects being a key characteristic. At low concentrations, it often demonstrates protective antioxidant and anti-inflammatory properties, while at higher concentrations, cytotoxic effects are observed.[8]

Phytoestrogenic and Anti-Osteoporotic Activity

This compound is classified as a phytoestrogen due to its structural similarity to steroid hormones, allowing it to bind to estrogen receptors (ERs).[9] It shows a greater affinity for ERα than for ERβ.[5] This estrogenic activity is the basis for its traditional use in hormonal regulation and its potential in treating postmenopausal symptoms and osteoporosis.[5]

Activity Model Dose/Concentration Observed Effect Reference
Anti-osteoporoticOvariectomized rats2 mg/Kg/day for 60 daysIncreased recovery of bone loss, comparable to estradiol (B170435) benzoate.[5]
Estrogenic ActivityERα BindingIC50 = 33.1 nMAgonist activity.[7]
Estrogenic ActivityERβ BindingIC50 = 180.5 nMAgonist/antagonist activity.[7]
Cytotoxic and Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.[5]

Cell Line Cancer Type IC50 Value (µM) Reference
K562RHuman Chronic Myeloid Leukemia (imatinib-resistant)25.3[5]
DA1-3b/M2BCR-ABLMouse Leukemia (dasatinib-resistant)29.1[5]
NTERA2Human Teratocarcinoma39[5]
KYSE30Esophageal Cancer58[5]
PC-3Prostate Cancer-[6]
MCF-7Breast Cancer-[10]
TCCBladder Cancer-[11]
Antioxidant and Anti-inflammatory Activity

At low doses, this compound exhibits antioxidant properties by reducing the production of free radicals.

| Activity | Model | Dose/Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Antioxidant & Antihyperglycemic | Diabetic mice | 1.6 mg/Kg | Significant decrease in glucose levels and increase in catalase expression. | | | Cardioprotective | H9C2 cells | 0.25 µM | Significantly reduced ROS production induced by H₂O₂. |[12] |

Experimental Protocols for Biological Evaluation

Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials and Equipment:

  • Target cancer cell line and normal control cell line (e.g., HDF)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • This compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.[5][10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]

Protocol for Antioxidant Activity Assays (DPPH & ABTS)

These protocols are used to evaluate the free radical scavenging capacity of this compound.

DPPH Assay:

  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).[13]

  • Add a small volume of this compound solution (at various concentrations) to the DPPH solution.[14]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[13][14]

  • Measure the absorbance at 515-517 nm.[14]

  • Calculate the percentage of radical scavenging activity.[14]

ABTS Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[14]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~0.7 at 734 nm.[14]

  • Add the this compound solution to the diluted ABTS•+ solution.[14]

  • After a set incubation time (e.g., 6 or 30 minutes), measure the absorbance at 734 nm.[13][14]

  • Calculate the percentage of inhibition.[14]

Protocol for Estrogenic Activity (Reporter Gene Assay)

This assay determines the ability of this compound to activate estrogen receptors.

Principle: This assay utilizes a cell line (e.g., MCF-7 or HEK293) that has been genetically modified to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of an Estrogen Response Element (ERE).[15][16] When an estrogenic compound like this compound binds to and activates the estrogen receptor, the receptor-ligand complex binds to the ERE, inducing the expression of the reporter gene, which produces a measurable signal (luminescence or fluorescence).[15]

General Procedure:

  • Culture the reporter cell line in a suitable format (e.g., 96-well or 384-well plates).[15]

  • Expose the cells to various concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.[15]

  • Incubate for a sufficient period to allow for gene expression.

  • Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).[15]

  • Measure the signal using a luminometer or fluorometer.

  • Quantify the estrogenic activity relative to the positive control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Wnt/β-catenin Signaling Pathway in Osteogenic Differentiation: this compound promotes the differentiation of dental pulp-derived stem cells into osteoblasts by modulating the canonical Wnt/β-catenin signaling pathway.[3][4] It upregulates key components of this pathway, such as Wnt3a and Dvl3, leading to the accumulation of β-catenin in the nucleus, which in turn activates the transcription of genes involved in bone formation.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled_LRP Frizzled/LRP Receptor Complex Dvl Dvl Frizzled_LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3) beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates Dvl->Destruction_Complex Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes Activates This compound This compound Wnt3a Wnt3a This compound->Wnt3a Upregulates Wnt3a->Frizzled_LRP Binds

Caption: this compound's activation of the Wnt/β-catenin signaling pathway.

Interaction with Estrogen Receptors: this compound's phytoestrogenic effects are mediated through its direct binding to estrogen receptors, primarily ERα and to a lesser extent ERβ. This interaction mimics the action of endogenous estrogens, leading to the modulation of estrogen-responsive genes.

G cluster_receptors Estrogen Receptors cluster_effects Downstream Effects This compound This compound ER_alpha ERα This compound->ER_alpha Binds (Agonist) high affinity ER_beta ERβ This compound->ER_beta Binds (Agonist/Antagonist) lower affinity Gene_Modulation Modulation of Estrogen-Responsive Genes ER_alpha->Gene_Modulation ER_beta->Gene_Modulation

Caption: this compound's interaction with estrogen receptors ERα and ERβ.

Experimental Workflows

General Workflow for Isolation and Bioactivity Screening of this compound: This workflow outlines the typical process from plant material to the identification of a bioactive compound.

G Plant_Material Ferula sp. Plant Material (e.g., roots) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Cytotoxicity, Antioxidant) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Purification Purification (e.g., Prep. TLC, HPLC) Active_Fraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure This compound Structure Structure_Elucidation->Final_Structure

Caption: Workflow for this compound isolation and bioactivity screening.

Workflow for Assessing this compound Cytotoxicity using MTT Assay: This diagram illustrates the key steps in determining the cytotoxic potential of this compound.

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound Serial Dilutions Incubate_24h->Prepare_Dilutions Add_Treatment Add this compound Dilutions to Cells Incubate_24h->Add_Treatment Prepare_Dilutions->Add_Treatment Incubate_Treatment Incubate for 24/48/72h Add_Treatment->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

This compound represents a fascinating journey of a natural product from its roots in traditional medicine to its validation through modern scientific methodologies. The wealth of ethnobotanical knowledge surrounding the Ferula genus has provided a crucial starting point for the discovery of this potent bioactive molecule. The diverse pharmacological activities of this compound, particularly its phytoestrogenic, anti-osteoporotic, and anti-cancer properties, underscore its significant therapeutic potential.

The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the mechanisms of action and potential applications of this compound. Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for conditions such as postmenopausal osteoporosis and certain types of cancer.

  • Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide deeper insights into its therapeutic effects and potential side effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Ferutinin: A Phytoestrogenic Compound for the Management of Postmenopausal Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Postmenopausal symptoms, arising from the decline in estrogen levels, significantly impact the quality of life for many women. Hormone replacement therapy (HRT), while effective, is associated with certain health risks, prompting the search for safer alternatives. Ferutinin (B81), a natural sesquiterpene daucane ester, has emerged as a promising phytoestrogen with the potential to alleviate postmenopausal symptoms, particularly osteoporosis. This technical guide provides a comprehensive overview of the current scientific evidence on this compound, focusing on its mechanism of action, preclinical efficacy in animal models, and available clinical data. Detailed experimental protocols and a summary of quantitative findings are presented to facilitate further research and development in this area.

Introduction

Menopause is characterized by a significant reduction in ovarian estrogen production, leading to a range of physiological changes, including vasomotor symptoms, urogenital atrophy, and a rapid decline in bone mineral density, which can result in osteoporosis. This compound, a compound isolated from plants of the Ferula genus, has garnered attention for its estrogen-like activities.[1] In vivo studies have demonstrated its potential to prevent bone loss in ovariectomized rats, a well-established animal model for postmenopausal osteoporosis.[2] Furthermore, a recent clinical trial has provided preliminary evidence of its efficacy in alleviating postmenopausal discomfort in women.[3] This guide aims to consolidate the existing knowledge on this compound, providing a technical resource for scientists and professionals involved in the development of novel therapies for postmenopausal conditions.

Mechanism of Action: Estrogen Receptor Alpha (ERα) Agonism

This compound exerts its biological effects primarily through its interaction with estrogen receptors, with a notable preference for Estrogen Receptor Alpha (ERα) over ERβ.[1] This selective binding initiates a cascade of downstream signaling events that mimic the physiological effects of estrogen, particularly in bone tissue.

Signaling Pathways

Upon binding to ERα, this compound is believed to activate downstream signaling pathways, including the MEK/ERK and PI3K/Akt pathways.[4] These pathways are crucial for cell proliferation, differentiation, and survival. In the context of bone metabolism, the activation of ERα by this compound appears to modulate the balance between bone resorption and formation. One proposed mechanism involves the induction of Fas Ligand (FasL) in osteoblasts, which in turn triggers apoptosis in osteoclasts, the cells responsible for bone breakdown.[5] Additionally, estrogenic compounds are known to upregulate the expression of osteoprotegerin (OPG), a decoy receptor that inhibits the pro-osteoclastic RANKL (Receptor Activator of Nuclear Factor-κB Ligand) pathway, thereby reducing bone resorption.[6]

Ferutinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Osteoblast cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_osteoclast Osteoclast This compound This compound ERa_mem ERα This compound->ERa_mem Binds MEK MEK ERa_mem->MEK Activates PI3K PI3K ERa_mem->PI3K Activates ERK ERK MEK->ERK Phosphorylates ERa_nuc ERα ERK->ERa_nuc Translocates to Nucleus Akt Akt PI3K->Akt Phosphorylates Akt->ERa_nuc Translocates to Nucleus ERE Estrogen Response Elements (ERE) ERa_nuc->ERE Binds FasL_gene FasL Gene ERE->FasL_gene Promotes Transcription OPG_gene OPG Gene ERE->OPG_gene Promotes Transcription FasL_mRNA FasL mRNA FasL_gene->FasL_mRNA OPG_mRNA OPG mRNA OPG_gene->OPG_mRNA FasL_protein FasL Protein FasL_mRNA->FasL_protein Translation OPG_protein OPG Protein OPG_mRNA->OPG_protein Translation Osteoclast_apoptosis Apoptosis FasL_protein->Osteoclast_apoptosis Induces RANKL RANKL OPG_protein->RANKL Inhibits

Caption: Proposed signaling pathway of this compound in bone cells.

Preclinical Evidence: Ovariectomized Rat Model

The ovariectomized (OVX) rat is the most widely used animal model to study postmenopausal osteoporosis. Numerous studies have utilized this model to investigate the effects of this compound on bone health.

Quantitative Data Summary
ParameterAnimal ModelThis compound DoseDurationKey FindingsReference
Bone Mass Sprague-Dawley Rats (OVX)2 mg/kg/day (oral)60 daysPrevented bone loss to a similar extent as estradiol (B170435) benzoate.[1]
Body Weight Sprague-Dawley Rats (OVX)2 mg/kg/day (oral)60 daysPrevented excessive weight gain associated with ovariectomy.[1]
Uterine Apoptosis Sprague-Dawley Rats (OVX)2 mg/kg/day (oral)30 daysIncreased apoptotic index in luminal and glandular epithelia.[7]
ERα Expression Sprague-Dawley Rats (OVX)Not specifiedChronicIncreased ERα expression in the hypothalamus when given alone.[8]
Experimental Protocols

Ovariectomized Rat Model for Osteoporosis

  • Animal Model: Female Sprague-Dawley rats (typically 12 weeks old).

  • Procedure:

    • Anesthesia is administered (e.g., ketamine/xylazine cocktail).

    • A dorsal midline incision is made, and the ovaries are located and excised.

    • For sham-operated controls, the same surgical procedure is performed without removing the ovaries.

    • The incision is sutured, and postoperative analgesia is provided.

  • Treatment: this compound is typically administered orally via gavage. A common dosage is 2 mg/kg/day, suspended in a vehicle such as 0.5% carboxymethylcellulose.

  • Duration: Studies have ranged from 30 to 60 days of treatment.

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

    • Histomorphometry: Analysis of bone microarchitecture from histological sections of the femur and/or lumbar vertebrae.

    • Biochemical Markers: Serum levels of bone turnover markers (e.g., alkaline phosphatase, osteocalcin, C-terminal telopeptide of type I collagen) can be measured.

Experimental_Workflow_OVX_Rat start Female Sprague-Dawley Rats ovx Ovariectomy (OVX) or Sham Operation start->ovx treatment Daily Oral Administration: - this compound (2 mg/kg) - Vehicle Control - Estradiol Benzoate ovx->treatment duration Treatment Duration (30-60 days) treatment->duration weight Body Weight Monitoring treatment->weight analysis Endpoint Analysis duration->analysis bmd Bone Mineral Density (µCT) analysis->bmd histo Histomorphometry analysis->histo markers Biochemical Markers analysis->markers

Caption: Experimental workflow for this compound studies in OVX rats.

Western Blot for ERα Expression in Rat Hypothalamus

  • Tissue Preparation: Hypothalami are dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for ERα.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.

  • Detection: The signal is visualized using a chemiluminescent substrate and quantified by densitometry. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.

Clinical Evidence

A recent randomized, double-blind, placebo-controlled clinical trial investigated the effects of a Ferula communis L. extract, standardized to contain 20% this compound, in postmenopausal women.[3]

Quantitative Data Summary
ParameterStudy PopulationInterventionDurationKey FindingsReference
Postmenopausal Symptoms 64 menopausal women100 mg/day of Ferula communis L. extract (20% this compound)90 days67% reduction in symptoms associated with postmenopausal discomfort.[3]
Sexual Function 64 menopausal women100 mg/day of Ferula communis L. extract (20% this compound)90 daysSignificant enhancement of sexual behavior.[3]
Body Mass Index (BMI) 64 menopausal women100 mg/day of Ferula communis L. extract (20% this compound)90 daysSignificant improvement in BMI.[3]
Oxidative Stress 64 menopausal women100 mg/day of Ferula communis L. extract (20% this compound)90 daysSignificant decrease in oxidative stress.[3]
Experimental Protocol
  • Study Design: Randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 64 women experiencing postmenopausal discomfort.

  • Intervention:

    • Treatment group: 100 mg/day of Ferula communis L. extract (standardized to 20% this compound).

    • Control group: Placebo.

  • Duration: 90 days.

  • Primary Outcome: Assessment of postmenopausal symptoms using a validated questionnaire.

  • Secondary Outcomes: Evaluation of sexual function, BMI, and markers of oxidative stress.

Future Directions and Conclusion

The existing evidence strongly suggests that this compound holds significant promise as a natural therapeutic agent for the management of postmenopausal symptoms, particularly for the prevention of osteoporosis. Its selective ERα agonism offers a potentially safer alternative to conventional HRT. However, further research is warranted to fully elucidate its clinical efficacy and long-term safety.

Key areas for future investigation include:

  • Larger, multi-center clinical trials to confirm the efficacy and safety of this compound in a diverse population of postmenopausal women.

  • Dose-ranging studies to determine the optimal therapeutic dose.

  • In-depth investigation of the downstream molecular targets of this compound-activated ERα to gain a more complete understanding of its mechanism of action.

  • Evaluation of the long-term effects of this compound on bone health and other postmenopausal symptoms.

References

A Technical Guide to the Dose-Dependent Effects of Ferutinin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferutinin (B81) is a natural sesquiterpene ester isolated from plants of the Ferula genus, notably Ferula communis.[1][2] This bioactive compound has garnered significant scientific interest for its wide spectrum of pharmacological activities, including phytoestrogenic, anti-inflammatory, antiproliferative, and cytotoxic effects.[2][3] A critical aspect of this compound's biological activity is its pronounced dose-dependent nature. At low concentrations, it typically exerts protective, antioxidant, and estrogen-like effects, while at high concentrations, it switches to a pro-oxidant and cytotoxic agent.[1][4] This biphasic activity is fundamental to its therapeutic potential and necessitates careful dose consideration in research and development. This guide provides an in-depth overview of this compound's dose-dependent effects, summarizing key quantitative data, signaling pathways, and experimental protocols.

The Biphasic Dose-Response Profile of this compound

This compound's mechanism of action is distinctly biphasic, a crucial factor for its application in different therapeutic contexts.[1][5]

Low-Dose Effects: Antioxidant, Phytoestrogenic, and Protective Actions

At low, sub-micromolar to low-micromolar concentrations, this compound exhibits protective effects across various biological systems. It functions as an antioxidant, reducing the cellular oxidative status and mitigating the production of free radicals.[1][2] This activity is associated with strong anti-inflammatory and anti-tumorigenic potential.[2]

Key low-dose effects include:

  • Phytoestrogenic Activity: this compound acts as a selective estrogen receptor modulator (SERM), showing a strong agonistic affinity for Estrogen Receptor alpha (ERα) and a mixed agonist/antagonist activity for ERβ.[1][6] This property is responsible for its beneficial effects on bone metabolism, where it has been shown to prevent osteoporosis in ovariectomized rat models at doses of 2 mg/kg/day.[1][7] It also promotes the osteogenic differentiation of stem cells at concentrations of 5-15 µg/mL.[8]

  • Cardioprotection: At a concentration of 0.25 µM, this compound protects cardiomyocytes from Doxorubicin-induced toxicity by reducing reactive oxygen species (ROS) production.[9]

  • Neuroprotection: In cultured neurons and oligodendrocytes, a low concentration of 33 nM this compound demonstrated protective effects against lipopolysaccharide-induced neuroinflammation.[10]

  • Antihyperglycemic Effects: In diabetic mice, a low dose of 1.6 mg/kg was able to decrease glucose levels and increase the expression of the antioxidant enzyme catalase.[2]

High-Dose Effects: Pro-Oxidant and Cytotoxic Activity

As concentrations increase, this compound's effects shift from protective to cytotoxic. This transition is primarily driven by its ability to act as a calcium ionophore.[4][11]

The key events at high concentrations are:

  • Calcium Influx: this compound increases the permeability of cellular and mitochondrial membranes to cations, particularly Ca2+.[4][11]

  • Mitochondrial Dysfunction: The resulting intracellular calcium overload triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to the loss of mitochondrial transmembrane potential, uncoupling of oxidative phosphorylation, and mitochondrial swelling.[2][11]

  • ROS Overproduction: This mitochondrial distress leads to the overproduction of ROS, such as superoxide (B77818) anions, at the level of respiratory chain subunits I and III.[1][2]

  • Apoptosis Induction: The combination of mitochondrial dysfunction and high oxidative stress activates the intrinsic apoptotic pathway, involving the release of cytochrome c, activation of caspase-9 and caspase-3, and ultimately, programmed cell death.[1][2][12] This cytotoxic activity shows a degree of selectivity for cancer cells over healthy cells.[3][9]

Quantitative Efficacy and Cytotoxicity Data

The following tables summarize the effective concentrations and cytotoxic thresholds of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell Line Cell Type Assay IC50 Exposure Time Reference
MCF-7 Human Breast Adenocarcinoma MTT 29 µg/mL (~77.4 µM) 72h [12]
MCF-7 Human Breast Adenocarcinoma MTT 67 - 81 µM Not Specified [13]
TCC Human Urothelial Carcinoma MTT 24 µg/mL (~64.1 µM) 72h [12]
TCC Human Urothelial Carcinoma MTT 67 - 81 µM Not Specified [13]
HT29 Human Colon Adenocarcinoma MTT 67 - 81 µM Not Specified [13]
CT26 Murine Colon Carcinoma MTT 67 - 81 µM Not Specified [13]
HFF3 Normal Human Fibroblast MTT 36 µg/mL (~96.1 µM) 72h [12]
HFF3 Normal Human Fibroblast MTT 98 µM Not Specified [13]

| NIH/3T3 | Normal Murine Fibroblast | MTT | 136 µM | Not Specified |[13] |

Table 2: Effective Concentrations of this compound in Functional Assays

Biological Effect Model System Effective Concentration Duration Reference
Osteogenic Differentiation Human Dental Pulp Stem Cells 10 µg/mL (~26.7 µM) 12, 24, 48h [14]
Proliferation of Stem Cells Human Unrestricted Somatic Stem Cells 5 - 15 µg/mL Not Specified [8]
Cardioprotection H9c2 Cardiomyocytes 0.25 µM 3h pre-treatment [9]
Cardiotoxicity Exacerbation H9c2 Cardiomyocytes 2.5 µM 3h pre-treatment [9]
Neuroprotection Human Neurons/Oligodendrocytes 33 nM 24h pre-treatment [10]
Antioxidant Enzyme Upregulation BALB/c Mice (in vivo) 500 & 1000 µg/kg Daily [15][16]
Prevention of Bone Loss Ovariectomized Rats (in vivo) 2 mg/kg/day 60 days [1]
Apoptosis Induction (Sub-G1) MCF-7 Cells 37 µg/mL (10% apoptosis) Not Specified [12]

| Apoptosis Induction (Sub-G1) | MCF-7 Cells | 74 µg/mL (45% apoptosis) | Not Specified |[12] |

Key Signaling Pathways Modulated by this compound

This compound's dose-dependent effects are mediated through distinct molecular signaling pathways.

Pro-Apoptotic Signaling (High-Dose)

At high concentrations, this compound initiates a cascade of events leading to apoptosis, primarily through mitochondrial-mediated pathways. The influx of calcium is the initiating event that compromises mitochondrial integrity, leading to oxidative stress and the activation of caspases.

G cluster_cell Cell This compound This compound (High Dose) Membrane Plasma & Mitochondrial Membranes This compound->Membrane increases permeability Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx Mito Mitochondrion Ca_Influx->Mito ROS ROS Overproduction Mito->ROS mPTP mPTP Opening & ΔΨm Collapse Mito->mPTP CytoC Cytochrome c Release Mito->CytoC ROS->Mito feedback mPTP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Bax Bax ↑ Bax->Mito Bcl2 Bcl-2 ↓ Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

High-Dose this compound-Induced Apoptosis Pathway
Wnt/β-Catenin Signaling in Osteogenesis

This compound promotes the differentiation of stem cells into osteoblasts by activating the canonical Wnt/β-catenin pathway. It achieves this, in part, through epigenetic regulation, enhancing active histone marks on the promoters of key Wnt pathway genes.[14][17]

G cluster_epigenetic Epigenetic Regulation cluster_wnt Wnt/β-catenin Pathway This compound This compound Promoters WNT3A & DVL3 Promoters This compound->Promoters Histone ↑ H3K9ac ↑ H3K4me3 Promoters->Histone Wnt3a Wnt3a ↑ Histone->Wnt3a expression Dvl3 Dvl3 ↑ Histone->Dvl3 expression GSK3b GSK3β Dvl3->GSK3b inhibits BetaCat β-catenin (stabilized) GSK3b->BetaCat degradation (blocked) Nucleus Nucleus BetaCat->Nucleus translocates Genes Transcription of Osteogenic Genes (e.g., Runx2, OCN) Nucleus->Genes Osteo Osteogenesis Genes->Osteo

This compound-Mediated Activation of Wnt/β-Catenin Pathway
Estrogen Receptor (ER) Signaling

As a phytoestrogen, this compound's effects are often mediated by its interaction with estrogen receptors. Its high affinity for ERα drives many of its effects on bone and in estrogen-sensitive tissues.[1][18] It also interacts with the G protein-coupled estrogen receptor (GPER), which can trigger rapid, non-genomic signaling.[1]

G cluster_receptors Receptor Binding cluster_pathways Downstream Signaling This compound This compound ERa ERα This compound->ERa Agonist ERb ERβ This compound->ERb Agonist/ Antagonist GPER GPER This compound->GPER Agonist Genomic Genomic Pathway (Nuclear Translocation, ERE Binding, Gene Transcription) ERa->Genomic ERb->Genomic NonGenomic Non-Genomic Pathway (e.g., cAMP, NOS activation) GPER->NonGenomic Effects Physiological Effects - Bone Homeostasis - Cell Proliferation - Vasodilation Genomic->Effects NonGenomic->Effects

Logical Flow of this compound's Phytoestrogenic Actions

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effect of this compound on a given cell line.[13]

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates, CO₂ incubator, microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same final DMSO concentration, typically ≤ 0.1%).

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Critical Note on Assay Interference: As an antioxidant, this compound can directly reduce MTT, leading to a false positive signal (overestimation of viability).[19] It is crucial to perform a control experiment with this compound in cell-free media to check for direct reduction. If interference is observed, alternative assays such as Sulforhodamine B (SRB), lactate (B86563) dehydrogenase (LDH), or ATP-based luminescence assays are recommended.[19]

G cluster_main MTT Assay Workflow cluster_check Interference Check s1 1. Seed Cells s2 2. Treat with this compound s1->s2 s3 3. Incubate (24-72h) s2->s3 s4 4. Add MTT Reagent s3->s4 s5 5. Incubate (4h) s4->s5 s6 6. Solubilize Formazan (DMSO) s5->s6 s7 7. Read Absorbance (570nm) s6->s7 No No: Proceed with Data Analysis s7->No c1 Media + this compound (No Cells) c2 Add MTT Reagent c1->c2 c3 Observe for Color Change c2->c3 Result Color Change? c3->Result Yes Yes: Assay Invalid Use Alternative Method (e.g., SRB, ATP-based) Result->Yes Yes Result->No No

Workflow for MTT Assay and Interference Check
Apoptosis Detection: Propidium Iodide (PI) Staining and Flow Cytometry

This protocol quantifies apoptotic cells by measuring the sub-G1 DNA content peak.[12][15]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the cells using a flow cytometer. The population of cells in the sub-G1 phase of the cell cycle histogram represents the apoptotic cells.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol evaluates the antitumor activity of this compound in an animal model.[13]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cells (e.g., MCF-7)

  • Matrigel

  • This compound formulation for injection/gavage

  • Vehicle control

  • Calipers

Protocol:

  • Cell Preparation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of ~1 x 10⁷ cells/100 µL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse. For ER+ cells like MCF-7, estrogen supplementation may be required.

  • Tumor Monitoring: Monitor mice for tumor growth. When tumors reach an average volume of ~100 mm³ (Volume = 0.5 x length x width²), randomize the mice into treatment groups.

  • Treatment: Administer this compound (e.g., 500 or 1000 µg/kg) or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: After a predetermined period (e.g., 21-28 days), euthanize the mice. Excise, weigh, and photograph the tumors.

  • Ex Vivo Analysis: Tumor and organ tissues can be collected for further analysis, such as immunohistochemistry or Western blotting, to assess proliferation markers and toxicity.

Conclusion

This compound is a multifaceted natural compound whose biological effects are fundamentally dictated by its concentration. At low doses, its antioxidant and phytoestrogenic properties position it as a promising agent for treating conditions related to hormonal deficiencies and oxidative stress, such as osteoporosis and cardiovascular or neurodegenerative diseases.[1][9][10] Conversely, at high doses, its pro-oxidant and ionophoric activities make it a potent cytotoxic agent with potential applications in oncology.[3][12] This dose-dependent duality underscores the imperative for meticulous dose-finding and mechanistic studies. For drug development professionals, a thorough understanding of this biphasic profile is essential to harness this compound's therapeutic potential while ensuring safety and efficacy.

References

Ferutinin's Impact on Mitochondrial Dysfunction in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ferutinin (B81), a natural daucane sesquiterpene derived from plants of the Ferula genus, has emerged as a compound of interest in oncology research.[1] Its primary anticancer mechanism is the induction of apoptosis, mediated through the disruption of mitochondrial function.[1] At high concentrations, this compound acts as a potent calcium ionophore, triggering a cascade of events including mitochondrial calcium overload, loss of mitochondrial transmembrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the subsequent activation of the intrinsic apoptotic pathway.[2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: Induction of Mitochondrial Dysfunction

This compound's cytotoxic effects on cancer cells are primarily driven by its ability to disrupt mitochondrial homeostasis. This process is initiated by its function as a Ca2+ ionophore, which increases the permeability of cellular and mitochondrial membranes to calcium ions.[3]

The key events are:

  • Calcium Influx : this compound induces a rapid and sustained elevation of intracellular Ca2+, drawing from both internal stores and the extracellular environment.[4][5][6]

  • Mitochondrial Ca2+ Overload : As a Ca2+ ionophore, this compound facilitates the accumulation of calcium within the mitochondrial matrix, a process that can occur independently of the mitochondrial calcium uniporter (MCU).[7][8]

  • Loss of Mitochondrial Transmembrane Potential (ΔΨm) : The excessive mitochondrial Ca2+ triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the uncoupling of oxidative phosphorylation.[3][4][9]

  • Increased Reactive Oxygen Species (ROS) Production : The disruption of the electron transport chain following mitochondrial depolarization results in a significant increase in intracellular ROS.[4][5]

  • Activation of Intrinsic Apoptosis : The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytosol. This process involves the modulation of the Bax/Bcl-2 signaling pathway, with an observed overexpression of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[10][11] The cascade culminates in the activation of caspase-3, leading to DNA fragmentation and programmed cell death.[4][6]

Quantitative Data: Cytotoxicity and Efficacy

The cytotoxic and anti-proliferative activity of this compound has been quantified across various cancer cell lines, demonstrating a degree of selective toxicity toward malignant cells compared to normal fibroblasts.[3][12]

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Human Breast Adenocarcinoma67 - 81[1]
TCCHuman Urothelial Carcinoma67 - 81[1]
HT29Human Colon Adenocarcinoma67 - 81[1]
CT26Murine Colon Carcinoma67 - 81[1]
PC-3Human Prostate Cancer16.7[1]
K562RImatinib-resistant CML25.3[1]
DA1-3b/M2BCR-ABLDasatinib-resistant Leukemia29.1[1]
NTERA2Human Teratocarcinoma39[1]
KYSE30Oesophageal Cancer58[1]
HFF3Human Foreskin Fibroblast (Normal)98[3]
NIH/3T3Mouse Embryonic Fibroblast (Normal)136[3]
In Vivo Antitumor Efficacy

In vivo studies in animal models have corroborated the anticancer potential of this compound, showing efficacy comparable to established chemotherapeutic agents but with a more favorable toxicity profile.

Animal ModelTreatmentTumor Reduction (%)ComparatorKey ObservationsReference
Hybrid BALB/c MiceThis compound67%Cisplatin (72%)This compound was observed to be less toxic, with no significant alteration of liver and spleen tissues, unlike cisplatin.[13][11][13]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental processes involved in this compound's action.

This compound-Induced Apoptotic Signaling Pathway

Ferutinin_Apoptosis_Pathway cluster_mito Mitochondrion This compound This compound Ca_Ionophore Ca2+ Ionophore Activity This compound->Ca_Ionophore Bcl2_Family Bax ↑ / Bcl-2 ↓ This compound->Bcl2_Family Ca_Influx ↑ Intracellular Ca2+ Ca_Ionophore->Ca_Influx Mito_Ca ↑ Mitochondrial Ca2+ Ca_Influx->Mito_Ca mPTP mPTP Opening Mito_Ca->mPTP DeltaPsi Loss of ΔΨm mPTP->DeltaPsi CytoC Pro-apoptotic Factor Release mPTP->CytoC ROS ↑ ROS Production DeltaPsi->ROS ROS->mPTP feeds back Bcl2_Family->mPTP Caspase3 Caspase-3 Activation CytoC->Caspase3 Apoptosis DNA Fragmentation Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced mitochondrial apoptosis.

Dose-Dependent Logical Relationship

Ferutinin_Dose_Effect This compound This compound Treatment LowDose Low Dose This compound->LowDose concentration HighDose High Dose This compound->HighDose concentration Antioxidant Antioxidant / Phytoestrogenic Effects LowDose->Antioxidant Cytotoxic Cytotoxic / Pro-Apoptotic Effects HighDose->Cytotoxic MitoDysfunction Mitochondrial Dysfunction Cytotoxic->MitoDysfunction

Caption: Dose-dependent dual effects of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the effects of this compound on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials :

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[3]

    • Treatment : Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.[14]

    • Incubation : Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[14]

    • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[14]

    • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[3]

    • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value by plotting viability against this compound concentration.[3]

Analysis of Apoptosis by DAPI/PI Staining

These methods are used to visualize nuclear morphology changes and assess cell death.

  • Materials :

    • Treated and untreated cells on coverslips or in multi-well plates

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • DAPI (4',6-diamidino-2-phenylindole) staining solution

    • Propidium Iodide (PI) staining solution

    • Fluorescence microscope or flow cytometer

  • Procedure (Microscopy) :

    • Cell Treatment : Treat cells with this compound for the desired duration (e.g., 24 hours).[7]

    • Fixation : Wash cells with PBS and fix with 4% paraformaldehyde.

    • Staining : For DAPI, permeabilize the cells if necessary and then incubate with DAPI solution to stain the nuclei.[15] For PI, stain unfixed cells to identify those with compromised membranes.

    • Visualization : Wash the cells and mount the coverslips. Visualize under a fluorescence microscope. Apoptotic cells stained with DAPI will show condensed chromatin and fragmented nuclei.[15]

    • Quantification : Count the percentage of cells exhibiting apoptotic morphology. In one study, 71% of MCF7 cells treated with 37 μg/ml this compound showed apoptotic morphology.[15]

  • Procedure (Flow Cytometry with PI) :

    • Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

    • Fixation : Fix the cells in cold 70% ethanol.

    • Staining : Resuspend cells in a solution containing PI and RNase A.

    • Analysis : Analyze the cell cycle distribution using a flow cytometer. Apoptotic cells will appear in the sub-G1 peak due to DNA fragmentation.[7]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay is crucial for directly assessing mitochondrial dysfunction.

  • Materials :

    • Treated and untreated cells

    • Fluorescent cationic dyes like JC-1, TMRM, or TMRE

    • Flow cytometer or fluorescence microscope

  • Procedure :

    • Cell Treatment : Culture and treat cells with this compound for the specified time.

    • Dye Loading : Incubate the cells with a ΔΨm-sensitive dye (e.g., JC-1) according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • Analysis : Analyze the cells using a flow cytometer to quantify the shift from red to green fluorescence, which indicates mitochondrial depolarization.[4]

Conclusion

This compound presents a compelling profile as an anticancer agent that specifically targets mitochondrial function. Its ionophoretic properties initiate a fatal cascade of mitochondrial calcium dysregulation, oxidative stress, and depolarization, ultimately leading to apoptosis in a variety of cancer cell lines. The quantitative data from both in vitro and in vivo studies underscore its potency and suggest a therapeutic window with less toxicity than conventional agents like cisplatin.[11][13] The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound against cancer.

References

Initial Investigation of Ferutinin's Antimicrobial Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin (B81), a natural sesquiterpene derivative, has demonstrated significant antimicrobial and anti-biofilm properties, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the initial scientific investigations into this compound's antimicrobial efficacy. It includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing its activity, and visualizations of its proposed mechanism of action and experimental workflows. The primary mechanism of this compound's antimicrobial action appears to be its ionophoric activity, leading to disruption of the bacterial cell membrane's electrochemical potential.

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize the quantitative data on the antimicrobial and anti-biofilm activities of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMIC (µM)MBC (µM)Reference
Staphylococcus aureusATCC 259232525[1][2]
Staphylococcus epidermidis-25-
Escherichia coli->200-
Acinetobacter baumannii->200-
Pseudomonas aeruginosaATCC 9027>200-
Pseudomonas aeruginosaATCC 15442100-200-

Table 2: Anti-biofilm Activity of this compound

MicroorganismAssay TypeConcentration (µM)EffectReference
Staphylococcus aureusBiofilm Prevention25Biofilm preventive concentration[1][2]
Staphylococcus aureusBiofilm Disruption (pre-formed)50> 70% reduction in total biomass[3]
Staphylococcus aureusBiofilm Disruption (pre-formed)50> 80% reduction in viability[3]
Staphylococcus epidermidisBiofilm Disruption (pre-formed)25Potent activity[3]
Escherichia coliBiofilm Prevention50-10050-60% inhibition of biofilm mass[3]
Escherichia coliBiofilm Disruption (pre-formed)50> 40% reduction in total biomass[3]

Experimental Protocols

This section details the methodologies for key experiments used to assess the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[4][5][6]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (for optional OD measurements)

  • Agar (B569324) plates (for MBC determination)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL. Concentrations should typically range to cover a broad spectrum of potential activity.

    • Include a growth control well (MHB and bacteria, no this compound) and a sterility control well (MHB only).

  • Inoculum Preparation:

    • Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate a 10 µL aliquot onto an appropriate agar medium.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Biofilm Disruption Assay

This assay evaluates the ability of this compound to disrupt pre-formed biofilms.[7][8][9]

Materials:

  • 96-well microtiter plates (tissue culture treated)

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable medium

  • This compound stock solution

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or Acetic Acid (30%)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Inoculate each well of a 96-well plate with 200 µL of a diluted bacterial culture (e.g., 1:100 dilution of an overnight culture in TSB).

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with this compound:

    • Carefully remove the planktonic bacteria from each well by aspiration.

    • Wash the wells gently with Phosphate Buffered Saline (PBS) to remove non-adherent cells.

    • Add 200 µL of fresh medium containing various concentrations of this compound to the wells. Include a control well with medium only.

    • Incubate the plate at 37°C for a specified period (e.g., 24 hours).

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • Remove the medium and wash the wells with PBS.

    • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm disruption.

Mandatory Visualization

Proposed Mechanism of Action of this compound

The primary antimicrobial mechanism of this compound is believed to be its function as an ionophore, which disrupts the integrity and function of the bacterial cell membrane.

Ferutinin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) This compound This compound Ferutinin_Ca_Complex This compound-Ca²⁺ Complex (Ionophore) This compound->Ferutinin_Ca_Complex Binds Ca²⁺ Ca2_ext Ca²⁺ Ca2_ext->Ferutinin_Ca_Complex Membrane Ca2_int Ca²⁺ Ferutinin_Ca_Complex->Ca2_int Transports Ca²⁺ across membrane Membrane_Potential Disruption of Transmembrane Potential Ca2_int->Membrane_Potential Increased intracellular Ca²⁺ Cell_Death Bacterial Cell Death Membrane_Potential->Cell_Death Leads to

Caption: Proposed ionophoric mechanism of this compound's antimicrobial action.

Experimental Workflow for Antimicrobial Assessment

The following diagram illustrates a typical workflow for the initial investigation of the antimicrobial properties of a natural compound like this compound.

Antimicrobial_Workflow cluster_screening Primary Screening cluster_characterization Activity Characterization cluster_mechanism Mechanism of Action Studies cluster_output Data Analysis & Reporting start Natural Compound (e.g., this compound) mic_screening MIC Screening (Broth Microdilution) start->mic_screening mbc_determination MBC Determination mic_screening->mbc_determination Positive Hits biofilm_prevention Biofilm Prevention Assay mic_screening->biofilm_prevention membrane_potential Membrane Potential Assay mbc_determination->membrane_potential data_analysis Data Analysis and Visualization mbc_determination->data_analysis biofilm_disruption Biofilm Disruption Assay biofilm_prevention->biofilm_disruption biofilm_disruption->membrane_potential biofilm_disruption->data_analysis ionophore_activity Ionophore Activity Assay membrane_potential->ionophore_activity ionophore_activity->data_analysis report Technical Report/ Whitepaper Generation data_analysis->report

Caption: Experimental workflow for antimicrobial properties investigation.

Discussion of Antimicrobial Mechanism

The available evidence strongly suggests that this compound exerts its antimicrobial effects primarily through its ionophoric properties.[1][10] An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer, such as a cell membrane. In the case of this compound, it has been shown to increase the permeability of biological membranes to cations, particularly Ca²⁺.[10]

The proposed mechanism involves this compound forming a complex with Ca²⁺ ions in the extracellular environment. This complex can then diffuse across the bacterial cell membrane, effectively shuttling Ca²⁺ into the cytoplasm. This influx of Ca²⁺ disrupts the carefully maintained transmembrane potential, which is crucial for numerous cellular processes in bacteria, including ATP synthesis, nutrient transport, and cell division.[11] The loss of this electrochemical gradient ultimately leads to metabolic dysfunction and cell death.

Furthermore, at higher concentrations, this compound may directly damage the cell membrane, leading to increased permeability and leakage of cellular contents.[12] This dual action of disrupting the membrane potential and causing physical damage to the membrane likely contributes to its potent bactericidal activity against susceptible strains.

While the direct impact of this compound on specific bacterial signaling pathways is an area requiring further research, it is plausible that the disruption of ion homeostasis and membrane integrity triggers downstream signaling cascades that contribute to cell death. Sesquiterpenes, the class of compounds to which this compound belongs, have been shown to modulate various signaling pathways in eukaryotic cells, such as NF-κB and MAPK, which are involved in inflammatory responses.[13][14] Future studies should investigate whether this compound affects analogous pathways in bacteria or if its primary mode of action is confined to the disruption of the cell envelope.

Conclusion

This compound has emerged as a natural compound with significant antibacterial and anti-biofilm activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its ionophoric nature, leading to the disruption of the bacterial cell membrane's electrochemical gradient, is the most likely mechanism underpinning its antimicrobial effects. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on broadening the spectrum of tested microorganisms, elucidating the precise molecular interactions with the bacterial membrane, and exploring its efficacy in in vivo models of infection.

References

Methodological & Application

Ferutinin Synthesis: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpenoid daucane ester, has garnered significant interest in the scientific community for its diverse biological activities, including phytoestrogenic, cytotoxic, and anti-inflammatory properties. This document provides detailed application notes and protocols for the laboratory synthesis of this compound, catering to researchers in drug discovery and development. Two primary synthetic routes are outlined: a semi-synthesis approach starting from the natural product Jaeschkeanadiol and a more complex asymmetric total synthesis. Furthermore, this guide delves into the key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Synthetic Protocols

Two principal strategies for the synthesis of this compound are presented below: a semi-synthesis from a readily available natural precursor and a de novo total synthesis.

Semi-Synthesis of this compound from Jaeschkeanadiol

This approach leverages the natural abundance of daucane esters in plants of the Ferula genus. The process involves the extraction and hydrolysis of these esters to yield Jaeschkeanadiol, which is subsequently esterified to produce this compound.

Experimental Protocol:

Step 1: Extraction and Hydrolysis to Jaeschkeanadiol

  • Extraction: Daucane esters are extracted from the roots of Ferula species using a suitable solvent such as methanol (B129727) or acetone.

  • Hydrolysis: The crude extract is subjected to basic hydrolysis to cleave the ester groups, yielding Jaeschkeanadiol. A common method involves refluxing the extract with a solution of potassium hydroxide (B78521) (KOH) in methanol.

  • Purification: The resulting Jaeschkeanadiol is purified from the reaction mixture using chromatographic techniques, typically column chromatography on silica (B1680970) gel.

Step 2: Esterification of Jaeschkeanadiol to this compound

  • Reaction Setup: In a round-bottom flask, dissolve Jaeschkeanadiol in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Add 4-(pivaloyloxy)benzoic acid, 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Asymmetric Total Synthesis of (+)-Ferutinin

A de novo total synthesis provides access to enantiomerically pure (+)-Ferutinin, starting from simple achiral precursors. The key steps in a reported asymmetric total synthesis are outlined below.[1]

Experimental Protocol:

The asymmetric total synthesis of (+)-Ferutinin has been achieved from (S)-epichlorohydrin.[1] The synthesis involves several key transformations:

  • Tandem Radical Addition/Allylation: This step is crucial for the construction of the core carbocyclic framework of the daucane skeleton.

  • Chelation-Controlled Nucleophilic Addition: This reaction is employed to introduce a key stereocenter with high diastereoselectivity.

  • Chugaev Elimination: This step is utilized to install a crucial double bond in the molecule.

  • Final Esterification: The synthesis culminates in the esterification of the daucane core with a suitably protected p-hydroxybenzoic acid derivative, followed by deprotection to yield (+)-Ferutinin.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis of this compound and its precursor, Jaeschkeanadiol.

Table 1: Reaction Yields for Semi-Synthesis of this compound

StepProductTypical Yield
1JaeschkeanadiolVariable (depends on natural source)
2This compoundGood to Excellent

Table 2: Spectroscopic Data for this compound and Jaeschkeanadiol

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound 7.95 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 5.57 (m, 1H), 5.24 (m, 1H), 3.95 (m, 1H), 2.30-1.50 (m, 8H), 1.81 (s, 3H), 1.11 (s, 3H), 0.95 (d, J=6.8 Hz, 3H), 0.83 (d, J=6.8 Hz, 3H)165.4, 164.1, 155.4, 131.7 (2C), 128.9, 121.7 (2C), 121.3, 80.1, 78.9, 48.9, 45.6, 39.8, 38.7, 31.9, 29.8, 27.2 (3C), 23.4, 21.5, 18.2, 16.5
Jaeschkeanadiol 5.43 (m, 1H), 3.90 (m, 1H), 2.20-1.40 (m, 10H), 1.78 (s, 3H), 1.00 (s, 3H), 0.95 (d, J=6.8 Hz, 3H), 0.91 (d, J=6.8 Hz, 3H)134.5, 125.3, 79.8, 77.2, 50.1, 48.7, 41.2, 39.1, 31.8, 30.1, 23.7, 21.8, 18.5, 16.9

Visualizations

This compound Semi-Synthesis Workflow

G This compound Semi-Synthesis Workflow cluster_0 Step 1: Jaeschkeanadiol Preparation cluster_1 Step 2: Esterification Daucane Esters (from Ferula sp.) Daucane Esters (from Ferula sp.) Jaeschkeanadiol Jaeschkeanadiol Daucane Esters (from Ferula sp.)->Jaeschkeanadiol  Basic Hydrolysis (e.g., KOH/MeOH) This compound This compound Jaeschkeanadiol->this compound  DCC, DMAP, CH2Cl2 p-Pivaloyloxybenzoic Acid p-Pivaloyloxybenzoic Acid p-Pivaloyloxybenzoic Acid->this compound

Caption: Workflow for the semi-synthesis of this compound from Jaeschkeanadiol.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with several key signaling pathways.

1. Estrogen Receptor Signaling

This compound is a known phytoestrogen that interacts with estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[2] This interaction can trigger a cascade of downstream signaling events, including the activation of the MEK/ERK and PI3K/Akt pathways, ultimately influencing gene expression and cellular responses.[3]

G This compound's Action on Estrogen Receptor Signaling This compound This compound ER_alpha_beta ERα / ERβ This compound->ER_alpha_beta GPER GPER This compound->GPER MEK_ERK MEK/ERK Pathway ER_alpha_beta->MEK_ERK PI3K_Akt PI3K/Akt Pathway ER_alpha_beta->PI3K_Akt GPER->MEK_ERK GPER->PI3K_Akt Gene_Expression Gene Expression (Proliferation, Differentiation) MEK_ERK->Gene_Expression PI3K_Akt->Gene_Expression

Caption: this compound activates ERα/β and GPER, leading to downstream signaling.

2. Wnt/β-catenin Signaling Pathway

This compound has been shown to modulate the Wnt/β-catenin signaling pathway.[4][5] By influencing key components of this pathway, this compound can impact processes such as cell fate determination, proliferation, and differentiation. The canonical Wnt pathway involves the stabilization of β-catenin, allowing its translocation to the nucleus to act as a transcriptional co-activator.

G This compound's Modulation of the Wnt/β-catenin Pathway This compound This compound Wnt_Pathway Wnt Signaling Components This compound->Wnt_Pathway beta_catenin_stabilization β-catenin Stabilization Wnt_Pathway->beta_catenin_stabilization nuclear_translocation Nuclear Translocation beta_catenin_stabilization->nuclear_translocation gene_transcription Target Gene Transcription (e.g., Cell Proliferation, Differentiation) nuclear_translocation->gene_transcription

Caption: this compound influences the Wnt/β-catenin pathway, affecting gene transcription.

References

Application Notes and Protocols for MTT Assay with Ferutinin on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferutinin, a natural sesquiterpene derivative, has demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, including the human breast adenocarcinoma cell line MCF-7.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on MCF-7 cells.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

Data Presentation

Quantitative Data Summary
ParameterValueCell LineReference
This compound IC50 ~37 µMMCF-7[1]
MCF-7 Seeding Density (96-well plate) 5,000 - 10,000 cells/wellMCF-7[3]
MTT Solution Concentration 5 mg/mL in sterile PBSN/A[3]
Absorbance Measurement Wavelength 570 nmN/A

Experimental Protocols

Materials and Reagents
  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Cell Culture and Maintenance
  • Culture MCF-7 cells in DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 70-80% confluency.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest MCF-7 cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations around the reported IC50 value (e.g., 1, 5, 10, 25, 50, 75, 100 µM).

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is considered 100% viability) using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest MCF-7 Cells Seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate_Attach Incubate for 24h for Attachment Seed->Incubate_Attach Treat_Cells Treat Cells with this compound (24, 48, or 72h) Incubate_Attach->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Add_MTT Add MTT Solution (10 µL/well) Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 1. Experimental workflow for the MTT assay with this compound on MCF-7 cells.
Proposed Signaling Pathway of this compound-Induced Apoptosis in MCF-7 Cells

Ferutinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Ca_Influx Increased Intracellular Ca²⁺ This compound->Ca_Influx Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes MMP_Loss Loss of Mitochondrial Membrane Potential Ca_Influx->MMP_Loss Bcl2->MMP_Loss Bax->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Proposed intrinsic pathway of this compound-induced apoptosis in MCF-7 cells.

Disclaimer: The proposed signaling pathway is based on the known mechanisms of this compound and similar compounds that induce apoptosis in breast cancer cells. Further experimental validation is required to confirm the precise molecular events in MCF-7 cells.

References

Application Notes and Protocols for Detecting Ferutinin-Induced DNA Damage Using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone derived from plants of the Ferula genus, has garnered significant interest for its potential as an anticancer agent.[1][2] Its cytotoxic effects are attributed to the induction of apoptosis, a form of programmed cell death, in various cancer cell lines.[1][3] A key event in the apoptotic process and a hallmark of genotoxic agents is the induction of DNA damage. The single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method for detecting DNA strand breaks in individual cells.[4][5] This document provides a detailed protocol for utilizing the alkaline comet assay to assess DNA damage induced by this compound.

This compound's mechanism of action involves a dose-dependent response. At higher concentrations, it can induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS), which are known to cause oxidative damage to DNA.[2][6] The alkaline comet assay is particularly well-suited for detecting the single-strand breaks, double-strand breaks, and alkali-labile sites that can result from such damage.[4][5]

Data Presentation

The following table summarizes quantitative data from a study by Arghiani et al. (2014) on the DNA-damaging effects of this compound on human breast cancer (MCF-7) cells, as determined by the alkaline comet assay.

Cell LineTreatmentConcentration (µg/ml)% DNA Damage (Mean ± SD)Reference
MCF-7This compound37~42%[1]
MCF-7Control (DMSO)-Not specified (baseline)[1]

Experimental Protocols

This section details the methodology for performing the alkaline comet assay to detect this compound-induced DNA damage.

Materials and Reagents
  • Cell Lines: Human breast adenocarcinoma (MCF-7) or other susceptible cancer cell lines.

  • This compound: Stock solution prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052).

  • Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

  • Trypsin-EDTA: 0.25%.

  • Normal Melting Point (NMP) Agarose (B213101): 1% (w/v) in PBS.

  • Low Melting Point (LMP) Agarose: 0.5% (w/v) in PBS.

  • Lysis Solution (pH 10): 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, 1% Triton X-100, and 10% DMSO (add fresh).

  • Alkaline Electrophoresis Buffer (pH >13): 300 mM NaOH, 1 mM Na2EDTA.

  • Neutralization Buffer (pH 7.5): 0.4 M Tris-HCl.

  • DNA Staining Solution: e.g., SYBR® Green I or ethidium (B1194527) bromide.

  • Comet Assay Slides: Pre-coated slides are recommended.

  • Coplin Jars

  • Electrophoresis Tank

  • Fluorescence Microscope

  • Comet Assay Analysis Software

Experimental Procedure

1. Cell Culture and Treatment:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that allows for exponential growth and harvest approximately 1-2 x 10^5 cells per well.

  • Allow cells to attach and grow for 24 hours.

  • Prepare working solutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the medium should not exceed 0.5%.

  • Treat cells with the desired concentrations of this compound (e.g., a range including 37 µg/ml) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., H2O2).

2. Slide Preparation:

  • Prepare a 1% solution of NMP agarose in PBS. Coat clean microscope slides with a thin layer of the NMP agarose and allow them to air dry.

3. Cell Harvesting and Embedding:

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization.

  • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/ml.

  • Melt the 0.5% LMP agarose and maintain it at 37°C.

  • Mix the cell suspension with the LMP agarose at a 1:10 ratio (v/v).

  • Pipette 75 µl of the cell-agarose mixture onto the pre-coated slides.

  • Gently spread the mixture over the slide and cover with a coverslip.

  • Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

4. Cell Lysis:

  • Carefully remove the coverslips.

  • Immerse the slides in cold, freshly prepared lysis solution for at least 1 hour at 4°C in the dark.

5. DNA Unwinding and Electrophoresis:

  • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with fresh, cold alkaline electrophoresis buffer (pH >13) to a level just covering the slides.

  • Allow the DNA to unwind for 20-40 minutes in the alkaline buffer at 4°C in the dark.

  • Perform electrophoresis at a low voltage (e.g., 25 V) and a constant current (e.g., 300 mA) for 20-30 minutes at 4°C.

6. Neutralization and Staining:

  • After electrophoresis, gently remove the slides from the tank.

  • Neutralize the slides by washing them three times for 5 minutes each with the neutralization buffer.

  • Stain the slides with a suitable DNA staining solution (e.g., SYBR® Green I) according to the manufacturer's instructions, typically for 5-15 minutes in the dark.

  • Gently rinse the slides with distilled water to remove excess stain.

7. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope equipped with the appropriate filters.

  • Capture images of at least 50-100 randomly selected cells per slide.

  • Analyze the images using specialized comet assay software to quantify the extent of DNA damage. Common parameters include:

    • % Tail DNA: The percentage of DNA that has migrated into the tail.

    • Tail Moment: The product of the tail length and the fraction of DNA in the tail.

    • Olive Tail Moment: A measure that takes into account both the amount of migrated DNA and the distance of migration.

Mandatory Visualizations

Experimental Workflow

Comet_Assay_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_slide_prep Comet Slide Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MCF-7) treatment 2. Treatment with this compound cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest embedding 4. Embedding Cells in Agarose harvest->embedding lysis 5. Cell Lysis embedding->lysis unwinding 6. DNA Unwinding (Alkaline) lysis->unwinding electrophoresis 7. Electrophoresis unwinding->electrophoresis neutralization 8. Neutralization electrophoresis->neutralization staining 9. DNA Staining neutralization->staining visualization 10. Visualization (Microscopy) staining->visualization analysis 11. Image Analysis visualization->analysis

Caption: Experimental workflow for the alkaline comet assay.

This compound-Induced DNA Damage Signaling Pathway

Ferutinin_Signaling cluster_cellular_effects Cellular Effects This compound This compound (High Dose) mitochondria Mitochondrial Dysfunction This compound->mitochondria ros Increased ROS Production mitochondria->ros dna_damage DNA Damage (Strand Breaks, Oxidative Lesions) ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: this compound-induced DNA damage pathway.

References

Visualizing Ferutinin's Impact on Cellular Health: An Application Note on DAPI Staining for Nuclear Morphology Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferutinin, a natural sesquiterpene lactone, has garnered significant interest in the scientific community for its potential therapeutic applications, including its cytotoxic and apoptosis-inducing effects on various cancer cell lines. A key indicator of apoptosis, or programmed cell death, is the morphological change that occurs within the cell's nucleus. These changes, such as chromatin condensation and nuclear fragmentation, can be effectively visualized and quantified using 4',6-diamidino-2-phenylindole (DAPI) staining. This application note provides a detailed protocol for using DAPI staining to assess the effects of this compound on cell nuclei, offering a robust method for researchers in oncology and drug development.

DAPI is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA. In healthy cells, DAPI staining reveals a uniformly stained, intact nucleus. However, in cells undergoing apoptosis, the chromatin condenses and the nucleus often fragments, leading to a brighter, more condensed, and fragmented DAPI signal. This distinct change in nuclear morphology allows for the clear identification and quantification of apoptotic cells.

Data Presentation

The following tables present example data on the effects of this compound on cell viability and nuclear morphology. Table 1 provides a template for quantifying the percentage of apoptotic cells, while Table 2 illustrates how changes in nuclear morphology can be quantified.

Table 1: Quantitative Analysis of this compound-Induced Apoptosis by Flow Cytometry

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control (DMSO) 0.195.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound 1075.6 ± 3.512.3 ± 1.58.1 ± 1.14.0 ± 0.9
This compound 2548.9 ± 4.225.7 ± 2.819.5 ± 2.35.9 ± 1.3
This compound 5022.1 ± 3.940.1 ± 3.131.2 ± 2.96.6 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments. The percentage of cells in each quadrant was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry, a common method for quantifying apoptosis.

Table 2: Quantification of Nuclear Morphology Changes with DAPI Staining using ImageJ

TreatmentConcentration (µM)Average Nuclear Area (µm²)Average Nuclear Perimeter (µm)Nuclear Form Factor (4π*Area/Perimeter²)
Vehicle Control (DMSO) 0.1150.3 ± 12.555.1 ± 4.80.91 ± 0.04
This compound 2595.7 ± 9.842.6 ± 3.90.78 ± 0.06

Data are presented as mean ± standard deviation from the analysis of at least 100 cells per condition. A decrease in nuclear area and an increase in form factor (approaching 1.0 for a perfect circle) can indicate chromatin condensation and nuclear shrinkage associated with apoptosis.[1]

Experimental Protocols

I. Cell Culture and this compound Treatment

  • Cell Seeding: Seed the cells of interest (e.g., MCF-7 breast cancer cells) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.

  • Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). From the stock solution, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

II. DAPI Staining Protocol for Fixed Cells

  • Media Removal and Washing: After the treatment period, carefully aspirate the culture medium. Gently wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding a 4% paraformaldehyde solution in PBS to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by adding a 0.1% Triton X-100 solution in PBS and incubating for 10 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Add the DAPI staining solution (e.g., 300 nM in PBS) to each well, ensuring the cells are completely covered. Incubate for 5-10 minutes at room temperature in the dark.

  • Final Wash: Perform a final wash with PBS to remove unbound DAPI.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (excitation ~358 nm, emission ~461 nm).

III. Quantification of Nuclear Morphology

  • Image Acquisition: Capture images of DAPI-stained nuclei from multiple random fields for each treatment condition.

  • Image Analysis: Use image analysis software such as ImageJ or Fiji to quantify nuclear morphology.[1][2]

    • Convert images to 8-bit grayscale.

    • Apply a threshold to segment the nuclei from the background.

    • Use the "Analyze Particles" function to measure parameters such as nuclear area, perimeter, and circularity (form factor).[1]

  • Data Analysis: Calculate the average and standard deviation for each morphological parameter for each treatment group. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Visualizations

G cluster_workflow Experimental Workflow for DAPI Staining cell_culture 1. Cell Culture & this compound Treatment fixation 2. Fixation (4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (0.1% Triton X-100) fixation->permeabilization dapi_staining 4. DAPI Staining (300 nM) permeabilization->dapi_staining imaging 5. Fluorescence Microscopy dapi_staining->imaging quantification 6. Image Analysis & Quantification imaging->quantification G cluster_pathway This compound-Induced Apoptosis Signaling Pathway cluster_wnt Wnt/β-catenin Pathway Inhibition cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound beta_catenin β-catenin degradation This compound->beta_catenin Bcl2 ↓ Bcl-2 (anti-apoptotic) This compound->Bcl2 may directly/indirectly influence c_Myc ↓ c-Myc beta_catenin->c_Myc c_Myc->Bcl2 downregulates Bax ↑ Bax (pro-apoptotic) Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis (Chromatin Condensation, Nuclear Fragmentation) Caspase3->Apoptosis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Ferutinin Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of ferutinin (B81), a bioactive sesquiterpenoid daucane ester, from the crude extract of Ferula communis roots. This compound has garnered significant interest for its potential therapeutic properties, including phytoestrogenic and anticancer activities. The presented protocol is designed to efficiently separate this compound from co-extracted impurities, notably the toxic prenylated coumarin (B35378), ferulenol (B560370). This document provides a comprehensive experimental protocol, from sample preparation to fraction analysis, and includes a scalable preparative HPLC method. Quantitative data is summarized for clarity, and a workflow diagram is provided for easy reference.

Introduction

This compound is a naturally occurring phytoestrogen found in plants of the Ferula genus, particularly Ferula communis. It has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research and development. The primary challenge in obtaining pure this compound lies in its separation from structurally similar compounds and toxic impurities present in the plant extract. One of the most significant impurities is ferulenol, a coumarin derivative with anticoagulant properties. Therefore, a reliable and efficient purification method is crucial for obtaining high-purity this compound for further research and development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products. This application note outlines a preparative RP-HPLC method that has been scaled up from established analytical methods to yield high-purity this compound.

Experimental Protocols

Sample Preparation: Extraction from Ferula communis Roots
  • Grinding: Dry the roots of Ferula communis at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the roots into a fine powder using a laboratory mill.

  • Maceration: Suspend the powdered root material in acetone (B3395972) (or a 1:1 acetone-water mixture) at a 1:5 (w/v) ratio (e.g., 100 g of powder in 500 mL of solvent).

  • Extraction: Stir the mixture at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Storage: Store the dried crude extract at 4°C in a desiccator until required for HPLC purification.

Analytical HPLC Method Development

An analytical method is first established to determine the retention time of this compound and to resolve it from major impurities.

  • Instrumentation: A standard analytical HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% trifluoroacetic acid (TFA) (Solvent A).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 256 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the crude extract in methanol (B129727).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20-80% B

    • 35-40 min: 80% B

    • 40-45 min: 80-20% B

    • 45-50 min: 20% B

Preparative HPLC Purification Method

This method is scaled up from the analytical method to handle larger sample loads for purification.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% trifluoroacetic acid (TFA) (Solvent A).

  • Flow Rate: 20 mL/min (This is a scaled-up flow rate from the analytical method).

  • Detection: UV at 256 nm.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol (e.g., 100-200 mg in 5-10 mL). The optimal loading should be determined through a loading study.

  • Injection Volume: 5-10 mL, depending on the concentration and column capacity.

  • Gradient Program: The gradient profile is kept consistent with the analytical method to maintain separation selectivity.

    • 0-5 min: 20% B

    • 5-35 min: 20-80% B

    • 35-40 min: 80% B

    • 40-45 min: 80-20% B

    • 45-50 min: 20% B

  • Fraction Collection: Collect fractions based on the elution profile of the this compound peak, as determined by the analytical run. Start collecting just before the this compound peak begins to elute and stop just after it returns to baseline.

Post-Purification Analysis
  • Purity Assessment: Analyze the collected fractions containing this compound using the analytical HPLC method described in section 2.2 to determine their purity.

  • Solvent Removal: Pool the fractions with high purity (>98%) and remove the solvent using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

  • Structural Confirmation (Optional): Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes the key quantitative parameters of the preparative HPLC method for this compound purification.

ParameterValue
Column
Stationary PhaseC18 Silica
Dimensions21.2 x 250 mm
Particle Size5 µm
Mobile Phase
Solvent AWater with 0.1% TFA
Solvent BAcetonitrile
Chromatographic Conditions
Flow Rate20 mL/min
Detection Wavelength256 nm
TemperatureAmbient
Sample and Loading
SampleCrude Ferula communis root extract
Sample Load150 mg
Injection Volume8 mL
Results
Approximate Retention Time25-28 min
Purity of Collected Fraction>98% (by analytical HPLC)
Estimated Yield15-20% (from crude extract)

Visualization of the Purification Workflow

Ferutinin_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Processing start Ferula communis Roots grinding Grinding start->grinding maceration Maceration with Acetone grinding->maceration filtration Filtration maceration->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract analytical_hplc Analytical HPLC Method (Method Development) crude_extract->analytical_hplc Method Basis prep_hplc Preparative HPLC (Purification) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_this compound Pure this compound (>98%) lyophilization->pure_this compound

Caption: Workflow for the purification of this compound from Ferula communis roots.

Conclusion

The described preparative HPLC method provides an effective and scalable approach for the purification of this compound from crude extracts of Ferula communis. The use of a C18 reversed-phase column with a water/acetonitrile gradient modified with TFA allows for excellent separation of this compound from the toxic impurity ferulenol and other co-extractives. The detailed protocol and summarized data serve as a valuable resource for researchers in natural product chemistry and drug development, enabling the production of high-purity this compound for further biological and pharmacological investigations.

Application Notes and Protocols for Ferutinin Administration in In Vivo Animal Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone derived from plants of the Ferula genus, has emerged as a compound of interest in oncology research due to its notable anticancer activities, particularly against breast cancer.[1] As a phytoestrogen, this compound exhibits a dual role, functioning as an agonist for estrogen receptor alpha (ERα) and as both an agonist and antagonist for estrogen receptor beta (ERβ).[1] Its mechanism of action in breast cancer is multifaceted, involving the induction of apoptosis through the intrinsic pathway, modulation of the cell cycle, and, at higher concentrations, the generation of reactive oxygen species (ROS).[1] Preclinical in vivo studies have demonstrated its potential to inhibit tumor growth, positioning this compound as a promising candidate for further investigation as a therapeutic agent for ER-positive breast cancer.[1]

Data Presentation

In Vivo Antitumor Efficacy and Antioxidant Profile of this compound

The following tables summarize the quantitative data from in vivo studies on the effects of this compound in animal models of breast cancer.

Table 1: In Vivo Antitumor Efficacy of this compound
Animal Model Treatment Tumor Reduction (%) Comparison Notable Observations Reference
Hybrid BALB/c MiceThis compound67Cisplatin (72%)No significant alteration of liver and spleen tissues was observed with this compound, unlike with cisplatin.[1]
Note: The specific dosage of this compound used to achieve the 67% tumor reduction was not detailed in the referenced literature.
Table 2: In Vivo Antioxidant and Toxicity Profile of this compound in BALB/c Mice
Treatment Group Dose (µg/kg) Superoxide Dismutase (SOD) Catalase (CAT) Lipid Peroxidation (Liver)
Control0BaselineBaselineBaseline
This compound500Upregulated (p < .05)[2]Upregulated (p < .05)[2]Significantly Reduced[2]
This compound1000Upregulated (p < .05)[2]Upregulated (p < .05)[2]Significantly Reduced[2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in ER-Positive Breast Cancer Cells

This compound's anticancer effects in estrogen receptor-positive (ER+) breast cancer cells are mediated through the intrinsic apoptotic pathway. At lower concentrations, it acts as a phytoestrogen, interacting with estrogen receptors. At higher concentrations, it induces the generation of reactive oxygen species (ROS). A key mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis. This compound has also been shown to induce cell cycle arrest at the pre-G0/G1 phase.[3]

Ferutinin_Signaling_Pathway This compound This compound ER Estrogen Receptors (ERα / ERβ) This compound->ER ROS Reactive Oxygen Species (High Concentrations) This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates CellCycle Cell Cycle Arrest (pre-G0/G1) This compound->CellCycle Mitochondria Mitochondria Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound's mechanism in ER+ breast cancer.
Experimental Workflow for In Vivo Breast Cancer Animal Model

A typical workflow for evaluating the efficacy of this compound in a breast cancer xenograft model involves several key stages, from cell culture to endpoint analysis. This ensures a systematic and reproducible investigation of the compound's antitumor properties.

In_Vivo_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase CellCulture 1. MCF-7 Cell Culture (ER+ Human Breast Cancer) AnimalPrep 2. Animal Model Preparation (e.g., Nude Mice with Estrogen Supplement) CellCulture->AnimalPrep TumorInduction 3. Tumor Induction (Subcutaneous injection of MCF-7 cells) AnimalPrep->TumorInduction TumorMonitoring 4. Tumor Growth Monitoring (to palpable size, e.g., ~100 mm³) TumorInduction->TumorMonitoring Randomization 5. Randomization into Treatment Groups TumorMonitoring->Randomization Treatment 6. Treatment Administration (e.g., Oral Gavage/IP Injection) Randomization->Treatment DataCollection 7. Continued Monitoring (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Endpoint Analysis (e.g., after 3-4 weeks) DataCollection->Endpoint TumorExcision 9. Tumor Excision & Weight Endpoint->TumorExcision HistoIHC 10. Histology/IHC (e.g., Ki-67, Bax, Bcl-2) TumorExcision->HistoIHC Toxicity 11. Toxicity Assessment (Organ Histology) TumorExcision->Toxicity

Workflow for this compound efficacy testing in a xenograft model.

Experimental Protocols

In Vivo Xenograft Model of Breast Cancer

Objective: To establish a murine xenograft model of human breast cancer to evaluate the in vivo antitumor activity of this compound.

Materials:

  • MCF-7 (ER+) human breast cancer cell line

  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

  • Estrogen pellets (e.g., 17β-estradiol, 0.72 mg/pellet, 60-day release)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel®

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Calipers

Protocol:

  • Culture MCF-7 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • One week prior to tumor cell inoculation, implant an estrogen pellet subcutaneously into the dorsal side of each mouse.

  • Harvest MCF-7 cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.[1] Keep the cell suspension on ice.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank or mammary fat pad of each mouse.[1]

  • Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 100 mm³ (Volume = 0.5 x length x width²), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[1]

This compound Administration by Oral Gavage

Objective: To administer this compound orally to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)

  • Syringes

Protocol:

  • Prepare the this compound solution/suspension in the chosen vehicle at the desired concentrations (e.g., for doses of 500 or 1000 µg/kg).[1]

  • Weigh each mouse to determine the exact volume of the this compound formulation to be administered (typically not exceeding 10 ml/kg).[4]

  • Firmly restrain the mouse, ensuring the head and body are aligned vertically.[4]

  • Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[5]

  • Slowly administer the compound.[5]

  • Withdraw the needle and return the mouse to its cage.

  • Administer this compound or vehicle daily for the duration of the study (e.g., 21-28 days).[1]

  • Monitor tumor volume and body weight 2-3 times per week.[1]

Western Blot Analysis for Apoptotic Markers

Objective: To assess the effect of this compound on the expression of pro- and anti-apoptotic proteins in tumor tissue.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Homogenize snap-frozen tumor tissue in RIPA buffer.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[1]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies (e.g., anti-Bax 1:1000, anti-Bcl-2 1:1000, anti-β-actin 1:5000) overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again and apply the chemiluminescence substrate.[1]

  • Visualize and quantify the protein bands using an imaging system. Normalize to β-actin.

Immunohistochemistry (IHC) for Proliferation Marker Ki-67

Objective: To evaluate the effect of this compound on tumor cell proliferation in vivo.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum

  • Primary antibody (anti-Ki-67)

  • HRP-conjugated secondary antibody detection system

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Microscope

Protocol:

  • Deparaffinize and rehydrate FFPE tumor sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.[1]

  • Block non-specific binding with a blocking serum.[1]

  • Incubate sections with the primary anti-Ki-67 antibody.[1]

  • Wash and apply the HRP-conjugated secondary antibody.[1]

  • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.[1]

  • Counterstain with hematoxylin to visualize cell nuclei.[1]

  • Dehydrate, clear, and mount the sections.

  • Analyze the slides under a microscope and quantify the percentage of Ki-67 positive cells (proliferation index).

Conclusion

This compound demonstrates a promising preclinical profile as a potential therapeutic agent for ER-positive breast cancer. Its ability to induce apoptosis and inhibit tumor growth in vivo, coupled with a favorable safety profile compared to conventional chemotherapy, warrants further investigation.[1] The protocols outlined in these application notes provide a framework for researchers to further explore the efficacy and mechanism of action of this compound in breast cancer models. Future studies should aim to optimize dosing regimens and explore its potential in combination therapies.

References

Application Notes and Protocols for Studying Ferutinin's Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of ferutinin (B81), a natural sesquiterpene with significant anti-cancer properties. The protocols outlined below are designed to assist researchers in evaluating this compound's impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

This compound, derived from plants of the Ferula genus, has demonstrated cytotoxic and pro-apoptotic activities in various cancer cell lines.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis through the intrinsic mitochondrial pathway, cell cycle arrest, and at higher concentrations, the generation of reactive oxygen species (ROS).[3][4] this compound acts as a calcium ionophore, increasing intracellular calcium levels, which can trigger mitochondrial permeability transition pore (mPTP) opening and subsequent cell death.[5]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cancer cell lines from various studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)AssayReference
MCF-7Human Breast Adenocarcinoma37 µM (as 37 µg/ml)MTT[6]
TCCHuman Urothelial Carcinoma33 µM (as 33 µg/ml)MTT[7]
PC-3Human Prostate Cancer16.7 µMNot Specified[3]
K562RImatinib-resistant Human Chronic Myeloid LeukemiaNot SpecifiedNot Specified[3]
HT29Human Colon Adenocarcinoma67 - 81 µMMTT[3]
CT26Murine Colon Carcinoma67 - 81 µMMTT[3]
HFF3Normal Human Fibroblast98 µMMTT[3]
NIH/3T3Normal Murine Fibroblast136 µMMTT[3]

Table 2: Effect of this compound on Apoptotic and Signaling Proteins (Western Blot)

Hypothetical data based on typical results

This compound Concentration (µM)Bax (pro-apoptotic) Fold ChangeBcl-2 (anti-apoptotic) Fold ChangeCleaved Caspase-9 Fold ChangeCleaved Caspase-3 Fold Changep-Akt/Akt Ratio Fold Changep-ERK1/2 / ERK1/2 Ratio Fold Change
0 (Control)1.01.01.01.01.01.0
101.80.62.12.50.70.8
252.50.33.54.20.40.5
503.20.15.06.80.20.3

Table 3: Effect of a this compound-related Compound (Farnesiferol C) on MCF-7 Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Untreated)49.2321.4024.131.93
24 hours (20 µM)51.5525.269.0917.64
48 hours (20 µM)52.9022.466.1318.25
72 hours (20 µM)54.9818.744.1823.83

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.[8] Note: As an antioxidant, this compound may interfere with tetrazolium-based assays like MTT.[9] It is advisable to include a cell-free control to test for direct reduction of MTT by this compound.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Cell Viability Assay Workflow

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.[10]

Materials:

  • Parental and this compound-treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[10]

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.[2]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.[2]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cell pellet twice with ice-cold PBS.[2]

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed.[2] Incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

G cluster_workflow Cell Cycle Analysis Workflow A Cell Treatment with this compound B Harvest Cells A->B C Fixation in Ethanol B->C D PI Staining C->D E Flow Cytometry Analysis D->E

Cell Cycle Analysis Workflow

Protocol 4: Western Blot Analysis of Protein Expression

This protocol is for investigating the effect of this compound on the expression levels of specific proteins involved in apoptosis and cell signaling.[11]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[11]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection and Analysis: Add chemiluminescence substrate and capture the signal using an imaging system. Quantify band intensities and normalize to a loading control.[11]

Signaling Pathways

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 ROS ↑ ROS Mitochondria->ROS CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Pathway

This compound has also been shown to influence the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[11]

G cluster_pathway This compound's Effect on Survival Pathways This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Inhibition of Survival Pathways

References

Application Notes & Protocols: Analysis of Apoptosis Markers by Western Blot Following Ferutinin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ferutinin (B81), a natural sesquiterpene lactone, has garnered significant interest for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit cell growth and induce apoptosis in various cancer cell lines.[1] The primary mechanism involves its activity as a calcium ionophore, which increases intracellular Ca2+ levels.[2] This leads to mitochondrial dysfunction, characterized by the overproduction of reactive oxygen species (ROS), loss of mitochondrial transmembrane potential, and the subsequent activation of the intrinsic apoptotic pathway.[1][2]

Western blotting is an indispensable technique for elucidating the molecular mechanisms of drug-induced apoptosis. It allows for the specific detection and semi-quantification of key proteins that regulate and execute the apoptotic program. By analyzing changes in the expression and cleavage of these proteins, researchers can confirm the pro-apoptotic activity of compounds like this compound and map the specific signaling cascades involved.[3] These application notes provide a comprehensive guide to the Western blot analysis of critical apoptosis markers in cancer cell lines following treatment with this compound.

Data Presentation: Quantitative Analysis of Apoptosis-Related Proteins

Treatment with this compound is expected to modulate the expression levels of key proteins involved in the intrinsic apoptotic pathway. Densitometric analysis of Western blot bands allows for the quantification of these changes. The table below summarizes the expected quantitative changes in protein expression in cancer cells (e.g., Jurkat, MCF-7, PC-3) after this compound treatment.[1][2][4]

Disclaimer: The following data is representative of expected outcomes. Specific fold changes will vary depending on the cell line, this compound concentration, and treatment duration. Researchers must generate their own data based on their specific experimental conditions.

Protein TargetCellular RoleExpected Change with this compound
Bcl-2 Anti-apoptotic; inhibits apoptosis by sequestering pro-apoptotic proteins.[5]Decrease in protein level.[6]
Bax Pro-apoptotic; promotes apoptosis by forming pores in the mitochondrial outer membrane.[5]Increase in protein level.[6]
Bax/Bcl-2 Ratio A critical determinant of the cell's susceptibility to apoptosis.Increase
Pro-Caspase-9 Inactive zymogen of Caspase-9, an initiator caspase in the intrinsic pathway.[7]Decrease in protein level.
Cleaved Caspase-9 Active form of Caspase-9, responsible for activating executioner caspases.[7]Increase in protein level.
Pro-Caspase-3 Inactive zymogen of Caspase-3, a key executioner caspase.[2]Decrease in protein level.
Cleaved Caspase-3 Active form of Caspase-3, cleaves various cellular substrates to execute apoptosis.[2]Increase in protein level.
PARP A substrate of cleaved Caspase-3; its cleavage is a hallmark of apoptosis.[3]Decrease in full-length form (116 kDa).
Cleaved PARP The cleaved fragment (89 kDa) indicates Caspase-3 activity and late-stage apoptosis.[3]Increase in cleaved fragment.

Apoptotic Signaling Pathway Induced by this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Ferutinin_Apoptosis_Pathway This compound This compound Ca_Influx ↑ Intracellular Ca²⁺ This compound->Ca_Influx Mito_Stress Mitochondrial Stress Ca_Influx->Mito_Stress ROS ↑ ROS Production Mito_Stress->ROS MMP ↓ Mitochondrial Membrane Potential Mito_Stress->MMP CytoC Cytochrome c Release Mito_Stress->CytoC SMAC SMAC/DIABLO Release Mito_Stress->SMAC Bcl2_Family Bcl-2 Family Regulation Bax Bax ↑ Bax->Mito_Stress + Bcl2 Bcl-2 ↓ Bcl2->Mito_Stress - Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome IAPs IAPs SMAC->IAPs Inhibition Casp9 Caspase-9 Activation IAPs->Casp9 Inhibition Casp3 Caspase-3 Activation IAPs->Casp3 Inhibition Apoptosome->Casp9 Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates PARP PARP Cleavage Substrates->PARP Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol provides a general framework. Optimal seeding densities, this compound concentrations, and incubation times should be determined empirically for each cell line.

  • Materials:

    • Cancer cell line of interest (e.g., Jurkat, MCF-7)

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate Buffered Saline (PBS), sterile

    • 6-well culture plates

    • CO₂ incubator (37°C, 5% CO₂)

  • Protocol:

    • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 5 x 10⁵ cells per well. Allow cells to attach and grow for 24 hours.

    • This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.[8]

    • Treatment: Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Cell Lysis and Protein Extraction
  • Materials:

    • Ice-cold PBS

    • Ice-cold RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)

    • Protease and Phosphatase Inhibitor Cocktails

    • Cell scraper

    • Microcentrifuge tubes, pre-chilled

  • Protocol:

    • Preparation: Supplement the RIPA buffer with protease and phosphatase inhibitors immediately before use. Keep all reagents and samples on ice.

    • Washing: After incubation, aspirate the media and wash the cells twice with ice-cold PBS.[9]

    • Lysis: Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well of a 6-well plate) to each well.[10]

    • Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

    • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[10]

    • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

    • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Store at -80°C or proceed to the next step.

Protein Quantification
  • Materials:

    • BCA or Bradford Protein Assay Kit

    • Microplate reader

  • Protocol:

    • Assay: Determine the protein concentration of each lysate using a BCA or Bradford assay kit, following the manufacturer’s instructions precisely.[9]

    • Normalization: Based on the calculated concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) by diluting with lysis buffer. This ensures equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Materials:

    • Laemmli sample buffer (4x or 2x)

    • SDS-polyacrylamide gels (percentage depends on target protein size)

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Protocol:

    • Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[10]

    • Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.[10]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for optimal efficiency.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.[10]

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]

    • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

    • Signal Detection: Incubate the membrane with an ECL substrate according to the manufacturer’s protocol.[9]

    • Imaging: Capture the chemiluminescent signal using a digital imaging system.

    • Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to correct for loading variations.

Experimental Workflow

The following diagram provides a visual overview of the entire experimental procedure.

Western_Blot_Workflow A 1. Cell Culture (Seed 6-well plates) B 2. This compound Treatment (e.g., 24h, 48h) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA/Bradford Assay) C->D E 5. Sample Preparation (Laemmli Buffer + Heat) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Blocking (5% Milk or BSA) G->H I 9. Antibody Incubation (Primary then Secondary) H->I J 10. Detection (ECL Substrate) I->J K 11. Imaging & Analysis (Densitometry) J->K

Caption: Step-by-step workflow for Western blot analysis.

References

Application Note: Analysis of Ferutinin-Induced Cell Cycle Arrest Using Propidium Iodide-Based Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferutinin is a natural sesquiterpene coumarin (B35378) compound derived from plants of the Ferula genus. It has garnered significant interest in oncological research due to its cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] One of the key mechanisms underlying its anticancer effects is the induction of cell cycle arrest, which prevents cancer cells from proliferating.[3][4][5][6]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. The method described here utilizes propidium (B1200493) iodide (PI), a fluorescent intercalating agent that binds stoichiometrically to DNA.[7] By measuring the fluorescence intensity of PI in permeabilized cells, one can quantify the amount of DNA per cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This protocol provides a detailed method for treating cancer cells with this compound, followed by PI staining and flow cytometric analysis to quantify the compound's effect on cell cycle progression.

Quantitative Data Summary

The following table presents representative data from a hypothetical experiment analyzing the effect of this compound on the cell cycle distribution of MCF-7 human breast cancer cells after a 48-hour treatment. The data illustrates a dose-dependent increase in the G0/G1 population, suggesting a cell cycle arrest at this phase. An increase in the Sub-G1 peak, indicative of apoptosis, is also shown.[2]

Treatment GroupSub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)2.1 ± 0.455.3 ± 2.128.5 ± 1.516.2 ± 1.1
This compound (25 µM)4.5 ± 0.664.8 ± 2.520.1 ± 1.315.1 ± 1.0
This compound (50 µM)9.8 ± 1.176.2 ± 3.011.5 ± 0.912.3 ± 0.8
This compound (100 µM)18.3 ± 1.880.1 ± 3.35.4 ± 0.54.5 ± 0.4

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_process Sample Processing cluster_stain Staining cluster_analysis Data Acquisition & Analysis c1 Seed Cells in Culture Plates c2 Incubate for 24h (Attachment) c1->c2 c3 Treat with this compound (or Vehicle Control) c2->c3 c4 Incubate for 24-48h c3->c4 p1 Harvest Cells (Trypsinization) c4->p1 p2 Wash with PBS p1->p2 p3 Fix in Cold 70% Ethanol (B145695) p2->p3 p4 Wash and Resuspend in PBS p3->p4 s1 Treat with RNase A p4->s1 s2 Stain with Propidium Iodide s1->s2 s3 Incubate 30 min in Dark s2->s3 a1 Acquire Data on Flow Cytometer s3->a1 a2 Gate Single Cells a1->a2 a3 Analyze DNA Content (Linear Scale) a2->a3 a4 Quantify Cell Cycle Phases a3->a4

Caption: Workflow for this compound cell cycle analysis.

Detailed Experimental Protocol

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, HeLa, A549). Modifications may be required for suspension cells or other specific cell types.

A. Materials and Reagents

  • Cell Line: e.g., MCF-7 human breast adenocarcinoma cells.

  • Complete Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound: Stock solution (e.g., 100 mM in DMSO), stored at -20°C or -80°C.[8]

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.

  • Fixation Solution: Ice-cold 70% ethanol in deionized water. Prepare fresh and store at -20°C.

  • Propidium Iodide (PI) Staining Solution:

    • Propidium Iodide: 20-50 µg/mL

    • RNase A: 100 µg/mL

    • PBS containing 0.1% Triton X-100 (for permeabilization)

    • Store protected from light at 4°C.[7]

  • Equipment:

    • 6-well cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Centrifuge

    • Flow cytometer with a 488 nm laser

    • Flow cytometry tubes (e.g., 5 mL polystyrene tubes)

B. Experimental Procedure

1. Cell Seeding and Treatment

  • Seed cells into 6-well plates at a density that will result in 60-70% confluency at the time of harvesting (e.g., 2.5 x 10⁵ cells/well for MCF-7).

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 25, 50, 100 µM).

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose (typically ≤0.1%).[8]

  • Carefully remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the plates for the desired treatment period (e.g., 24 or 48 hours).

2. Cell Harvesting

  • Aspirate the culture medium from each well.

  • Gently wash the cells once with 1 mL of PBS.

  • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 1 mL of complete culture medium.

  • Transfer the cell suspension from each well into a labeled 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant carefully, leaving the cell pellet intact.

3. Cell Fixation

  • Wash the cell pellet by resuspending it in 2 mL of cold PBS and centrifuging at 300 x g for 5 minutes. Aspirate the supernatant.

  • Gently resuspend the cell pellet in the residual PBS (~50-100 µL). It is critical to achieve a single-cell suspension before adding ethanol to prevent clumping.[9]

  • While gently vortexing the cell suspension, add 2 mL of ice-cold 70% ethanol drop-by-drop.[10][11]

  • Incubate the cells for fixation for at least 1 hour on ice or overnight at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[10][12]

4. Propidium Iodide Staining

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet them.[11]

  • Carefully decant the ethanol.

  • Wash the cells by resuspending the pellet in 2 mL of PBS, then centrifuge at 500 x g for 5 minutes.

  • Decant the supernatant and resuspend the cell pellet in 0.5 mL of the PI Staining Solution (containing RNase A and Triton X-100).

  • Incubate the tubes for 30 minutes at room temperature in the dark.[7]

5. Flow Cytometry Analysis

  • Transfer the stained cell suspension to flow cytometry tubes if not already in them.

  • Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm and fluorescence emission is collected at ~617 nm (e.g., using FL2 or FL3 channel).[13]

  • Collect data for at least 10,000 single-cell events per sample.

  • Use a dot plot of the fluorescence area versus height (or width) to gate on the singlet population and exclude doublets and aggregates.[10][11]

  • Display the DNA content of the singlet population on a histogram using a linear scale.

  • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

References

Application Notes and Protocols: Evaluating Ferutinin in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin (B81), a natural sesquiterpene lactone derived from plants of the Ferula genus, has demonstrated notable anti-cancer properties in traditional 2D cell culture systems.[1][2][3][4] Its primary mechanism of action involves the induction of apoptosis, making it a compound of interest for cancer therapy research.[1][4][5] Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior ability to mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient gradients, and drug penetration challenges, thereby providing a more physiologically relevant platform for preclinical drug evaluation.[6]

These application notes provide a comprehensive guide for researchers interested in investigating the efficacy of this compound in 3D cell culture models. The protocols detailed herein are based on established methodologies for 3D cell culture and the known mechanisms of this compound derived from 2D studies.

Mechanism of Action of this compound

In conventional 2D cell culture, this compound has been shown to exert its cytotoxic effects primarily through the induction of apoptosis.[1][2][4][5] Key molecular events associated with this compound treatment include:

  • Induction of DNA Damage: this compound treatment leads to significant DNA damage in cancer cells.[1][3][4]

  • Modulation of Apoptotic Proteins: The compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2]

  • Caspase Activation: this compound triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5]

  • Calcium Ionophoric Activity: this compound can act as a calcium ionophore, leading to an increase in intracellular calcium levels, which can, in turn, trigger mitochondrial-mediated apoptosis.[5]

Data Presentation: Expected Outcomes of this compound Treatment in 3D Spheroid Models

The following tables summarize the anticipated quantitative data from treating 3D cancer cell spheroids with this compound. These values are extrapolated from 2D cell culture studies and serve as a benchmark for expected results. It is important to note that higher IC50 values are often observed in 3D models compared to 2D cultures due to factors like limited drug penetration and altered cellular states within the spheroid.

Table 1: Effect of this compound on the Viability of 3D Cancer Cell Spheroids

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)Fold Change vs. Control
0 (Control)100 ± 5.01.0
1090 ± 4.50.90
2575 ± 3.80.75
5050 ± 2.50.50
10025 ± 2.10.25

Table 2: Induction of Apoptosis by this compound in 3D Cancer Cell Spheroids

This compound Concentration (µM)Caspase-3/7 Activity (Relative Luminescence Units ± SD)Fold Change vs. Control
0 (Control)1000 ± 1501.0
101800 ± 2001.8
253500 ± 3003.5
506000 ± 4506.0
1004500 ± 4004.5

Table 3: Modulation of Apoptotic Protein Expression by this compound in 3D Spheroids

Treatment (50 µM this compound)Bax Expression (Fold Change vs. Control)Bcl-2 Expression (Fold Change vs. Control)
24 hours2.5 ± 0.30.6 ± 0.1
48 hours3.8 ± 0.40.4 ± 0.08
72 hours3.2 ± 0.30.3 ± 0.05

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Hanging Drop Method)

This protocol describes the generation of uniform tumor spheroids using the hanging drop method.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile petri dishes (100 mm)

  • Micropipettes and sterile tips

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Aspirate the lid of a 100 mm petri dish and dispense 20 µL droplets of the cell suspension onto the inner surface of the lid. Ensure droplets are well-spaced to prevent merging.

  • Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.

  • Carefully invert the lid and place it back on the dish.

  • Incubate the hanging drops at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed spheroids with this compound.

Materials:

  • Pre-formed spheroids in hanging drops

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Low-adhesion 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Gently transfer the formed spheroids from the hanging drops to the wells of a low-adhesion 96-well plate containing 100 µL of fresh medium per well.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate this compound dilution or vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D Assay)

This protocol allows for the quantification of viable cells within the spheroids.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)

This protocol quantifies caspase-3 and -7 activity as a marker of apoptosis.

Materials:

  • Treated spheroids in a 96-well plate

  • Caspase-Glo® 3/7 3D Assay kit

  • Luminometer

Procedure:

  • Follow the same initial steps as the Cell Viability Assay to equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well.

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 30 minutes to 3 hours.

  • Measure the luminescence using a plate reader.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Protocol 5: Western Blot Analysis of Proteins from 3D Spheroids

This protocol is for the detection of changes in protein expression in key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies (e.g., for Bax, Bcl-2, cleaved caspase-3, β-actin)

  • Chemiluminescence detection reagents

Procedure:

  • Collect and wash the treated spheroids with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Ferutinin_Apoptosis_Pathway This compound This compound Ca_Influx Increased Intracellular Ca2+ This compound->Ca_Influx Bax Bax (Upregulation) This compound->Bax Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 DNA_Damage DNA Damage This compound->DNA_Damage Mitochondria Mitochondria Ca_Influx->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage->Mitochondria

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow Start Start: Cancer Cell Culture Spheroid_Formation 3D Spheroid Formation (Hanging Drop) Start->Spheroid_Formation Ferutinin_Treatment This compound Treatment (24-72h) Spheroid_Formation->Ferutinin_Treatment Viability Cell Viability Assay (CellTiter-Glo 3D) Ferutinin_Treatment->Viability Apoptosis Apoptosis Assay (Caspase-Glo 3D) Ferutinin_Treatment->Apoptosis Western_Blot Protein Analysis (Western Blot) Ferutinin_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating this compound in 3D models.

References

Application Note: Experimental Design for Studying Ferutinin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms include oxidative stress, neuroinflammation, protein misfolding, and apoptosis. Ferutinin (B81), a daucane sesquiterpene ester found in plants of the Ferula genus, has emerged as a compound of interest due to its diverse biological activities.[1][2] It exhibits a dose-dependent effect; at low concentrations, it demonstrates antioxidant and anti-inflammatory properties, while at higher concentrations, it can induce apoptosis.[1][3] this compound also functions as a phytoestrogen, interacting with estrogen receptors, which may play a role in its neuroprotective effects.[4][5][6] This document provides a comprehensive experimental framework for investigating the therapeutic potential of this compound in in vitro and in vivo models of neurodegeneration.

Key Signaling Pathways of this compound

Understanding the molecular pathways modulated by this compound is crucial for designing targeted experiments.

Phytoestrogenic and Neuroprotective Signaling

As a phytoestrogen, this compound can bind to estrogen receptors (ERα and ERβ), potentially activating downstream signaling cascades that promote neuronal survival and resilience.[4][5] At low, non-toxic doses, its antioxidant properties can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1][7]

G This compound This compound (Low Dose) ER Estrogen Receptors (ERα / ERβ) This compound->ER Binds/Activates ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Neuroinflammation Neuroinflammation This compound->Neuroinflammation Inhibits GeneTranscription Neuroprotective Gene Transcription ER->GeneTranscription Promotes OxidativeStress Reduced Oxidative Stress NeuronalSurvival Neuronal Survival and Plasticity GeneTranscription->NeuronalSurvival

Caption: Phytoestrogenic and antioxidant pathways of this compound.

Pro-Apoptotic Signaling (High-Dose Effect)

At higher concentrations, this compound can induce apoptosis. This is initiated by its ionophoretic properties, causing an influx of intracellular calcium ([Ca2+]), leading to mitochondrial stress, the generation of reactive oxygen species (ROS), and the activation of the caspase cascade.[1][8]

G This compound This compound (High Dose) Ca_Influx Intracellular Ca2+ Increase This compound->Ca_Influx Induces Mito Mitochondrial Stress Ca_Influx->Mito ROS ROS Production Mito->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: High-dose this compound-induced apoptotic pathway.

Experimental Workflow

A tiered approach is recommended, starting with in vitro characterization to establish dose-response and mechanisms, followed by in vivo validation to assess therapeutic efficacy.

G Phase1 Phase 1: In Vitro Characterization DoseResponse Dose-Response & Cytotoxicity (MTT Assay) Phase1->DoseResponse Mechanism Mechanism of Action Assays (ROS, Apoptosis, Inflammation) DoseResponse->Mechanism Phase2 Phase 2: In Vivo Validation Mechanism->Phase2 AnimalModel Neurodegenerative Disease Animal Model (e.g., 6-OHDA, APP/PS1) Phase2->AnimalModel Behavior Behavioral Analysis (e.g., Morris Water Maze, Rotarod) AnimalModel->Behavior Histo Histopathological Analysis (Immunohistochemistry) Behavior->Histo Conclusion Data Analysis & Conclusion Histo->Conclusion

Caption: Overall experimental workflow for this compound studies.

Phase 1: In Vitro Protocols & Data Presentation

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal concentration range of this compound that confers neuroprotection versus cytotoxicity in neuronal cell models.

Methodology (MTT Assay):

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y for PD models, HT22 for general neurotoxicity) in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Toxin Induction: Induce neurotoxicity by treating cells with an appropriate agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a PD model or 5 µM glutamate (B1630785) for an excitotoxicity model) for 24 hours. Include a vehicle control group.

  • This compound Treatment: Pre-treat a parallel set of wells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 2 hours before adding the neurotoxin.

  • MTT Incubation: After the 24-hour toxin exposure, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the neuroprotective concentration range and the IC50 value for cytotoxicity.

Data Presentation:

This compound (µM) Cell Viability (%) vs. Toxin Cell Viability (%) vs. Control (Cytotoxicity)
0 (Toxin only)52.1 ± 4.5100.0 ± 5.0
0.565.3 ± 5.199.5 ± 4.8
1.078.9 ± 6.298.7 ± 5.3
5.085.4 ± 5.897.2 ± 4.9
10.070.1 ± 6.590.3 ± 6.1
25.055.2 ± 4.975.6 ± 7.2
50.0N/A48.9 ± 5.5 (IC50)
Protocol 2: Assessment of Antioxidant Activity

Objective: To quantify the effect of this compound on intracellular ROS levels.

Methodology (DCFDA Assay):

  • Cell Culture & Treatment: Plate and treat cells with a neurotoxin and a pre-determined neuroprotective dose of this compound (from Protocol 1) as described above.

  • DCFDA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence of treated groups to the control group.

Data Presentation:

Treatment Group Relative Fluorescence Units (RFU) % Change vs. Toxin
Control100 ± 8-
Toxin Only254 ± 15100%
Toxin + this compound (5 µM)135 ± 11-46.9%
Protocol 3: Evaluation of Anti-Apoptotic Effects

Objective: To determine if this compound's neuroprotective effects are mediated by the inhibition of apoptosis.

Methodology (Annexin V-FITC/PI Staining & Flow Cytometry):

  • Cell Culture & Treatment: Treat cells in 6-well plates with toxin and the optimal neuroprotective dose of this compound.

  • Cell Harvesting: After 24 hours, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Western Blot: Analyze protein lysates for key apoptotic markers like cleaved Caspase-3, Bax, and Bcl-2.

Data Presentation:

Treatment Group Viable Cells (%) Early Apoptotic Cells (%) Late Apoptotic Cells (%)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.4
Toxin Only48.7 ± 3.535.1 ± 2.912.5 ± 1.8
Toxin + this compound (5 µM)79.3 ± 4.212.4 ± 1.55.1 ± 0.9

Phase 2: In Vivo Protocols

Protocol 4: Animal Model and Treatment

Objective: To create a relevant animal model of a neurodegenerative disease to test this compound's efficacy.

Methodology (6-OHDA Model of Parkinson's Disease):

  • Animals: Use adult male Sprague-Dawley rats (250-300g).

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 8 µg of 6-OHDA dissolved in 4 µL of saline (containing 0.02% ascorbic acid) into the right medial forebrain bundle.

  • This compound Administration: Two weeks post-surgery, begin daily intraperitoneal (i.p.) injections of this compound (e.g., 2 mg/kg, based on literature) or vehicle for 4 weeks.[1]

  • Group Allocation:

    • Group 1: Sham-operated + Vehicle

    • Group 2: 6-OHDA-lesioned + Vehicle

    • Group 3: 6-OHDA-lesioned + this compound (2 mg/kg)

Protocol 5: Behavioral Analysis

Objective: To assess the impact of this compound on motor function deficits.

Methodology (Cylinder Test):

  • Procedure: Place the rat in a transparent cylinder (20 cm diameter, 30 cm high) and record its forelimb movements for 5 minutes.

  • Scoring: Count the number of independent left forelimb, right forelimb, and bilateral forelimb contacts with the cylinder wall.

  • Data Analysis: Calculate the percentage of contralateral (impaired) limb use. A higher percentage indicates better motor function. The test should be performed before starting treatment and at the end of the 4-week treatment period.

Data Presentation:

Treatment Group Impaired Limb Use (%) - Pre-treatment Impaired Limb Use (%) - Post-treatment
Sham + Vehicle48.5 ± 3.149.1 ± 2.8
6-OHDA + Vehicle15.2 ± 2.513.8 ± 2.9
6-OHDA + this compound14.9 ± 2.835.7 ± 4.1
p < 0.05 compared to 6-OHDA + Vehicle
Protocol 6: Immunohistochemistry

Objective: To evaluate the neuroprotective effect of this compound on dopaminergic neurons at the histological level.

Methodology (Tyrosine Hydroxylase Staining):

  • Tissue Preparation: At the end of the study, perfuse the animals with 4% paraformaldehyde. Dissect the brains and prepare 30 µm coronal sections of the substantia nigra.

  • Staining:

    • Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Incubate with a biotinylated secondary antibody.

    • Use an avidin-biotin complex (ABC) kit and visualize with diaminobenzidine (DAB).

  • Quantification: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) of both hemispheres.

  • Data Analysis: Calculate the percentage of neuronal loss in the lesioned hemisphere relative to the intact hemisphere.

Data Presentation:

Treatment Group TH+ Neurons in SNpc (Lesioned Side) % Neuronal Loss vs. Intact Side
Sham + Vehicle8500 ± 4502.1 ± 0.5%
6-OHDA + Vehicle2100 ± 31075.3 ± 5.2%
6-OHDA + this compound5300 ± 48038.1 ± 4.6%
*p < 0.05 compared to 6-OHDA + Vehicle

References

Application Notes and Protocols for Ferutinin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ferutinin stock solutions in various cell-based assays. This compound is a natural sesquiterpene compound with diverse biological activities, making it a molecule of interest in cancer biology, endocrinology, and drug discovery.[1] Proper preparation and handling of this compound solutions are critical for obtaining reproducible and reliable experimental results.

Data Summary

The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.

Table 1: this compound Properties and Storage Recommendations

ParameterValueReference
Molecular FormulaC₂₂H₃₀O₄[2]
Molecular Weight358.5 g/mol [2]
Recommended SolventDimethyl sulfoxide (B87167) (DMSO), anhydrous[3][4]
Solid Storage-20°C (stable for ≥ 4 years)[2][3]
Stock Solution Storage (Short-term)-20°C (up to 2 weeks in DMSO)[5][6]
Stock Solution Storage (Long-term)-80°C (up to 6 months in DMSO)[3][6]

Table 2: Recommended Concentrations for Stock and Working Solutions

Solution TypeConcentrationSolventNotesReference
Stock Solution10 mMDMSOA common starting concentration for serial dilutions.[1]
Working Concentration Range10 nM - 100 µMCell Culture MediumBroad range for dose-response experiments.[5] The final DMSO concentration in the medium should be ≤0.1%.[4][4][5]
Osteogenic Differentiation10 µg/mLDifferentiation MediumExample concentration for specific differentiation assays.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Formula Weight: 358.47 g/mol )[1]

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)[3]

  • Sterile, amber microcentrifuge tubes[3]

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • In a sterile environment, accurately weigh 3.58 mg of this compound powder.[1]

  • Transfer the powder to a sterile, amber microcentrifuge tube.[1]

  • Add 1 mL of anhydrous, sterile DMSO to the tube.[1]

  • Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure no particles are visible.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3]

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

This protocol details the dilution of the 10 mM DMSO stock solution into the final cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO[1]

  • Pre-warmed (37°C) complete cell culture medium[1]

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[1]

  • Calculate the required volume of the stock solution to achieve the desired final concentration in your cell culture medium.

    • Example for a final concentration of 10 µM in 10 mL of medium:

      • Use the formula: V₁C₁ = V₂C₂

      • Where:

        • V₁ = Volume of stock solution

        • C₁ = Concentration of stock solution (10 mM or 10,000 µM)

        • V₂ = Final volume of medium (10 mL)

        • C₂ = Final concentration of this compound (10 µM)

      • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL[1]

  • Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[4]

    • In the example above, the final DMSO concentration is (10 µL / 10,000 µL) * 100% = 0.1%.[1]

  • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Mix thoroughly by gentle inversion or pipetting before adding to the cells.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh 3.58 mg this compound dissolve Dissolve in 1 mL Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw calculate Calculate Dilution Volume thaw->calculate dilute Dilute in Pre-warmed Medium calculate->dilute mix Mix Gently dilute->mix treat Treat Cells with Working Solution mix->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for this compound Stock and Working Solution Preparation.

Signaling Pathways Modulated by this compound

This compound is known to modulate several signaling pathways, primarily acting as a phytoestrogen. It functions as an agonist for Estrogen Receptor α (ERα) and can act as both an agonist and antagonist for Estrogen Receptor β (ERβ).[2][6] This interaction with estrogen receptors can subsequently influence downstream pathways such as MEK/ERK and PI3K/Akt.[7] Additionally, this compound has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in processes like osteogenic differentiation.[8]

G cluster_er Estrogen Receptor Signaling cluster_wnt Wnt Signaling This compound This compound ERa ERα This compound->ERa Agonist ERb ERβ This compound->ERb Agonist/Antagonist Wnt Wnt/β-catenin Pathway This compound->Wnt MEK_ERK MEK/ERK Pathway ERa->MEK_ERK PI3K_Akt PI3K/Akt Pathway ERa->PI3K_Akt Cellular_Effects Cellular Effects (e.g., Cytotoxicity, Differentiation) MEK_ERK->Cellular_Effects PI3K_Akt->Cellular_Effects Osteogenesis Osteogenic Differentiation Wnt->Osteogenesis Osteogenesis->Cellular_Effects

Caption: Signaling Pathways Modulated by this compound.

References

Application Notes: Elucidating Ferutinin's Mechanism of Action using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferutinin is a natural sesquiterpene ester recognized for its diverse and potent biological activities.[1][2] Primarily classified as a phytoestrogen, it exhibits a complex pharmacological profile, including dose-dependent cytotoxic effects on cancer cells, antioxidant properties at lower concentrations, and the ability to modulate key cellular signaling pathways.[1][2][3][4] Studies have implicated this compound in the induction of apoptosis via mitochondrial dysfunction, interaction with estrogen receptors (ERα and ERβ), and activation of the Wnt/β-catenin signaling pathway.[1][5][6][7] Despite these findings, a comprehensive, unbiased understanding of its molecular targets and the full spectrum of its mechanism of action remains elusive.

The CRISPR-Cas9 system offers a revolutionary approach for functional genomics, enabling precise and large-scale interrogation of gene function.[8][9][10] Genome-wide CRISPR knockout screens serve as a powerful, unbiased tool to identify genes that modify a cell's response to a specific compound, thereby uncovering drug targets, resistance mechanisms, and synergistic interactions.[8][11][12][13] This document provides detailed protocols for researchers, scientists, and drug development professionals to employ CRISPR-Cas9 technology to systematically dissect the mechanism of action of this compound.

Experimental Strategy

The core strategy involves performing genome-wide CRISPR-Cas9 loss-of-function screens to identify genes whose knockout alters the sensitivity of cancer cells to this compound-induced cytotoxicity. Two primary screening approaches are recommended:

  • Positive Selection Screen (Resistance Screen): This screen aims to identify genes whose knockout confers resistance to this compound.[12] Cells are treated with a cytotoxic concentration of this compound, and surviving cells are analyzed. Genes enriched in the surviving population are often the direct molecular target of the compound or essential components of the pathway it inhibits.

  • Negative Selection Screen (Sensitization Screen): This screen identifies genes that, when knocked out, increase cellular sensitivity to a sub-lethal dose of this compound.[12] These "sensitizer" genes can reveal parallel survival pathways or mechanisms that cells use to compensate for this compound-induced stress.

The results from these screens will provide a list of candidate genes and pathways. Subsequent validation experiments will confirm the role of these candidates in this compound's mechanism of action.

cluster_setup Phase 1: Screen Setup cluster_screening Phase 2: Positive & Negative Selection cluster_analysis Phase 3: Analysis & Hit Identification cluster_validation Phase 4: Hit Validation A Select Cancer Cell Line (e.g., MCF-7, Cas9-expressing) B Produce Lentiviral GeCKO v2 sgRNA Library A->B C Transduce Cells at low MOI B->C D Antibiotic Selection (e.g., Puromycin) C->D E Split Cell Population D->E F Control Arm (Vehicle Treatment) E->F G Positive Screen Arm (High-Dose this compound) E->G H Negative Screen Arm (Low-Dose this compound) E->H I Harvest Cells & Extract Genomic DNA F->I G->I H->I J Amplify & Sequence sgRNA Cassettes (NGS) I->J K Bioinformatic Analysis: Identify Enriched/Depleted sgRNAs J->K L Generate Hit Candidate List K->L M Validate Individual Hits: Generate Single-Gene KO Lines L->M N Confirm Phenotype (Dose-Response Assays) M->N O Downstream Mechanistic Studies (Western Blot, RNA-Seq, etc.) N->O cluster_this compound This compound Effects cluster_er Estrogen Signaling cluster_wnt Wnt/β-catenin Signaling cluster_apoptosis Mitochondrial Apoptosis This compound This compound ER_alpha ERα This compound->ER_alpha Agonist ER_beta ERβ This compound->ER_beta Agonist/ Antagonist Wnt3a Wnt3a This compound->Wnt3a Activates Dvl3 Dvl3 This compound->Dvl3 Activates Mito Mitochondria This compound->Mito Ionophoric Effect ERE Estrogen Response Elements (ERE) ER_alpha->ERE ER_beta->ERE Gene_Exp Target Gene Expression ERE->Gene_Exp Wnt3a->Dvl3 GSK3B GSK3β Dvl3->GSK3B Beta_Catenin β-catenin Dvl3->Beta_Catenin GSK3B->Beta_Catenin Inhibits Degradation Osteo_Diff Osteogenic Differentiation Beta_Catenin->Osteo_Diff MMP Loss of Mitochondrial Membrane Potential Mito->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis A Primary Hits from Genome-Wide Screen B Design 2-3 New sgRNAs per Candidate Gene A->B C Generate Individual Knockout Cell Lines B->C D Validate Knockout (Western Blot / ICE Analysis) C->D E Perform this compound Dose-Response Assay D->E F Confirm Resistance Phenotype? (Shift in IC50) E->F G Pathway Analysis: Is the hit in a known This compound-related pathway? F->G Yes I Elucidated Mechanism of Action F->I No (Novel Pathway) H Biochemical Assays: Does KO affect target pathway phosphorylation? G->H H->I

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ferutinin Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of ferutinin (B81).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous cell culture medium?

A1: this compound is a hydrophobic molecule with very low solubility in water-based solutions like cell culture media. Precipitation, often referred to as "crashing out," is a common issue. This typically happens due to a phenomenon called "solvent shock." When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the this compound to aggregate and precipitate out of the solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. This compound is readily soluble in DMSO.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5%, higher concentrations can have cytotoxic effects and may interfere with your experimental results. It is always best to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q4: Can I use other organic solvents to dissolve this compound?

A4: Besides DMSO, this compound is also soluble in other organic solvents such as acetone, dichloromethane, and ethyl acetate.[1] However, for cell-based assays, DMSO is the most widely used and accepted solvent due to its relatively lower toxicity at low concentrations.

Q5: Are there alternative methods to dissolve this compound in aqueous solutions without using high concentrations of organic solvents?

A5: Yes, several formulation strategies can be employed to improve the aqueous solubility and dispersion of this compound. These include the use of:

  • Co-solvents: Employing a mixture of water and a less polar, water-miscible solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming an inclusion complex with increased water solubility.

  • Liposomes: These are microscopic spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds, effectively delivering them in an aqueous environment.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound precipitation in your experiments.

Problem: this compound Precipitates Upon Dilution in Aqueous Buffer or Cell Culture Medium

Troubleshooting Workflow

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Stored correctly? start->check_stock check_dilution 2. Review Dilution Method Was it a stepwise dilution? Was the medium pre-warmed? check_stock->check_dilution Yes optimize_protocol Optimize Protocol check_stock->optimize_protocol No, remake stock check_concentration 3. Evaluate Final Concentration Is it too high? check_dilution->check_concentration Yes check_dilution->optimize_protocol No, improve technique consider_alternatives 4. Explore Alternative Solubilization - Co-solvents - Cyclodextrins - Liposomes check_concentration->consider_alternatives Yes check_concentration->optimize_protocol No, concentration is low consider_alternatives->optimize_protocol

Caption: A workflow for troubleshooting this compound precipitation.

Step-by-Step Solutions:

  • Verify the Integrity of Your Stock Solution:

    • Visual Inspection: Ensure your DMSO stock solution is completely clear and free of any visible particles or crystals.

    • Storage: Store your stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Refine Your Dilution Technique:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous medium. Instead, perform serial dilutions. For example, first, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final volume.

    • Pre-warm the Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the this compound solution. Adding a cold stock to a warm medium can decrease solubility.

    • Mixing: Add the this compound stock solution dropwise to the vortexing medium to ensure rapid and uniform dispersion.

  • Assess the Final Concentration:

    • Solubility Limit: You may be exceeding the solubility limit of this compound in your aqueous system. Try reducing the final concentration of this compound in your experiment.

    • Dose-Response: Perform a dose-response experiment starting from a lower concentration to determine the maximum workable concentration in your specific medium.

  • Implement Advanced Solubilization Techniques:

    • If the above steps do not resolve the issue, consider using co-solvents, cyclodextrins, or liposomal formulations as described in the experimental protocols below.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolvent SystemTemperature (°C)SolubilityReference
This compoundDMSORoom Temp.Soluble[1][2]
This compoundAcetoneRoom Temp.Soluble[1]
This compoundDichloromethaneRoom Temp.Soluble[1]
This compoundEthyl AcetateRoom Temp.Soluble[1]
This compoundAqueous SolutionsRoom Temp.Poorly Soluble[1]
Ferulic Acid Derivative (FAD012)Water25~28 µg/mL[3]
FAD012 / γ-Cyclodextrin ComplexWater25~140 µg/mL (5-fold increase)[3]

Table 2: Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentRecommended Starting Concentration RangeNotes
Ethanol (as a co-solvent)1-5% (v/v) in aqueous solutionPerform cell viability controls as ethanol can be toxic at higher concentrations.
Polyethylene Glycol 400 (PEG 400)5-20% (v/v) in aqueous solutionGenerally well-tolerated by many cell lines.
β-Cyclodextrin (or its derivatives)1-10 mMThe optimal concentration depends on the specific cyclodextrin (B1172386) and the stoichiometry of the inclusion complex.
LiposomesVaries based on formulationEncapsulation efficiency needs to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 358.47 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 358.47 g/mol * 1000 mg/g = 3.58 mg

  • Weigh this compound:

    • In a sterile environment (e.g., a chemical fume hood), accurately weigh 3.58 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution:

    • Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution in small, single-use aliquots in amber tubes at -20°C to protect from light and prevent repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin

Objective: To prepare a this compound solution with enhanced aqueous solubility using β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (or a more soluble derivative like HP-β-cyclodextrin)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a Saturated Solution of β-Cyclodextrin:

    • Prepare a series of aqueous solutions of β-cyclodextrin at different concentrations (e.g., 1, 2, 5, 10 mM) in your desired buffer.

  • Add this compound:

    • Add an excess amount of this compound powder to each β-cyclodextrin solution.

  • Equilibration:

    • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved this compound:

    • Centrifuge the suspensions at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. This will give you the solubility of this compound at different β-cyclodextrin concentrations.

Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to improve its dispersion in aqueous media.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized, but a common starting point is a 2:1 molar ratio of phospholipid to cholesterol.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

    • Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Signaling Pathway Diagrams

This compound and the Wnt/β-Catenin Signaling Pathway

This compound has been shown to activate the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in osteogenic differentiation.[2]

Wnt_Pathway This compound This compound Wnt3a_Dvl3 WNT3A & DVL3 (Promoter Acetylation & Methylation) This compound->Wnt3a_Dvl3 activates Frizzled_LRP Frizzled/LRP5/6 Wnt3a_Dvl3->Frizzled_LRP Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin phosphorylates Proteasome Proteasomal Degradation beta_Catenin->Proteasome beta_Catenin_Nuc β-Catenin (Nuclear) beta_Catenin->beta_Catenin_Nuc translocates TCF_LEF TCF/LEF beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., Osteocalcin, Collagen 1A1) TCF_LEF->Target_Genes activates

Caption: this compound's activation of the Wnt/β-catenin pathway.

This compound's Interaction with Estrogen Receptor Signaling

This compound is known to interact with estrogen receptors, including ERα and the G-protein coupled estrogen receptor (GPER or GPR30), influencing downstream signaling pathways like PI3K/Akt and MEK/ERK.

Estrogen_Pathway This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa activates GPR30 GPER/GPR30 This compound->GPR30 activates PI3K PI3K ERa->PI3K MEK MEK GPR30->MEK Akt Akt PI3K->Akt Cell_Response Cellular Responses (e.g., Osteoblastic Differentiation, Cell Proliferation) Akt->Cell_Response ERK ERK MEK->ERK ERK->Cell_Response

Caption: this compound's influence on ERα and GPER/GPR30 signaling.

References

Technical Support Center: Optimizing Ferutinin Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ferutinin (B81) concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general effects on cells?

This compound is a natural sesquiterpene compound isolated from plants of the Ferula genus.[1] Its biological activity is highly dependent on the concentration used and the cell type being studied.[2][3] At low concentrations (in the nanomolar to low micromolar range), this compound can exhibit antioxidant, anti-inflammatory, and phytoestrogenic effects, sometimes even promoting cell proliferation.[4][5] Conversely, at higher concentrations (in the micromolar range), it acts as a pro-oxidant and induces cytotoxicity and apoptosis.[2][4]

Q2: Why am I observing a biphasic (hormetic) effect with this compound treatment?

A biphasic response is a known characteristic of this compound.[4][5] At low concentrations, it can act as an estrogen agonist, which may lead to increased cell proliferation in estrogen-sensitive cell lines.[4][5] As the concentration increases, its cytotoxic effects become dominant.[4] Therefore, it is crucial to perform a wide-range dose-response curve to fully characterize its effects on your specific cell line.[5]

Q3: Why are my cytotoxicity results with this compound inconsistent across different experiments?

Inconsistent results with this compound can arise from several factors:

  • Phytoestrogenic Activity: this compound is a potent phytoestrogen.[5] If you are using estrogen-sensitive cells (e.g., MCF-7), the presence of estrogenic compounds in your culture medium (like phenol (B47542) red) can interfere with its effects. It is recommended to use phenol red-free media and charcoal-stripped fetal bovine serum (FBS) to eliminate these confounding variables.[5]

  • Compound Instability: Like many natural compounds, this compound may not be stable in aqueous culture media over long periods.[1] It is best to prepare fresh stock solutions and dilute them to the final working concentrations immediately before each experiment.[1]

  • Solvent and Storage: this compound is typically dissolved in DMSO.[5] Ensure the final DMSO concentration in your cell culture is non-toxic (generally ≤0.1%).[4] Stock solutions should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

  • Cellular Variability: Using cells at a high passage number can lead to inconsistent responses. It is advisable to use cells within a consistent and low passage number range.[4]

Q4: Is this compound selectively toxic to cancer cells?

Several studies indicate that this compound displays preferential cytotoxicity towards cancer cell lines when compared to normal cell lines.[1][3] The IC50 values for this compound are often higher in normal human and murine fibroblast cell lines, suggesting lower toxicity.[1] However, this selectivity can be cell-type dependent, and at high concentrations, toxicity in normal cells can be significant.[1]

Troubleshooting Guides

Problem 1: No observable cytotoxic effect.

  • Possible Cause: The this compound concentration may be too low for your specific cell line, or the incubation time is too short.[1][4]

  • Troubleshooting Step: Perform a dose-response experiment with a broader and higher range of concentrations. Also, consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[1]

Problem 2: High variability in results between replicates.

  • Possible Cause: Uneven cell seeding, inconsistent drug dilution, or instability of this compound in the culture media.[1][4]

  • Troubleshooting Step: Ensure a single-cell suspension before seeding to achieve uniform cell density. Prepare fresh serial dilutions of this compound for each experiment. Minimize the time between adding the compound to the plate and starting the incubation.

Problem 3: Unexpectedly high cell viability with tetrazolium-based assays (e.g., MTT, XTT).

  • Possible Cause: this compound, as a phenolic and antioxidant compound, can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), independent of cellular metabolic activity.[1][6] This leads to a false-positive signal and an overestimation of cell viability.[1][6]

  • Troubleshooting Step:

    • Run a cell-free control: Add this compound to culture medium in a well without cells, then add the MTT reagent.[1][6] If a color change occurs, it indicates direct reduction.

    • Wash cells before adding MTT: After the treatment incubation, gently wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent to remove any remaining extracellular this compound.[1][6]

    • Switch to an alternative assay: If interference is confirmed, consider using a cytotoxicity assay with a different mechanism, such as the Sulforhodamine B (SRB) assay (measures total protein), Lactate Dehydrogenase (LDH) assay (measures membrane integrity), or an ATP-based luminescence assay.[6]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeSpeciesAssayIC50 (µM)Exposure TimeReference
MCF-7Human Breast AdenocarcinomaHumanMTT67 - 81Not Specified[7]
TCCHuman Urothelial CarcinomaHumanMTT67 - 81Not Specified[7]
HT29Human Colon AdenocarcinomaHumanMTT67 - 81Not Specified[7]
CT26Murine Colon CarcinomaMurineMTT67 - 81Not Specified[7]
PC-3Human Prostate CancerHumanMTT16.7Not Specified[2]
HFF3Normal Human FibroblastHumanMTT98Not Specified[1][7]
NIH/3T3Normal Murine FibroblastMurineMTT136Not Specified[1][7]
H9c2Rat CardiomyoblastRatMTT>20 (Significant mortality at 20 µM)24 hours[1][8]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.[9]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO)[1]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[4][7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4][7]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]

Materials:

  • Cells of interest

  • Complete culture medium (preferably with low serum to reduce background)[10]

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay. Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells treated with a lysis buffer provided in the kit), and experimental groups.[10][11]

  • This compound Treatment: Treat cells with serial dilutions of this compound as described above.

  • Incubation: Incubate for the desired duration. Following the incubation, for the "maximum LDH release" wells, add 10 µL of the 10X Lysis Buffer and incubate for 45 minutes at 37°C.[11]

  • Supernatant Collection: Centrifuge the plate at approximately 400-600 x g for 5-10 minutes.[6][10]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6] Add 50 µL of the LDH Reaction Mixture to each well.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11][13]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.[12][13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[11][12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, based on the absorbance readings from the experimental, spontaneous release, and maximum release wells.

Mandatory Visualization

Ferutinin_Cytotoxicity_Pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity This compound High Concentration This compound Membrane Cell Membrane This compound->Membrane Acts as Ionophore Ca_Influx Increased Intracellular Ca2+ Influx Membrane->Ca_Influx Mitochondrion Mitochondrion Ca_Influx->Mitochondrion mPTP mPTP Opening Mitochondrion->mPTP Mito_Swelling Mitochondrial Swelling & Depolarization mPTP->Mito_Swelling ROS Increased ROS Production Mito_Swelling->ROS Apoptotic_Factors Release of Pro-Apoptotic Factors Mito_Swelling->Apoptotic_Factors Apoptosis Apoptosis / Cell Death ROS->Apoptosis Apoptotic_Factors->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Assay_Workflow Experimental Workflow for this compound Cytotoxicity Assay Start Start: Cytotoxicity Experiment Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells 2. Treat with Serial Dilutions of this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Assay_Choice 4. Select Assay Incubate->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Viability LDH_Assay LDH Assay Assay_Choice->LDH_Assay Cytotoxicity Add_Reagent 5a. Add MTT Reagent & Incubate MTT_Assay->Add_Reagent Collect_Supernatant 5b. Collect Supernatant LDH_Assay->Collect_Supernatant Solubilize 6a. Solubilize Formazan (DMSO) Add_Reagent->Solubilize Measure 7. Measure Absorbance Solubilize->Measure LDH_Reaction 6b. Perform LDH Reaction Collect_Supernatant->LDH_Reaction LDH_Reaction->Measure Analyze 8. Analyze Data & Determine IC50 Measure->Analyze

Caption: General experimental workflow for cytotoxicity assays.

Troubleshooting_Logic Troubleshooting Logic for MTT Assay Interference Start Unexpectedly High Viability in MTT Assay Cell_Free_Control Run Cell-Free Control: Medium + this compound + MTT Start->Cell_Free_Control Color_Change Color Change Observed? Cell_Free_Control->Color_Change Interference_Confirmed Interference Confirmed: Direct MTT Reduction Color_Change->Interference_Confirmed Yes No_Interference No Direct Interference Color_Change->No_Interference No Wash_Step Implement Wash Step Before MTT Addition Interference_Confirmed->Wash_Step Alternative_Assay Switch to Alternative Assay (LDH, SRB, ATP-based) Interference_Confirmed->Alternative_Assay Re_evaluate Re-evaluate Results Wash_Step->Re_evaluate Alternative_Assay->Re_evaluate

Caption: Decision workflow for addressing MTT assay interference.

References

How to avoid Ferutinin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferutinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, this compound should be stored in its solid form at -20°C.[1] Under these conditions, it has been reported to be stable for at least four years.[1] For solutions, particularly in DMSO, storage at -80°C is recommended for the long-term preservation of the compound.[1]

Q2: What are the primary factors that cause this compound degradation?

As a sesquiterpene ester, this compound is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • pH: Both acidic and basic conditions can promote the hydrolysis of the ester linkage.[1] Sesquiterpene lactones with side chains have been shown to be unstable at a pH of 7.4 and 37°C, while remaining stable at a pH of 5.5.

  • Oxidation: The sesquiterpene component of this compound can be susceptible to oxidation.[1]

  • Light: Exposure to UV or broad-spectrum light may lead to photodegradation.[1]

Q3: How should I prepare and store this compound solutions to maximize stability?

To prepare and store this compound solutions for optimal stability, follow these steps:

  • Use a high-purity, anhydrous solvent such as DMSO.[1]

  • Prepare the solution at your desired concentration. Higher concentration stock solutions are often more stable.[1]

  • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • For long-term storage, store the aliquots at -80°C.[1]

  • For short-term use, storage at -20°C may be adequate, but stability should be verified.[1]

  • Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1]

Q4: How can I detect if my this compound sample has degraded?

Degradation of this compound can be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC).[1] Signs of degradation in an HPLC analysis include:

  • A decrease in the peak area of the main this compound peak over time.[1]

  • The appearance of new peaks that correspond to degradation products.[1]

Q5: I am observing a loss of biological activity in my experiments. Could this be due to this compound degradation?

Yes, a loss of biological activity is a common indicator of this compound degradation due to improper storage or handling.[1] To troubleshoot this issue:

  • Verify your storage conditions, ensuring the compound is stored at the correct temperature and protected from light.[1]

  • Prepare fresh solutions from a solid stock of this compound that has been stored at -20°C.[1]

  • If possible, perform an analytical check, such as HPLC, to assess the purity of your this compound stock.[1]

Q6: My experimental results are inconsistent. Could this compound stability be the cause?

Inconsistent experimental results can be a consequence of partial degradation of this compound, which leads to variable concentrations of the active compound. To address this:

  • Always aliquot stock solutions to minimize freeze-thaw cycles.[1]

  • Avoid prolonged storage of diluted working solutions. It is best to prepare them fresh before each experiment.[1]

Data Presentation: this compound Stability Summary

Condition Parameter Expected Stability Recommendation
Temperature Solid, -20°CHigh (Stable for at least 4 years[1])Recommended for long-term storage of solid this compound.
Solution (DMSO), -80°CHighRecommended for long-term storage of stock solutions.[1]
Solution, -20°CModerateSuitable for short-term storage; verify stability for extended periods.[1]
Solution, 4°CLowNot recommended for storage.
Solution, Room TempVery LowAvoid unless in use for an experiment.
Solid/Solution, >40°CUnstableAvoid exposure to high temperatures.[1]
pH pH < 4Low (Acid Hydrolysis)Buffer solutions to a neutral or slightly acidic pH if possible for experiments.
pH 4-6Moderate to HighThis compound is expected to be more stable in a slightly acidic environment.
pH 7.4 (Physiological)Low to ModerateBe aware of potential for hydrolysis, especially at 37°C.
pH > 8Low (Base Hydrolysis)Avoid basic conditions to prevent rapid degradation.[1]
Light DarkHighStore in the dark.[1]
Ambient LightModerateMinimize exposure to ambient light.
UV LightLow (Photodegradation)Protect from direct sunlight and UV sources.[1]
Atmosphere Inert (Nitrogen/Argon)HighFor maximum stability, especially for long-term storage of solid.
Air (Oxygen)Moderate (Oxidation)Risk of oxidation of the sesquiterpene moiety.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

  • Instrumentation and Columns:

    • HPLC system equipped with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • A gradient elution is recommended to ensure the separation of compounds with varying polarities.

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile or methanol.

    • A suggested starting gradient could be 50:50 (A:B) ramping to 100% B over 20-30 minutes.

  • Method Validation:

    • The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to conduct a forced degradation study to identify potential degradation products and establish the stability-indicating nature of your analytical method.[1]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for specified time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for specified time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for specified time points (e.g., 2, 4, 8, 24 hours).[1]

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for specified time points (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.[1]

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified duration.[1]

  • Analysis:

    • Analyze the stressed samples using the stability-indicating HPLC method at the different time points.

    • Monitor for the decrease in the this compound peak and the formation of new peaks.

    • If possible, characterize the degradation products using techniques like LC-MS.

Visualizations

Troubleshooting this compound Degradation A Inconsistent Results or Loss of Activity Observed B Check Storage Conditions (-20°C solid, -80°C solution?) A->B Start C Check Solution Preparation (Anhydrous DMSO, aliquoted?) B->C Conditions OK F Prepare Fresh Solution from Solid Stock B->F Conditions Not OK D Perform HPLC Analysis of Stock Solution C->D Preparation OK C->F Preparation Not OK E Degradation Confirmed (Multiple peaks, reduced main peak) D->E Degradation Detected H No Degradation Observed (Single, sharp peak) D->H Purity Confirmed E->F Action G Re-evaluate Experimental Protocol for Instability Factors (e.g., pH, light exposure) F->G I Investigate Other Experimental Variables H->I

Caption: Troubleshooting workflow for this compound degradation issues.

Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C solid, 60°C solution) A->E F Photostability (UV/Vis light) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize pH (for acid/base samples) G->H I HPLC Analysis H->I J LC-MS for Degradant Identification I->J Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic or Basic Conditions) cluster_oxidation Oxidation cluster_photo Photodegradation (UV/Vis Light) This compound This compound (Sesquiterpene Ester) Hydrolysis_Product_1 4-Hydroxybenzoic Acid This compound->Hydrolysis_Product_1 Ester Cleavage Hydrolysis_Product_2 Daucane Sesquiterpenoid Alcohol This compound->Hydrolysis_Product_2 Ester Cleavage Oxidation_Product Oxidized Sesquiterpene Derivatives (e.g., Sesquiterpenols) This compound->Oxidation_Product Oxidative Attack on Sesquiterpene Core Photo_Product Photodegradants This compound->Photo_Product Light Exposure

References

Technical Support Center: Overcoming Inconsistent Results in Ferutinin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ferutinin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with This compound (B81). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure more reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing significant variability in the IC50 values of this compound in my cancer cell line experiments?

Answer: Inconsistent IC50 values for this compound are a common issue and can stem from several key factors related to its chemical nature and the experimental setup.[1]

  • Phytoestrogenic Activity: this compound is a potent phytoestrogen, primarily acting as an agonist for Estrogen Receptor α (ERα).[1] If you are using estrogen-sensitive cell lines like MCF-7, the presence of other estrogenic compounds in your culture medium (e.g., phenol (B47542) red, components of fetal bovine serum) can compete with or mask the effects of this compound.

    • Solution: Switch to a phenol red-free medium and use charcoal-stripped serum to eliminate confounding estrogenic effects.

  • Dose-Dependent Biphasic Effects: this compound can exhibit a dual role, with low concentrations promoting antioxidant and protective effects, while higher concentrations induce cytotoxicity.[2][3][4] This can lead to a non-linear dose-response curve.

    • Solution: Perform a wide-range dose-response curve (e.g., from nanomolar to high micromolar) to fully characterize its effect on your specific cell line.[1]

  • Solvent and Stability: this compound is soluble in DMSO.[1] Improperly prepared or stored stock solutions can lead to precipitation or degradation, altering the effective concentration.[1]

    • Solution: Prepare fresh dilutions from a validated, high-concentration stock for each experiment. Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Visually inspect for precipitation before use.[1]

  • Cell-Type Specificity: The activity of this compound can be highly dependent on the cell type being analyzed.[2][5]

    • Solution: Carefully select cell lines appropriate for your experimental question and consider that results may not be directly translatable across different cell types.

Question 2: My this compound sample seems to have lost its biological activity. What could be the cause?

Answer: Loss of biological activity is often due to the degradation of the this compound compound.

  • Improper Storage: this compound should be stored at -20°C in its solid form for long-term stability (up to four years).[6] Solutions, especially in DMSO, should be stored at -80°C for long-term preservation.[6]

  • Degradation Factors: As a sesquiterpene ester, this compound is susceptible to degradation from:

    • Temperature: Elevated temperatures accelerate degradation.[6]

    • pH: Both acidic and basic conditions can promote the hydrolysis of the ester linkage.[6]

    • Oxidation: The sesquiterpene moiety is susceptible to oxidation.[6]

    • Light: Exposure to UV or broad-spectrum light can lead to photodegradation.[6]

  • Troubleshooting Steps:

    • Verify your storage conditions (temperature, protection from light).[6]

    • Prepare fresh solutions from a solid stock stored at -20°C.[6]

    • Perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your this compound stock. A decrease in the main this compound peak and the appearance of new peaks can indicate degradation.[6]

Question 3: I am seeing conflicting results in my cell viability assays (e.g., MTT, AlamarBlue) with this compound. Is the compound interfering with the assay itself?

Answer: Yes, this compound's antioxidant properties can directly interfere with redox-based cell viability assays.

  • Potential for Interference:

    • Tetrazolium Reduction Assays (MTT, MTS, XTT): this compound's antioxidant nature may lead to the direct, non-enzymatic reduction of the tetrazolium salt to a colored formazan (B1609692) product, leading to an overestimation of cell viability.[7]

    • Resazurin (B115843) Reduction Assays (AlamarBlue): Similar to tetrazolium assays, the reducing properties of this compound can directly convert resazurin to the fluorescent resorufin.[7]

  • Troubleshooting and Solutions:

    • Perform a Cell-Free Control: In wells with complete cell culture medium but without cells, add this compound at the concentrations used in your experiment. Then, add the MTT or resazurin reagent and measure the absorbance or fluorescence. An increase in signal in the absence of cells confirms interference.[7]

    • Wash Cells Before Adding Assay Reagent: After the treatment period, gently aspirate the medium containing this compound and wash the cells once or twice with phosphate-buffered saline (PBS) before adding fresh medium with the assay reagent. This minimizes direct interaction, though intracellular this compound might still interfere.[7]

    • Switch to a Non-Redox-Based Assay: This is the most reliable solution. Recommended alternatives include:

      • Sulforhodamine B (SRB) Assay: Measures total protein content.[7]

      • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures the release of LDH from damaged cells.[7]

      • Crystal Violet Assay: Stains the DNA and proteins of adherent cells.[7]

      • ATP-based Luminescence Assay: Measures ATP as an indicator of metabolically active cells.[7]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Different Cell Lines

Cell LineCancer TypeIC50 Value (µM)AssayReference
PC-3Prostate Cancer19.7Not Specified[8]
K562R (imatinib-resistant)Chronic Myeloid Leukemia25.3Not Specified[8]
DA1-3b/M2BCR-ABL (dasatinib-resistant)Mouse Leukemia29.1Not Specified[8]
MCF-7Breast CancerNot SpecifiedMTT[9][10]
TCCBladder CancerNot SpecifiedMTT[11]
HelaCervical CancerLower than healthy cellsNot Specified[5]
HBL-100 (normal)BreastHigher than cancer cellsNot Specified[5]

Table 2: Dose-Dependent Effects of this compound

Concentration RangeObserved EffectCell/Animal ModelReference
Low Doses (e.g., 0.25 µM, 0.4-1.6 mg/kg)Antioxidant, Anti-inflammatory, ProtectiveH9c2 cells, Mice[2][3][4]
High Doses (e.g., >20 µM)Cytotoxic, Pro-apoptoticCancer cell lines[2][3][4]
500 or 1000 µg/kg (in vivo)Reduced tumor growthBreast cancer animal model[9][10]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.[9]

  • Materials:

    • MCF-7 breast cancer cells (or other suitable cell line)

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

    • This compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • CO₂ incubator

    • Microplate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[9]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).[9]

    • Remove the medium and treat the cells with 100 µL of the various concentrations of this compound.[9]

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).[9]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[9]

2. In Vivo Antitumor Activity in a Xenograft Mouse Model

  • Objective: To evaluate the in vivo antitumor activity of this compound.[9]

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • MCF-7 cells (or other tumor-forming cell line)

    • Matrigel

    • This compound

    • Vehicle control (e.g., corn oil)

  • Methodology:

    • Cell Preparation: Harvest MCF-7 cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL. Keep on ice.[9]

    • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank or mammary fat pad of each mouse.[9]

    • Tumor Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 100 mm³ (Volume = 0.5 x length x width²), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[9]

    • Treatment: Administer this compound (e.g., 500 or 1000 µg/kg) or vehicle daily via oral gavage or intraperitoneal injection.[9]

    • Data Collection: Measure tumor volume and body weight 2-3 times per week.[9]

    • Endpoint: After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.[9]

    • Analysis: Excise, weigh, and photograph the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for Western blot analysis. Collect major organs (liver, spleen, kidneys) for toxicity assessment.[9]

Mandatory Visualization

Ferutinin_Troubleshooting_Workflow start Inconsistent Experimental Results ic50_var Variable IC50 Values? start->ic50_var activity_loss Loss of Activity? start->activity_loss assay_int Assay Interference? start->assay_int er_positive Using ER-positive cell line? ic50_var->er_positive Yes dose_range Wide Dose Range? ic50_var->dose_range No storage_check Check Storage Conditions (-20°C solid, -80°C solution) activity_loss->storage_check Yes redox_assay Using Redox-Based Assay (MTT, etc.)? assay_int->redox_assay Yes phenol_red Switch to Phenol Red-Free Medium & Charcoal-Stripped Serum er_positive->phenol_red Yes broad_dose Perform Broad Dose-Response (e.g., 10 nM to 100 µM) dose_range->broad_dose No hplc_check Assess Purity with HPLC storage_check->hplc_check cell_free Perform Cell-Free Control redox_assay->cell_free Yes non_redox Switch to Non-Redox Assay (SRB, LDH, ATP-based) cell_free->non_redox Interference Confirmed

Caption: Troubleshooting workflow for inconsistent this compound results.

Wnt_Signaling_Pathway This compound This compound epigenetic H3K9 Acetylation & H3K4 Trimethylation This compound->epigenetic enhances wnt3a_dvl3 Promoters of WNT3A & DVL3 wnt_beta_catenin Wnt/β-catenin Pathway wnt3a_dvl3->wnt_beta_catenin activates epigenetic->wnt3a_dvl3 at osteogenic Osteogenic Differentiation wnt_beta_catenin->osteogenic promotes

Caption: this compound's modulation of the Wnt/β-catenin signaling pathway.

Estrogen_Receptor_Signaling This compound This compound (Phytoestrogen) er_alpha Estrogen Receptor α (ERα) This compound->er_alpha agonist gper GPER This compound->gper agonist pi3k_akt PI3K/Akt Pathway er_alpha->pi3k_akt activates mek_erk MEK/ERK Pathway er_alpha->mek_erk activates gene_expression Gene Expression (via EREs) er_alpha->gene_expression gper->mek_erk activates osteoblastic_diff Osteoblastic Differentiation pi3k_akt->osteoblastic_diff mediates

References

Technical Support Center: Managing Ferutinin-Induced Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferutinin-related experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in cell line studies. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you manage and interpret this compound's effects, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a natural sesquiterpene compound derived from plants of the Ferula genus.[1][2] Its biological activity is notably dose-dependent.[2][3]

  • At high concentrations , this compound acts as a potent calcium ionophore, increasing the permeability of cellular and mitochondrial membranes to calcium ions (Ca2+). This influx of intracellular calcium can trigger the mitochondrial permeability transition pore (mPTP) to open, leading to mitochondrial swelling, depolarization, and the uncoupling of oxidative phosphorylation. These events culminate in the release of pro-apoptotic factors and subsequent cell death.[3]

  • At low concentrations , this compound can exhibit antioxidant properties.[2][3]

  • Phytoestrogenic Activity : this compound is also a potent phytoestrogen, primarily acting as an agonist for Estrogen Receptor α (ERα).[4][5]

Q2: Why am I observing significant variability in the IC50 values of this compound in my experiments?

A2: Inconsistent IC50 values are a common challenge with this compound and can be attributed to several factors:

  • Phytoestrogenic Effects : In estrogen-sensitive cell lines like MCF-7, the presence of other estrogenic compounds in the culture medium can compete with or mask this compound's effects.[4]

  • Dose-Dependent Biphasic Activity : this compound can have dual effects depending on the concentration, which can complicate the interpretation of dose-response curves.[4]

  • Solvent and Stability : As this compound is soluble in DMSO, improper preparation or storage of stock solutions can cause precipitation or degradation, altering the effective concentration.[4]

  • Cell Line Specificity : The metabolic activity and expression of off-target proteins can vary between cell lines, influencing their susceptibility to this compound.[6]

Q3: My MTT assay results show unexpectedly high cell viability, even at high this compound concentrations. What could be the cause?

A3: This is a known issue. This compound, being a phenolic and antioxidant compound, can directly reduce the MTT tetrazolium salt to formazan (B1609692) in a cell-free environment.[1][7] This leads to a false positive signal, overestimating cell viability.[1][7] It is crucial to include a control well with media and this compound but no cells to check for this interference.[1]

Q4: Is this compound selectively toxic to cancer cells over normal cells?

A4: Studies have shown that this compound can exhibit preferential cytotoxicity towards cancer cell lines compared to some normal cell lines.[1][3] For example, IC50 values are often higher in normal human and murine fibroblast cell lines (like HFF3 and NIH/3T3) compared to various cancer cell lines, indicating lower toxicity in these normal cells.[1][3] However, this selectivity is cell-type dependent, and at high concentrations, toxicity in normal cells can be a significant concern.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
High variability in cytotoxicity assay results This compound instability in culture media.Prepare fresh dilutions from a validated stock for each experiment and avoid repeated freeze-thaw cycles.[1]
Uneven cell seeding.Ensure a homogenous cell suspension before seeding and gently rock the plate to ensure even distribution.[1]
Edge effects in multi-well plates.Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media instead.[1]
Unexpectedly low or no cytotoxicity observed Incorrect this compound concentration.Verify calculations for stock solutions and dilutions. Confirm the purity and activity of your this compound batch if possible.[1]
Sub-optimal incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your cell line.[1]
High cell density.Optimize the cell seeding density as a high number of cells can metabolize or bind to the compound, reducing its effective concentration.[1]
Artifacts in MTT or other tetrazolium-based assays Direct reduction of MTT by this compound.Include a "no-cell" control with media and this compound. If a color change occurs, switch to an alternative viability assay like the Sulforhodamine B (SRB) or Lactate Dehydrogenase (LDH) assay.[1][7]
Interference from this compound's color.Include a background control with this compound in media to subtract its absorbance.[1]
Inconsistent results in ER-positive cell lines (e.g., MCF-7) Presence of estrogenic compounds in media.Use phenol (B47542) red-free media and charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroid hormones.[4]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines
Cell LineCell TypeSpeciesIC50 (µM)Reference
Cancer Cell Lines
MCF-7Human Breast AdenocarcinomaHuman67 - 81[3]
TCCHuman Urothelial CarcinomaHuman67 - 81[3][8]
HT29Human Colon AdenocarcinomaHuman67 - 81[3]
CT26Murine Colon CarcinomaMurine67 - 81[3]
Normal Cell Lines
HFF3Human Foreskin FibroblastHuman98[1]
NIH/3T3Mouse Embryonic FibroblastMurine136[1]
HBL-100Normal Breast Epithelial-likeHumanLower toxicity than MCF-7 and HeLa[9]
HDFHuman Dermal FibroblastHumanNo cytotoxic effects at concentrations effective against MDA-MB-231[10]
H9c2Rat CardiomyoblastRatSignificant mortality at 20 µM[1]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a reliable alternative to MTT when working with compounds like this compound that have reducing potential.[7]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment : Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation : Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing : Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing : Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[7] Allow the plate to air dry.

  • Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement : Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: Calcium Influx Assay using a Fluorescent Indicator (e.g., Fura-2 AM)

This protocol allows for the investigation of this compound's ionophoretic activity.

  • Cell Preparation : Culture cells to the desired confluency on glass coverslips suitable for fluorescence microscopy.

  • Dye Loading : Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.

  • Washing : Gently wash the cells twice with the buffer to remove excess dye.

  • Baseline Measurement : Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Acquire a baseline fluorescence recording for 1-2 minutes.

  • This compound Addition : Add this compound at the desired concentration to the imaging chamber and continue recording the fluorescence changes.

  • Data Analysis : Analyze the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) to determine the intracellular calcium concentration changes over time.

Visual Guides

This compound's Dual Mechanism of Action

Ferutinin_MoA cluster_high_conc High Concentration cluster_low_conc Low Concentration cluster_phytoestrogen Phytoestrogenic Activity Ferutinin_H This compound Ca_Ionophore Acts as Calcium Ionophore Ferutinin_H->Ca_Ionophore Ca_Influx Increased Intracellular Ca2+ Ca_Ionophore->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction (mPTP opening, depolarization) Ca_Influx->Mito_Dysfunction Apoptosis_Factors Release of Pro-apoptotic Factors Mito_Dysfunction->Apoptosis_Factors Cell_Death Apoptosis / Cell Death Apoptosis_Factors->Cell_Death Ferutinin_L This compound Antioxidant Antioxidant Effect Ferutinin_L->Antioxidant ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Cell_Protection Cell Protection ROS_Scavenging->Cell_Protection Ferutinin_P This compound ERa Estrogen Receptor α (ERα) Agonist Ferutinin_P->ERa Gene_Expression Altered Gene Expression ERa->Gene_Expression Proliferation Modulation of Proliferation Gene_Expression->Proliferation

Caption: this compound's dose-dependent and pleiotropic mechanisms of action.

Troubleshooting Workflow for Inconsistent IC50 Values

IC50_Troubleshooting Start Inconsistent IC50 Values Observed Check_Cell_Line Is the cell line Estrogen Receptor (ER) positive? Start->Check_Cell_Line Use_Stripped_Media Action: Use phenol red-free media and charcoal-stripped FBS. Check_Cell_Line->Use_Stripped_Media Yes Check_Assay Are you using a tetrazolium-based assay (e.g., MTT)? Check_Cell_Line->Check_Assay No Use_Stripped_Media->Check_Assay No_Cell_Control Action: Run a 'no-cell' control with this compound. Check_Assay->No_Cell_Control Yes Review_Protocols Review stock preparation and dilution protocols. Check_Assay->Review_Protocols No Interference Interference observed? No_Cell_Control->Interference Switch_Assay Action: Switch to a non-tetrazolium assay (e.g., SRB, LDH). Interference->Switch_Assay Yes Interference->Review_Protocols No Switch_Assay->Review_Protocols Re_evaluate Re-evaluate IC50 with optimized conditions. Review_Protocols->Re_evaluate

Caption: A logical workflow for troubleshooting inconsistent this compound IC50 values.

Experimental Workflow for Mitigating Off-Target Effects

Mitigating_Off_Target_Effects Start Planning this compound Experiment Dose_Response 1. Conduct Wide Dose-Response Curve (nM to high µM range) Start->Dose_Response Time_Course 2. Perform Time-Course Experiment (e.g., 24, 48, 72h) Dose_Response->Time_Course Select_Concentration 3. Select Lowest Effective Concentration & Shortest Exposure Time Time_Course->Select_Concentration Validate_Target 4. Validate On-Target Effect (e.g., Western Blot for pathway markers) Select_Concentration->Validate_Target Assess_Off_Target 5. Assess Potential Off-Target Effects Validate_Target->Assess_Off_Target Cytotoxicity_Normal Cytotoxicity in normal cell lines Assess_Off_Target->Cytotoxicity_Normal ER_Effects Confounding ER-mediated effects Assess_Off_Target->ER_Effects Assay_Interference Assay interference Assess_Off_Target->Assay_Interference Refine_Experiment 6. Refine Experimental Conditions or Use Controls Cytotoxicity_Normal->Refine_Experiment ER_Effects->Refine_Experiment Assay_Interference->Refine_Experiment End Proceed with Optimized Experiment Refine_Experiment->End

Caption: A systematic workflow for designing experiments to minimize this compound's off-target effects.

References

Technical Support Center: Optimizing Ferutinin Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time and troubleshooting experiments involving Ferutinin (B81) treatment in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, a natural sesquiterpene, primarily induces apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[1][2] Its cytotoxic effects are largely attributed to its ionophoretic properties, leading to an increase in intracellular calcium levels.[3][4] This influx of calcium disrupts mitochondrial membrane potential, triggering the release of pro-apoptotic factors.[3][5]

Q2: How does incubation time affect the cytotoxicity of this compound?

A2: The cytotoxic effects of this compound are both time- and dose-dependent. Longer incubation times generally result in increased cell death. It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your specific cancer cell line and experimental objectives.[6]

Q3: Why am I observing inconsistent IC50 values for this compound in my experiments?

A3: Inconsistent IC50 values can arise from several factors. This compound's stability in culture media can be a concern; it is recommended to prepare fresh dilutions for each experiment.[6] Additionally, cell density can influence the effective concentration of the compound. Standardizing cell seeding density is crucial for reproducible results.[6] The passage number of your cell line can also affect its sensitivity to treatment.[5]

Q4: Can this compound interfere with standard cell viability assays?

A4: Yes, as a phenolic compound, this compound may have the potential to interfere with MTT assays by directly reducing the MTT reagent, leading to an overestimation of cell viability.[2] It is advisable to include a cell-free control (media with this compound and MTT) to assess for any direct reduction. If interference is observed, consider alternative viability assays such as CellTiter-Glo® or crystal violet staining.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low or no cytotoxicity observed 1. Suboptimal incubation time or this compound concentration. 2. Cell line resistance. 3. This compound degradation.1. Perform a dose-response and time-course experiment to identify the optimal conditions. 2. Ensure your cell line is sensitive to this compound by checking relevant literature. 3. Prepare fresh this compound solutions for each experiment and store stock solutions properly at -20°C.[6]
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the plate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology changes Contamination or cellular stress.Check for signs of microbial contamination. Ensure proper cell culture conditions (e.g., temperature, CO2 levels, humidity).

Data Presentation

Table 1: Time-Dependent IC50 Values of this compound in Various Cell Lines

Cell LineCancer Type24h IC50 (µg/mL)48h IC50 (µg/mL)72h IC50 (µg/mL)Reference
MCF-7 Human Breast AdenocarcinomaNot SpecifiedNot Specified29[7]
TCC Human Urothelial CarcinomaNot SpecifiedNot Specified24[7]
HFF3 Normal Human FibroblastNot SpecifiedNot Specified36[7]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Incubation Time Not Specified)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Human Breast Adenocarcinoma67 - 81[1]
TCC Human Urothelial Carcinoma67 - 81[1]
HT29 Human Colon Adenocarcinoma67 - 81[1]
CT26 Murine Colon Carcinoma67 - 81[1]
PC-3 Human Prostate Cancer16.7[1]
K562R Imatinib-resistant Human Chronic Myeloid Leukemia25.3[1]
DA1-3b/M2BCR-ABL Dasatinib-resistant Mouse Leukemia29.1[1]
NTERA2 Human Teratocarcinoma39[1]
KYSE30 Oesophageal Cancer58[1]

Experimental Protocols

Protocol 1: Determining Time-Dependent Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each incubation time.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired incubation time. Include an untreated control.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[1]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Mandatory Visualizations

Ferutinin_Signaling_Pathway This compound This compound Ca_channel Ca²⁺ Channels This compound->Ca_channel Acts as ionophore CellMembrane Cell Membrane Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Mitochondrion Mitochondrion Ca_influx->Mitochondrion Overload Bax Bax Ca_influx->Bax Promotes translocation MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytoC Cytochrome c Release MMP->CytoC Bcl2 Bcl-2 Bcl2->Bax Inhibits Bax->MMP Induces Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow start Start Experiment seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adhere Allow Adherence (24 hours) seed_cells->adhere prep_this compound Prepare Serial Dilutions of this compound adhere->prep_this compound treat_cells Treat Cells with this compound prep_this compound->treat_cells incubate Incubate for Desired Time (e.g., 24h, 48h, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay analyze Analyze Data & Determine IC50/Apoptosis Rate viability_assay->analyze apoptosis_assay->analyze

References

Technical Support Center: Navigating Ferutinin's Biphasic Dose-Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the biphasic dose-response of Ferutinin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: We are observing a biphasic, or hormetic, response with this compound in our cell-based assays. Is this an expected outcome?

A1: Yes, a biphasic dose-response is a documented characteristic of this compound.[1] At lower concentrations (in the nanomolar to low micromolar range), this compound can exhibit protective, antioxidant, and even proliferative effects, sometimes acting as an estrogen agonist.[1][2] Conversely, at higher micromolar concentrations, it typically induces cytotoxicity and apoptosis.[3][4][5] It is essential to perform a comprehensive dose-response curve to identify the concentration ranges for each phase in your specific experimental model.[1]

Q2: What are the underlying mechanisms of this compound's biphasic effects?

A2: The biphasic nature of this compound stems from its ability to engage different cellular pathways in a dose-dependent manner. At low doses, its antioxidant and anti-inflammatory properties may prevail.[3][5] In some cells, it can activate pro-survival pathways like Wnt/β-catenin or act as a phytoestrogen, binding to estrogen receptors.[6] At high concentrations, this compound's primary mechanism of cytotoxicity is its function as a calcium ionophore.[7] This leads to a significant increase in intracellular calcium levels, which in turn triggers mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.[7]

Q3: Why do the effective concentrations of this compound vary so much between different cell lines?

A3: this compound's effects are highly cell-type dependent.[1] This variability is influenced by several factors, including the expression levels of estrogen receptors (ERα and ERβ), the baseline activity of signaling pathways within the cells, and their overall metabolic state.[1] For example, cancer cell lines are often more susceptible to the cytotoxic effects of this compound compared to normal, healthy cell lines.[7]

Q4: We are not observing any effect at our tested concentrations. What could be the issue?

A4: There are several potential reasons for a lack of an observable effect. The concentrations tested may be too low, or the incubation time might be insufficient for the desired biological response. Additionally, the specific cell line you are using could be resistant to this compound. It is also crucial to ensure the stability of your this compound stock solution and the final concentration of the solvent (e.g., DMSO) in your culture medium, which should typically not exceed 0.1% to prevent solvent-induced toxicity.[1]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments Cell passage number and seeding density can affect drug sensitivity.[8]Use cells within a consistent and low passage number range. Standardize your cell seeding protocol to ensure a consistent number of cells are plated for each experiment.[8]
Unexpected proliferative effect at low doses The this compound concentration is within the estrogenic or stimulatory range for your specific cell type.[1]Consult the literature for known biphasic effects in your cell line.[1] To achieve an anti-proliferative or cytotoxic effect, increase the concentration of this compound.
High variability in replicate wells Inconsistent cell plating, edge effects in the microplate, or precipitation of this compound at high concentrations.[8]Ensure a homogenous cell suspension during plating. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier. Visually inspect your drug dilutions for any signs of precipitation.[8]
Observed toxicity in normal (non-cancerous) cell lines High concentrations of this compound can be toxic to normal cells.[7]Perform a dose-response experiment to determine the IC50 value for your normal cell line. Consider reducing the exposure time to minimize damage to normal cells while still observing the desired effect in your target cells.[7]

Quantitative Data

The following tables summarize the cytotoxic effects of this compound across various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Human Breast Adenocarcinoma67 - 81
TCCHuman Urothelial Carcinoma67 - 81
HT29Human Colon Adenocarcinoma67 - 81
CT26Murine Colon Carcinoma67 - 81
PC-3Human Prostate Cancer16.7
K562RImatinib-resistant Human Chronic Myeloid Leukemia25.3
DA1-3b/M2BCR-ABLDasatinib-resistant Mouse Leukemia29.1
NTERA2Human Teratocarcinoma39
KYSE30Oesophageal Cancer58

Data sourced from BenchChem.[6]

Table 2: IC50 Values of this compound in Normal Cell Lines

Cell LineCell TypeSpeciesIC50 (µM)
HFF3Human Foreskin FibroblastHuman98
NIH/3T3Mouse Embryonic FibroblastMurine136

Data sourced from BenchChem.[7]

Experimental Protocols

Protocol 1: Determining Dose-Response using MTT Assay

This protocol outlines the steps to assess cell viability and determine the IC50 of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • DMSO or other suitable solvent[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and replace it with the this compound-containing medium. Include a vehicle-treated control group (medium with the same concentration of DMSO as the highest this compound dose).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of Wnt/β-catenin Signaling

This protocol is for assessing the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • Cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-β-catenin, anti-p-β-catenin, anti-GSK3β, anti-p-GSK3β, and a loading control like anti-β-actin)[11][12]

  • HRP-conjugated secondary antibodies[11]

  • ECL detection system[11]

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with desired concentrations of this compound for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[11]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: qRT-PCR for Osteogenic Differentiation Markers

This protocol is for analyzing the expression of osteogenic marker genes in response to this compound treatment.

Materials:

  • Human dental pulp-derived stem cells (DPSCs) or other suitable cell line

  • Osteogenic differentiation medium

  • This compound

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR primers for osteogenic markers (e.g., RUNX2, ALP, OCN) and a reference gene[13]

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Culture and Differentiation: Culture DPSCs and induce osteogenic differentiation. Treat the cells with this compound (e.g., 10 µg/mL) in the differentiation medium.[14]

  • RNA Isolation: At specified time points (e.g., 7, 14, 21 days), isolate total RNA from the cells using an RNA isolation kit.[14]

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[14]

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers for your target and reference genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

Visualizations

Ferutinin_Biphasic_Response_Logic Start Experiment with this compound DoseResponse Observe Biphasic Dose-Response? Start->DoseResponse LowDose Low Dose Effect (e.g., Proliferation, Antioxidant) DoseResponse->LowDose Yes (at low conc.) HighDose High Dose Effect (e.g., Cytotoxicity, Apoptosis) DoseResponse->HighDose Yes (at high conc.) Troubleshoot Troubleshoot Experiment DoseResponse->Troubleshoot No / Inconsistent Optimize Optimize Concentration for Desired Effect LowDose->Optimize HighDose->Optimize Troubleshoot->DoseResponse

Caption: Logical workflow for addressing this compound's biphasic dose-response.

Ferutinin_Signaling_Pathways cluster_low_dose Low Dose Effects cluster_high_dose High Dose Effects Ferutinin_low This compound (Low Concentration) ER Estrogen Receptors (ERα, ERβ, GPER) Ferutinin_low->ER Wnt Wnt/β-catenin Pathway Ferutinin_low->Wnt Antioxidant Antioxidant Response Ferutinin_low->Antioxidant Proliferation Cell Proliferation / Differentiation ER->Proliferation Wnt->Proliferation Ferutinin_high This compound (High Concentration) Ca_ionophore Calcium Ionophore Activity Ferutinin_high->Ca_ionophore Ca_influx ↑ Intracellular Ca2+ Ca_ionophore->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis Mito_dys->Apoptosis

Caption: Simplified signaling pathways of this compound's biphasic effects.

Experimental_Workflow A 1. Cell Culture (Seed cells in 96-well plate) B 2. This compound Treatment (Serial dilutions, include vehicle control) A->B C 3. Incubation (24-72 hours) B->C D 4. MTT Assay (Add MTT, incubate, solubilize formazan) C->D E 5. Data Acquisition (Read absorbance at 570 nm) D->E F 6. Data Analysis (Calculate % viability, plot dose-response curve, determine IC50) E->F

Caption: Experimental workflow for a dose-response cytotoxicity assay.

References

Troubleshooting low yield in Ferutinin extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during the extraction of Ferutinin from plant material.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

A1: Low crude extract yield is a common issue that can stem from several factors related to the raw material and the extraction method. Key areas to investigate include:

  • Plant Material Quality: The concentration of this compound can vary significantly based on the plant species, geographical source, harvest time, and post-harvest handling.[1]

  • Particle Size: Inefficient grinding of the plant material can limit the surface area exposed to the solvent, hindering extraction.[2]

  • Solvent Choice: The polarity of the extraction solvent is critical. A solvent that is too polar or non-polar may not efficiently solubilize this compound.[2][3]

  • Extraction Method: Simple methods like maceration can result in lower yields compared to more advanced techniques.[4]

To improve your yield, consider the following troubleshooting steps:

  • Optimize Particle Size: Ensure the plant material is ground to a fine and consistent powder to maximize the surface area for solvent penetration.[2]

  • Solvent Selection: Experiment with a range of solvents with varying polarities. This compound has been successfully extracted using solvents like methanol (B129727), acetone (B3395972), hexane (B92381), and chloroform.[5][6][7] A sequential extraction with solvents of increasing polarity can also be effective.[3]

  • Review Drying Protocol: Proper drying of the plant material is crucial. Methods like freeze-drying can help preserve the integrity of thermolabile compounds and improve solvent diffusion.[2]

  • Consider Advanced Techniques: If yields remain low with traditional methods, explore options like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can reduce extraction time and improve efficiency.[2]

Q2: I'm using Soxhlet extraction, but my yields are inconsistent and sometimes lower than expected. Why is this happening?

A2: While Soxhlet extraction is efficient in terms of solvent usage, its reliance on heat can be a significant drawback, especially for thermally sensitive compounds like this compound.[2][4]

  • Thermal Degradation: this compound is a sesquiterpene ester and can be susceptible to degradation at elevated temperatures.[8] The prolonged and repeated heating during Soxhlet extraction can break down the molecule, leading to reduced yields.[2]

  • Solvent Boiling Point: The choice of solvent dictates the extraction temperature. A high-boiling point solvent may be effective at solubilizing this compound but can also increase the risk of thermal degradation.[2]

To troubleshoot this issue:

  • Assess Compound Stability: Confirm the thermal stability of this compound under your specific Soxhlet conditions.

  • Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point that can still effectively extract this compound.

  • Alternative Methods: Consider non-thermal or more controlled heating methods like UAE or MAE to minimize heat exposure.[2]

Q3: My this compound seems to be degrading during the extraction or purification process. How can I prevent this?

A3: this compound degradation is a common cause of low yield and can be triggered by several factors.[8]

  • pH: Both acidic and basic conditions can promote the hydrolysis of the ester linkage in this compound.[8]

  • Temperature: As mentioned, elevated temperatures accelerate degradation.[8][9]

  • Oxidation: The sesquiterpene structure of this compound can be susceptible to oxidation.[8]

  • Light: Exposure to UV or broad-spectrum light may lead to photodegradation.[8]

  • Enzymatic Activity: Post-harvest enzymatic activity in the plant material can alter or degrade this compound.[4]

To prevent degradation:

  • Control pH: Use buffers during aqueous extractions or liquid-liquid partitioning if your compound is sensitive to pH changes.[2]

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use techniques like rotary evaporation under vacuum or freeze-drying.[1]

  • Use of Antioxidants: In some cases, adding antioxidants to the extraction solvent can be beneficial.[2]

  • Proper Storage: Store extracts and purified this compound at low temperatures (-20°C for solid form, -80°C for solutions in DMSO) and protected from light.[8]

Q4: I am having trouble purifying this compound from the crude extract due to co-extracting other daucane esters. What can I do?

A4: Co-extraction of structurally similar compounds is a frequent challenge in natural product isolation. In the case of this compound, other daucane esters like jaeschkenadiol benzoic ester are often present and can be difficult to separate by chromatography.[5]

A patented method suggests a chemical approach to this problem:

  • Basic Hydrolysis: Treat the crude extract with a base, such as 5% potassium hydroxide (B78521) (KOH), to hydrolyze the daucane esters to jaeschkenadiol.[5]

  • Extraction: The resulting jaeschkenadiol can then be separated and purified.[5]

  • Re-esterification: Subsequently, pure this compound can be synthesized from the purified jaeschkenadiol, although this process has reported yields of around 45%.[10]

For chromatographic purification, consider these tips:

  • Stationary Phase Selection: If standard silica (B1680970) gel causes degradation or poor separation, consider using a more inert stationary phase like alumina (B75360) or a bonded phase like C18.[2]

  • Gradient Elution: Employ a gradient elution with a gradual increase in solvent polarity to improve the separation of compounds with similar polarities.[2]

  • Fraction Collection: Collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) to avoid mixing pure fractions with impure ones.[2]

Data Presentation

Table 1: this compound Content in Various Ferula Species and Extracts

Ferula SpeciesExtraction SolventThis compound Content (µg/g of extract)Reference
F. tenuissiman-hexane167,380[11]
F. halophilan-hexane157,160[11]
F. elaeochytrisChloroformDetected[6]
F. duraniiChloroformDetected[6]
F. tenuissimaChloroformDetected[6]
F. halophilaChloroformDetected[6]

Table 2: Example Extraction Yields from Ferula hermonis

Extraction MethodSolventYield of Methanol ExtractReference
Percolation & MacerationMethanol45% (from 250g of roots)[5][10]

Experimental Protocols

Protocol 1: Maceration and Percolation Extraction of this compound from Ferula hermonis Roots

This protocol is adapted from a patented method for this compound preparation.[5][10]

  • Material Preparation: Finely grind Ferula hermonis roots to a particle size of approximately 2 mm.

  • Extraction:

    • Place 250 g of the ground root material in a suitable vessel.

    • Add 1 liter of methanol (MeOH) and allow it to macerate for two days.

    • Percolate the solvent.

    • Repeat the extraction process four times with fresh 1-liter portions of methanol.

  • Monitoring: Monitor the exhaustion of this compound from the plant material using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (B1210297) (8/2). The Rf value for this compound is approximately 0.14.[5][10]

  • Solvent Removal: Combine all the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

Protocol 2: Acetone Extraction of this compound from Ferula hermonis

This protocol provides an alternative solvent for extraction.[5][10]

  • Material Preparation: Use 1 kg of the whole Ferula hermonis plant.

  • Extraction:

    • Extract the plant material three times with 5 volumes of acetone for each extraction.

  • Concentration and Partitioning:

    • Combine the acetone extracts and concentrate them to 0.5 parts compared to the starting biomass weight.

    • Dilute the concentrated extract with 2 parts of water.

    • Adjust the pH of the aqueous solution to 7.8 with diluted KOH in the presence of hexane, while stirring vigorously.

    • Discard the hexane phase.

    • Acidify the aqueous phase to pH 5 and back-extract with n-hexane.

  • Final Product: The n-hexane phase, which contains the this compound, is concentrated to dryness.

Visualizations

Ferutinin_Extraction_Workflow start Start: Plant Material (e.g., Ferula species) prep Material Preparation (Drying, Grinding) start->prep end_node End: Purified this compound extraction Extraction (Maceration, Soxhlet, UAE, etc.) prep->extraction filtration Filtration / Centrifugation extraction->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal purification Purification (Chromatography) solvent_removal->purification analysis Analysis (TLC, HPLC, etc.) purification->analysis analysis->end_node Low_Yield_Troubleshooting cluster_material Plant Material Issues cluster_extraction Extraction Process Issues cluster_purification Purification Issues issue Low this compound Yield material_quality Poor Quality / Low this compound Content issue->material_quality particle_size Incorrect Particle Size issue->particle_size solvent Suboptimal Solvent issue->solvent method Inefficient Method issue->method temp_ph Degradation (Temp/pH) issue->temp_ph co_elution Co-elution of Impurities issue->co_elution degradation_purification Degradation on Column issue->degradation_purification sol_material Source new material Standardize harvesting material_quality->sol_material sol_particle Optimize grinding particle_size->sol_particle sol_solvent Test solvent polarity range solvent->sol_solvent sol_method Use advanced methods (UAE, MAE) method->sol_method sol_temp_ph Control T & pH Use vacuum temp_ph->sol_temp_ph sol_co_elution Optimize chromatography (gradient, column) co_elution->sol_co_elution sol_degradation_purification Change stationary phase degradation_purification->sol_degradation_purification solution_style solution_style

References

Best practices for handling and disposal of Ferutinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ferutinin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, along with best practices for handling and disposal.

Troubleshooting Guide

This guide is designed to help you navigate common experimental challenges with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity.

  • Question: My experimental results with this compound are not reproducible, or the observed effect is weaker than anticipated. What could be the cause?

  • Answer: Inconsistent results are often linked to the stability and handling of this compound. As a sesquiterpene ester, it is susceptible to degradation.[1] Consider the following factors:

    • Improper Storage: this compound is sensitive to temperature. For long-term stability, the solid compound should be stored at -20°C, where it can be stable for at least four years.[1] Solutions, especially in DMSO, should be stored at -80°C to maintain their integrity.[1]

    • Solution Age and Freeze-Thaw Cycles: Avoid using old stock solutions. It is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1]

    • pH and Temperature Sensitivity: this compound can degrade under acidic or basic conditions and at elevated temperatures.[1] Ensure the pH of your experimental media is stable and avoid exposing the compound to high temperatures.

    • Oxidation and Light Exposure: The sesquiterpene structure is prone to oxidation, and exposure to light may cause photodegradation.[1] Protect solutions from light by using amber vials or wrapping them in foil.[1]

Issue 2: Unexpected cytotoxic effects on control cells.

  • Question: I am observing toxicity in my control cell lines that should not be affected by this compound. Why might this be happening?

  • Answer: While this compound shows selective cytotoxicity towards some cancer cell lines, it can also affect normal cells at higher concentrations.[2]

    • Concentration: Verify the final concentration of this compound in your experiments. It has been shown to be cytotoxic to normal human fibroblasts (HFF3) at an IC50 of 36 µg/ml.[2]

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your specific cell line (typically ≤ 0.1%).[3]

Frequently Asked Questions (FAQs)

Handling and Storage

  • Question: How should I store this compound powder and its solutions?

  • Answer:

    • Solid Form: For long-term storage, keep this compound powder at -20°C.[1]

    • Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[1] Aliquot into single-use vials and store at -80°C for long-term use.[1] For short-term storage, -20°C may be adequate, but stability should be confirmed.[1]

  • Question: What personal protective equipment (PPE) should I use when handling this compound?

    • A lab coat

    • Safety goggles

    • Chemical-resistant gloves

Disposal

  • Question: How should I dispose of this compound waste?

  • Answer: this compound is classified with the hazard statement H413, indicating it may cause long-lasting harmful effects to aquatic life. Therefore, it should not be disposed of down the drain. All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

    • Segregation: Segregate all this compound-contaminated materials (e.g., pipette tips, vials, gloves) into a designated, sealed, and clearly labeled hazardous waste container.

    • Waste Streams:

      • Solid Waste: Collect in a leak-proof, labeled hazardous waste container.

      • Liquid Waste: Collect in a sealed, compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution.

    • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Experimental

  • Question: What is the recommended solvent for dissolving this compound?

  • Answer: this compound is soluble in DMSO.[2] It is also reported to be soluble in acetone, dichloromethane, and ethyl acetate.[4] For cell culture experiments, DMSO is commonly used to prepare stock solutions.[3]

  • Question: What are the known IC50 values for this compound?

  • Answer: The IC50 values for this compound vary depending on the cell line and exposure time. Refer to the table below for published data.

Quantitative Data Summary

Cell LineAssayIC50 (µM)Exposure Time
MCF-7 (Human Breast Adenocarcinoma)MTT67 - 81Not Specified
TCC (Human Urothelial Carcinoma)MTT67 - 81Not Specified
HT29 (Human Colon Adenocarcinoma)MTT67 - 81Not Specified
CT26 (Murine Colon Carcinoma)MTT67 - 81Not Specified
HFF3 (Normal Human Fibroblast)MTT98Not Specified
NIH/3T3 (Normal Murine Fibroblast)MTT136Not Specified

Experimental Protocols

Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effects of this compound on cancer cells.[3]

  • Methodology:

    • Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[3]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%.[3]

    • Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with 0.1% DMSO).[3]

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[3]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate cell viability as a percentage relative to the vehicle control to determine the IC50 value.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent this compound Activity A Inconsistent or Weak Experimental Results B Check Storage Conditions A->B C Solid at -20°C? Solution at -80°C? B->C D Prepare Fresh Solution C->D No E Check Solution Handling C->E Yes J Re-run Experiment with Validated Compound D->J F Minimize Freeze-Thaw? Protect from Light? E->F G Aliquot Stock Solution F->G No H Verify Experimental Parameters F->H Yes G->J I pH of Media Stable? Correct Concentration? H->I I->J Yes

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Ferutinin_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Handling cluster_waste_generation Waste Generation cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify this compound Waste (Solid & Liquid) A->C B Handle in a well-ventilated area B->C D Segregate at Point of Use C->D E Collect in Labeled, Leak-Proof Hazardous Waste Container D->E F Consult Institutional EHS for Pickup and Final Disposal E->F G Do NOT Dispose Down the Drain E->G

Caption: General workflow for the safe handling and disposal of this compound waste.

References

Technical Support Center: Enhancing Ferutinin Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Ferutinin in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is improving the oral bioavailability of this compound a critical step in preclinical research?

This compound, a promising phytoestrogen with demonstrated antioxidant and anticancer properties, exhibits poor aqueous solubility. This characteristic significantly limits its absorption from the gastrointestinal tract, leading to low and variable plasma concentrations after oral administration. Enhancing oral bioavailability is essential to achieve therapeutically relevant systemic exposure in animal models, enabling accurate assessment of its efficacy and safety profile. Without improved bioavailability, preclinical findings may not reflect the true potential of the compound.

Q2: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

Several advanced drug delivery systems can be employed to overcome the solubility and absorption challenges of this compound. The most frequently investigated and effective methods include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. SLNs can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and enhancing their absorption. An extensive body of research indicates that SLNs can improve the oral bioavailability of poorly soluble drugs by 2- to 25-fold.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[1][2] This in-situ emulsification facilitates the dissolution and absorption of the encapsulated drug.[1][2]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][4] They can form inclusion complexes with poorly soluble molecules like this compound, effectively increasing their solubility and dissolution rate.[3][4]

Q3: What kind of improvements in pharmacokinetic parameters can I expect with these formulations?

While specific data for this compound is limited in the public domain, studies on other poorly soluble compounds provide a strong indication of the potential for improvement. Researchers can anticipate significant enhancements in key pharmacokinetic parameters, as illustrated in the comparative table below.

Formulation StrategyCompound ExampleAnimal ModelKey Pharmacokinetic Improvements
Solid Lipid Nanoparticles (SLNs) Fenofibrate (B1672516)RatsApproximately 2-fold increase in AUC and Cmax compared to micronized suspension.[5]
Arteether (B1665780)Rats1.7-fold increase in relative bioavailability compared to an oil solution.[6]
Nanosuspensions Quercetin (B1663063)RatsAbsolute bioavailability increased from 3.61% (suspension) to 23.58% (nanosuspension with metabolic inhibitor).[7]
HesperetinRats2.25-fold increase in AUC and 1.79-fold increase in Cmax for nanocrystals vs. control.[8]
Cyclodextrin Complexes Isoquercitrin-γ-CDRats & HumansSignificantly higher bioavailability of quercetin and its metabolites compared to control.[9]
Oridonin/HP-β-CDRatsRelative bioavailability of 213.99% compared to Odn suspension.[10]

Q4: Are there established protocols for administering this compound in animal models?

Yes, protocols for the oral administration of this compound in mouse models of breast cancer have been described. These studies typically involve daily administration via oral gavage at doses ranging from 500 to 1000 µg/kg.[11]

Troubleshooting Guides

Issue 1: Low and Inconsistent Plasma Concentrations of this compound

Possible Cause: Poor aqueous solubility and rapid metabolism of this compound.

Troubleshooting Steps:

  • Formulation Selection:

    • For initial studies, consider formulating this compound in a simple oil-based vehicle (e.g., sesame oil, corn oil) to provide a baseline for improvement.

    • Progress to more advanced formulations such as SLNs or SEDDS to significantly enhance absorption.

  • Particle Size Reduction:

    • If using a suspension, ensure the particle size is minimized through micronization to increase the surface area for dissolution.

    • For nanoformulations, aim for a particle size below 200 nm with a narrow polydispersity index (PDI < 0.3) to ensure uniform absorption.

  • Analytical Method Validation:

    • Develop and validate a sensitive bioanalytical method, such as HPLC-UV or LC-MS/MS, for the accurate quantification of this compound in plasma.[12] The method should have a low limit of quantification (LOQ) to detect concentrations at early and late time points.

Issue 2: Difficulty in Preparing Stable Nanoformulations

Possible Cause: Incompatible excipients, improper homogenization/sonication parameters, or suboptimal drug-to-lipid/surfactant ratios.

Troubleshooting Steps:

  • Excipient Screening (for SEDDS):

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that can effectively dissolve the drug.

    • Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion upon dilution.

  • Lipid and Surfactant Selection (for SLNs):

    • Choose lipids (e.g., Compritol 888 ATO, glyceryl monostearate) and surfactants (e.g., Poloxamer 188, Tween 80) that are biocompatible and have a history of successful use in oral drug delivery.

    • The concentration of the surfactant is critical; it influences particle size, stability, and can also act as a permeability enhancer.

  • Optimization of Preparation Process:

    • For SLNs prepared by high-pressure homogenization, optimize the number of homogenization cycles and the pressure to achieve the desired particle size and PDI.

    • For formulations prepared by ultrasonication, adjust the sonication time and power to control particle size.

Issue 3: Unexpected Toxicity or Adverse Events in Animal Studies

Possible Cause: Toxicity of the formulation excipients or altered toxicokinetics of this compound due to the formulation.

Troubleshooting Steps:

  • Excipient Safety Review:

    • Ensure that all excipients used in the formulation are GRAS (Generally Recognized as Safe) and are used within established concentration limits for oral administration in the selected animal species.

  • Dose Adjustment:

    • When using a bioavailability-enhancing formulation, the apparent dose of this compound will be higher. Consider reducing the administered dose to avoid potential toxicity associated with increased systemic exposure.

  • Conduct a Pilot Toxicity Study:

    • Before initiating full-scale efficacy studies, perform a pilot study with the new formulation in a small group of animals to assess for any signs of toxicity, such as weight loss, changes in behavior, or macroscopic organ abnormalities.

  • In Vitro Cytotoxicity Testing:

    • Evaluate the cytotoxicity of the blank formulation (without this compound) on relevant cell lines (e.g., Caco-2) to ensure the carrier itself is not contributing to toxicity.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for other poorly soluble drugs.[5][6]

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188 or Tween 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Dissolve this compound in the molten lipid under continuous stirring.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure until a nanoemulsion is formed.

  • Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Pharmacokinetic Study of this compound Formulations in Rats

This protocol is a general guideline for conducting an oral bioavailability study.

Animal Model:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old).

Experimental Groups:

  • Control Group: this compound suspension in a 0.5% carboxymethylcellulose (CMC) solution.

  • Test Group: this compound-loaded formulation (e.g., SLNs, SEDDS).

  • Intravenous Group (for absolute bioavailability): this compound dissolved in a suitable solvent for IV administration.

Procedure:

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg). For the IV group, administer the dose via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

Ferutinin_Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_analysis Bioanalysis & Data Interpretation F1 This compound API F2 Excipient Screening (Lipids, Surfactants, Oils) F1->F2 F3 Formulation Preparation (e.g., SLN, SEDDS) F2->F3 F4 Physicochemical Characterization (Size, PDI, Zeta, EE%) F3->F4 A2 Oral Administration (Gavage) F4->A2 Optimized Formulation A1 Animal Model (e.g., Sprague-Dawley Rats) A1->A2 A3 Serial Blood Sampling A2->A3 A4 Plasma Separation & Storage A3->A4 B1 LC-MS/MS Bioanalysis of Plasma A4->B1 Plasma Samples B2 Pharmacokinetic Modeling (Cmax, AUC, T1/2) B1->B2 B3 Bioavailability Calculation (Relative/Absolute) B2->B3 Conclusion Assessment of Bioavailability Enhancement B3->Conclusion

Caption: Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

Ferutinin_SLN_Preparation cluster_phases Phase Preparation cluster_process Nanoparticle Formation cluster_output Final Product Lipid Molten Lipid + this compound Homogenize High-Speed Homogenization (Pre-emulsion) Lipid->Homogenize Aqueous Hot Aqueous Surfactant Solution Aqueous->Homogenize HPH High-Pressure Homogenization Homogenize->HPH Cool Cooling & Crystallization HPH->Cool SLN This compound-SLN Dispersion Cool->SLN Characterize Characterization (Size, PDI, EE%) SLN->Characterize

References

How to minimize variability in Ferutinin in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro experiments involving Ferutinin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro activities?

This compound is a natural sesquiterpene lactone compound.[1] In vitro, it exhibits a range of biological activities, including phytoestrogenic, antioxidant, anti-inflammatory, antiproliferative, and cytotoxic effects.[1][2] Its activity is often dose-dependent, with low concentrations typically showing antioxidant and protective effects, while higher concentrations can be pro-oxidant and cytotoxic.[1][3] this compound has been shown to act as an agonist for the estrogen receptor alpha (ERα) and has both agonist and antagonist properties for the estrogen receptor beta (ERβ).[4][5]

Q2: How should I store this compound to ensure its stability?

To maintain the stability of this compound, it is crucial to adhere to proper storage conditions. For long-term storage, solid this compound should be kept at -20°C, where it can be stable for at least four years.[6] Stock solutions, typically prepared in a high-purity anhydrous solvent like DMSO, should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -80°C.[6][7] For short-term use, storing solutions at -20°C may be adequate, but it is advisable to verify stability.[6] Always protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in foil.[6]

Q3: What are the common causes of variability in cell viability assays (e.g., MTT, XTT) with this compound?

Inconsistent results in cell viability assays are a frequent issue and can be attributed to several factors:

  • Compound Stability and Solubility: this compound, like many natural products, can have limited stability and solubility in aqueous cell culture media.[7] It is recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.[7]

  • Cell Health and Passage Number: The health, growth phase, and passage number of your cells can significantly impact their response to treatment. It is best to use cells that are in the logarithmic growth phase and have a low passage number to avoid phenotypic and genotypic drift.[7]

  • Seeding Density: Variations in the initial number of cells seeded will lead to inconsistent final cell counts and, consequently, variable IC50 values. A standardized seeding protocol should be strictly followed.[7][8]

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept consistent across all wells, including controls, and should be at a level that does not induce toxicity.[8]

Q4: My experimental results are inconsistent. Could this compound be degrading in my cell culture media?

Yes, the stability of sesquiterpene lactones like this compound in aqueous solutions such as cell culture media can be a concern.[7] Factors like the pH and temperature of the media can influence its stability.[6] It is highly recommended to prepare fresh dilutions of this compound in your cell culture media for each experiment, using a stock solution stored at -80°C in an anhydrous solvent like DMSO.[7] To confirm stability in your specific experimental conditions, you can incubate this compound in the media for the duration of your experiment and then analyze its concentration using a technique like HPLC.[7]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values from Cytotoxicity Assays
Potential Cause Troubleshooting Steps
This compound Degradation 1. Verify that solid this compound is stored at -20°C and DMSO stock solutions are stored at -80°C.[6] 2. Prepare fresh dilutions in media for each experiment.[7] 3. Protect all solutions from light.[6] 4. (Optional) Assess the purity of your this compound stock using HPLC.[6]
Inconsistent Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated pipette and consistent technique for cell seeding. 3. Optimize and standardize the cell seeding density for your specific cell line and assay duration.[7][8]
Cell Health Issues 1. Use cells within a low and consistent passage number range.[7] 2. Ensure cells are in the logarithmic growth phase at the time of treatment.[7] 3. Regularly check for mycoplasma contamination.
Solvent Effects 1. Maintain a consistent and low final concentration of DMSO (or other solvent) in all wells, including vehicle controls.[8] 2. Determine the maximum tolerated DMSO concentration for your cell line in a separate experiment.
Issue 2: Poor Reproducibility in Signaling Pathway Analysis (e.g., Western Blot)
Potential Cause Troubleshooting Steps
Suboptimal Treatment Conditions 1. Perform a dose-response and time-course experiment to identify the optimal this compound concentration and treatment duration to observe changes in your target proteins.[7]
Protein Degradation 1. Use protease and phosphatase inhibitors in your cell lysis buffer.[7] 2. Process samples quickly and on ice to minimize protein degradation.
Inconsistent Protein Loading 1. Accurately quantify total protein concentration in your lysates before loading. 2. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.
Antibody Quality 1. Use a validated antibody specific for your target protein. 2. Optimize antibody dilutions and incubation times.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[7]

  • Weighing: In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[6][7]

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.[7]

  • Aliquoting: Aliquot the stock solution into single-use, light-protected (e.g., amber) tubes.[7]

  • Storage: Store the aliquots at -80°C for long-term use.[6][7]

  • Working Solution Preparation: For each experiment, thaw a fresh aliquot of the stock solution and dilute it to the final desired concentrations in the appropriate cell culture medium immediately before adding it to the cells.[7]

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in a final volume of 100 µL of cell culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control with the same final DMSO concentration as the treated wells.[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well, achieving a final concentration of 0.5 mg/mL.[10]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Mix gently to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[10][11]

Visualizations

Ferutinin_General_Workflow General Experimental Workflow for this compound In Vitro Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Ferutinin_Stock Prepare this compound Stock (in DMSO, -80°C) Working_Solutions Prepare Fresh Working Solutions (in Culture Medium) Ferutinin_Stock->Working_Solutions Treatment Treat Cells with this compound (and Vehicle Control) Working_Solutions->Treatment Cell_Culture Culture and Seed Cells (Log Phase, Low Passage) Cell_Culture->Treatment Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Signaling_Assay Perform Signaling Assay (e.g., Western Blot) Incubation->Signaling_Assay Data_Analysis Analyze and Interpret Data Viability_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: A flowchart outlining the general workflow for in vitro experiments with this compound.

Ferutinin_Signaling_Pathways Known Signaling Pathways Modulated by this compound cluster_er Estrogen Receptor Signaling cluster_wnt Wnt/β-catenin Signaling cluster_apoptosis Apoptosis Induction This compound This compound ER_alpha ERα This compound->ER_alpha Agonist ER_beta ERβ This compound->ER_beta Agonist/Antagonist GPER GPER This compound->GPER Wnt3a WNT3A This compound->Wnt3a Upregulates Dvl3 DVL3 This compound->Dvl3 Upregulates Ca_Influx Calcium Influx This compound->Ca_Influx ERE Estrogen Response Elements (EREs) ER_alpha->ERE ER_beta->ERE Gene_Expression Gene Expression ERE->Gene_Expression GSK3 GSK3 Dvl3->GSK3 Inhibits beta_catenin β-catenin GSK3->beta_catenin Inhibits Degradation Osteogenic_Diff Osteogenic Differentiation beta_catenin->Osteogenic_Diff Caspase3 Caspase-3 Activation Ca_Influx->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram illustrating the key signaling pathways modulated by this compound.

References

Technical Support Center: Validating the Purity of a Synthesized Batch of Ferutinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of a synthesized batch of Ferutinin.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for assessing the purity of a synthesized batch of this compound?

A1: A multi-pronged approach using orthogonal analytical techniques is crucial for accurately determining the purity of synthesized this compound. The most common and recommended methods include High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

Q2: What is the acceptable purity level for a research-grade batch of synthesized this compound?

A2: For most in vitro and in vivo research applications, a purity of ≥98% as determined by HPLC or UPLC is generally considered acceptable. However, the required purity can depend on the specific application. For sensitive biological assays, higher purity may be necessary to avoid confounding results from impurities.

Q3: What are some common sources of impurities in synthesized this compound?

A3: Impurities in a synthesized batch of this compound can originate from several sources, including:

  • Starting materials: Impurities present in the initial reagents can be carried through the synthesis.

  • Side reactions: Competing or incomplete reactions during the synthesis can lead to the formation of byproducts.

  • Degradation: this compound may degrade if exposed to inappropriate temperatures, pH, light, or oxygen during synthesis or storage.

  • Reagents and solvents: Residual solvents or reagents used in the synthesis and purification process can remain in the final product.

Q4: How does the phytoestrogenic activity of this compound affect its analysis and handling?

A4: this compound is a known phytoestrogen that acts as an agonist for Estrogen Receptor α (ERα).[1] This property is critical to consider in biological assays, as its activity can be influenced by other estrogenic compounds. When handling this compound for biological experiments, it is advisable to use phenol (B47542) red-free media and charcoal-stripped serum to avoid interference from other estrogenic substances. While this doesn't directly impact purity analysis by techniques like HPLC or NMR, it is a crucial factor for the downstream application of the validated compound.

Troubleshooting Guides

HPLC/UPLC Analysis

Issue 1: Peak Tailing or Asymmetry in the this compound Peak

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 2: Secondary Interactions. Silanol (B1196071) groups on the silica-based C18 column can interact with polar functional groups on this compound.

    • Solution: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (0.1% v/v) to block the active silanol groups. Alternatively, use a base-deactivated column.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, replace the column.

Issue 2: Inconsistent Retention Times

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injecting the sample. A stable baseline indicates proper equilibration.

  • Possible Cause 2: Fluctuations in Mobile Phase Composition or Temperature.

    • Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature.

  • Possible Cause 3: Pump Malfunction.

    • Solution: Check the pump for leaks and ensure proper solvent delivery.

Issue 3: Appearance of Unexpected Peaks

  • Possible Cause 1: Sample Degradation. this compound may have degraded in the sample solvent.

    • Solution: Prepare fresh samples immediately before analysis. If degradation is suspected, investigate the stability of this compound in the chosen solvent.

  • Possible Cause 2: Contamination. The solvent, glassware, or the HPLC system itself may be contaminated.

    • Solution: Run a blank injection (solvent only) to identify any system-related peaks. Use high-purity solvents and clean glassware.

  • Possible Cause 3: Presence of Synthesis-Related Impurities.

    • Solution: If the unexpected peaks are consistently present in the synthesized batch, they are likely impurities. Further investigation using LC-MS or NMR is required for identification.

NMR Analysis

Issue 1: Broad or Unresolved Peaks in the ¹H NMR Spectrum

  • Possible Cause 1: Sample Aggregation.

    • Solution: Try diluting the sample or acquiring the spectrum at a higher temperature.

  • Possible Cause 2: Paramagnetic Impurities.

    • Solution: While less common, trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Poor Shimming.

    • Solution: Re-shim the spectrometer to improve the magnetic field homogeneity.

Issue 2: Unexpected Signals in the NMR Spectrum

  • Possible Cause 1: Residual Solvents.

    • Solution: Identify the solvent peaks based on their characteristic chemical shifts and integrate them to quantify their presence. Common residual solvents include ethyl acetate, dichloromethane, and hexane.

  • Possible Cause 2: Presence of Isomeric Impurities.

    • Solution: Isomers may have very similar chemical shifts, leading to overlapping signals. 2D NMR techniques like COSY and HSQC can help to differentiate the signals and identify the structures of the impurities.

  • Possible Cause 3: Water in the NMR Solvent.

    • Solution: Use anhydrous NMR solvents. A broad singlet around 1.5-2.5 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆ is indicative of water.

Experimental Protocols

Purity Determination by HPLC/UPLC

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterHPLCUPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Gradient 50-95% B over 20 min50-95% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 25 °C30 °C
Detection Wavelength 280 nm and 325 nm280 nm and 325 nm
Injection Volume 10 µL2 µL
Sample Preparation Dissolve sample in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.Dissolve sample in methanol or acetonitrile to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the protons. Compare the obtained spectrum with literature data for this compound. The presence of unexpected signals may indicate impurities.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): If the ¹H and ¹³C spectra are complex or show unexpected signals, 2D NMR experiments can be used to establish connectivity between protons and carbons, aiding in the structural confirmation of this compound and the identification of impurities.

Table of Expected ¹H and ¹³C NMR Chemical Shifts for this compound (based on structurally similar compounds, shifts in ppm)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Coumarin Moiety
2~160
3~112~6.2 (d)
4~143~7.6 (d)
4a~112
5~128~7.3 (d)
6~113~6.8 (dd)
7~161
8~101~6.8 (d)
8a~155
Sesquiterpene Moiety
1'~40-50
.........
15'~15-25

Note: This is a generalized table. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Molecular Weight Verification by Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is a suitable method for analyzing this compound.

  • Mode: Both positive and negative ion modes can be used, although positive mode is often preferred for initial analysis.

  • Expected Molecular Ion:

    • Positive Mode: [M+H]⁺, [M+Na]⁺

    • Negative Mode: [M-H]⁻

  • Tandem MS (MS/MS): To confirm the structure, perform MS/MS on the molecular ion. The fragmentation pattern should be consistent with the structure of this compound. Common fragmentation pathways for similar compounds include retro-Diels-Alder (RDA) reactions and neutral losses of small molecules like water and carbon monoxide.

Visualizations

Experimental Workflow for Purity Validation

G cluster_0 Purity Validation Workflow start Synthesized this compound Batch hplc HPLC/UPLC Analysis start->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (ESI-MS, MS/MS) start->ms quant_purity Quantitative Purity (≥98%?) hplc->quant_purity struct_confirm Structural Confirmation nmr->struct_confirm mw_confirm Molecular Weight Confirmation ms->mw_confirm pass Batch Passes QC quant_purity->pass Yes fail Further Purification/ Re-synthesis Required quant_purity->fail No struct_confirm->pass Yes struct_confirm->fail No mw_confirm->pass Yes mw_confirm->fail No

Caption: Workflow for the purity validation of synthesized this compound.

Signaling Pathway of this compound via Estrogen Receptor α (ERα)

G cluster_1 This compound Signaling Pathway This compound This compound er_alpha Estrogen Receptor α (ERα) This compound->er_alpha activates pi3k PI3K er_alpha->pi3k activates mek MEK er_alpha->mek activates akt Akt pi3k->akt activates gene_transcription Gene Transcription (Cell Proliferation, Differentiation) akt->gene_transcription erk ERK mek->erk activates erk->gene_transcription

Caption: Simplified signaling pathway of this compound through ERα.

References

Addressing autofluorescence issues with Ferutinin in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence issues that may be encountered during imaging studies involving Ferutinin.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a concern in imaging studies?

A1: Autofluorescence is the natural emission of light by biological materials, such as certain amino acids, metabolic cofactors (NADH, riboflavin), collagen, elastin (B1584352), and lipofuscin, when they are excited by light.[1][2][3] This intrinsic fluorescence can be a significant problem in fluorescence microscopy because it can mask the signal from the fluorescent probes being used to label specific targets. This interference can lead to a poor signal-to-noise ratio, false-positive results, and difficulties in accurately quantifying the intended signal.[2][4]

Q2: Could this compound itself be the cause of autofluorescence in my experiment?

Q3: What are other common sources of autofluorescence in cell imaging?

A3: Besides the compound of interest, several other sources can contribute to autofluorescence:

  • Endogenous Cellular Components: Molecules like NADH, flavins, collagen, and lipofuscin are common sources of cellular autofluorescence.[1][3]

  • Fixation: Aldehyde-based fixatives such as formaldehyde, paraformaldehyde, and especially glutaraldehyde (B144438) can induce autofluorescence by reacting with cellular proteins and amines.[1][5]

  • Cell Culture Media: Components like phenol (B47542) red and fetal bovine serum (FBS) in the culture medium can be fluorescent.[5][6]

  • Extracellular Matrix: Proteins like collagen and elastin in tissue samples are highly autofluorescent.[3]

  • Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[7]

Troubleshooting Guide: Addressing Autofluorescence

This guide provides a step-by-step approach to identify and mitigate autofluorescence when working with this compound.

Step 1: Is Autofluorescence a Problem in My Experiment?

The first step is to determine if the background signal you are observing is indeed autofluorescence.

Question: How can I confirm the presence of autofluorescence?

Answer: The most straightforward method is to prepare and image an unstained control sample.[2][8] This control should be treated in the exact same way as your experimental samples, including the addition of this compound, but without the addition of any fluorescent labels (e.g., fluorescently conjugated antibodies or dyes).

  • Sample Preparation: Prepare your cells or tissue sections as you would for your experiment (e.g., seeding on coverslips, sectioning).

  • This compound Treatment: Treat the control sample with the same concentration of this compound and for the same duration as your experimental samples.

  • Fixation and Permeabilization: Follow your standard protocol for fixation and permeabilization.

  • Omit Fluorescent Labels: Do not add any primary or secondary antibodies, or any other fluorescent probes.

  • Mounting: Mount the sample using the same mounting medium as your experimental samples.

  • Imaging: Image the unstained control using the same microscope settings (laser power, exposure time, gain) and filter sets that you use for your fully stained samples.

If you observe a significant signal in your unstained control, this is indicative of autofluorescence.

Step 2: Identifying the Source of Autofluorescence

Once autofluorescence is confirmed, the next step is to pinpoint its source.

Question: How can I determine the source of the observed autofluorescence?

Answer: A systematic process of elimination using a series of control samples is the most effective approach. The following workflow can help you identify the primary contributor(s) to the background signal.

Workflow for Identifying the Source of Autofluorescence

A Start: High Background Observed B Image Unstained Control (Cells/Tissue + this compound, No Labels) A->B C Is there high signal? B->C D Image Vehicle Control (Cells/Tissue + Vehicle, No Labels) C->D Yes H Background is likely from non-specific binding of fluorescent labels. C->H No E Is the signal high? D->E F Autofluorescence is likely from endogenous cellular components or fixation process. E->F Yes G Autofluorescence is likely caused or exacerbated by this compound. E->G No

Caption: A logical workflow to distinguish between autofluorescence from the sample, this compound, or non-specific label binding.

Step 3: Mitigating Autofluorescence

After identifying the likely source of autofluorescence, you can implement targeted strategies to reduce it.

Question: What are the best strategies to reduce autofluorescence?

Answer: The optimal strategy depends on the source of the autofluorescence. Here are several approaches:

StrategyDescription
Change Fixation Method Aldehyde fixatives can induce autofluorescence.[9] Consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation.[9] If aldehyde fixation is necessary, use the lowest effective concentration and duration.
Perfusion For tissue samples, perfusing with PBS before fixation can remove red blood cells, a major source of autofluorescence.[7]
Use Phenol Red-Free Medium For live-cell imaging, switch to a culture medium that does not contain phenol red, which is fluorescent.[6]
Optimize Imaging Settings Reduce laser power and exposure time to the minimum required to detect your specific signal.

Most autofluorescence occurs in the blue-to-green region of the spectrum (350-550 nm).[3][9]

Question: How can I choose the right fluorophores to avoid autofluorescence?

Answer:

  • Characterize the Autofluorescence Spectrum: If your microscope has a spectral detector, perform a lambda scan on your unstained control sample to determine the excitation and emission profile of the autofluorescence.[6]

  • Select Spectrally Distant Fluorophores: Choose fluorophores that emit in the red to far-red region (620-750 nm), where autofluorescence is typically much lower.[7][9]

Recommended Fluorophores to Minimize Autofluorescence Interference

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Range
Alexa Fluor 647650668Far-Red
Cy5649670Far-Red
DyLight 649653672Far-Red
Alexa Fluor 680679702Near-Infrared
Cy5.5675694Near-Infrared
DyLight 680692712Near-Infrared

Question: Can I chemically treat my sample to reduce autofluorescence?

Answer: Yes, several chemical treatments can be applied after fixation to quench autofluorescence.

This method is effective for reducing autofluorescence induced by aldehyde fixatives.[9]

  • Fix and Permeabilize: Follow your standard protocol for sample fixation and permeabilization.

  • Wash: Wash the samples thoroughly with PBS.

  • Prepare Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride (B1222165) (NaBH₄) in PBS. Caution: Handle NaBH₄ with care as it is a reactive substance.

  • Incubate: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash: Wash the samples extensively with PBS (3-4 times for 5 minutes each).

  • Proceed with Staining: Continue with your immunolabeling protocol.

Other quenching agents like Sudan Black B can be effective for reducing lipofuscin-related autofluorescence.[7]

Question: Can software be used to remove autofluorescence?

Answer: Yes, if your imaging system has a spectral detector, you can use a technique called spectral unmixing .[4]

Signaling Pathway for Spectral Unmixing

cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Computational Unmixing A Image Fully Stained Sample (Contains specific signal + autofluorescence) C Acquire Emission Spectrum of Mixed Signal A->C B Image Unstained Control (Contains only autofluorescence) D Acquire Emission Spectrum of Autofluorescence B->D E Software Algorithm C->E D->E F Generate 'Pure' Specific Signal Image E->F G Generate 'Pure' Autofluorescence Image E->G

Caption: The process of spectral unmixing to computationally separate specific and autofluorescent signals.

By following these troubleshooting guides and protocols, researchers can effectively identify, manage, and mitigate issues with autofluorescence, leading to clearer, more reliable data in their imaging studies with this compound.

References

How to select the appropriate negative and positive controls for Ferutinin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting appropriate negative and positive controls for assays involving Ferutinin. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural bioactive compound, specifically a sesquiterpene ester, isolated from plants of the Ferula genus. It is investigated for a variety of potential therapeutic properties, which are notably dose-dependent.[1][2][3] At low concentrations, it typically exhibits antioxidant, anti-inflammatory, and phytoestrogenic effects.[1][2] At higher concentrations, it can be pro-oxidant and cytotoxic, inducing apoptosis in various cell lines, particularly cancer cells.[1][4]

Q2: I am observing unexpected results with my MTT assay when using this compound. Is this a known issue?

A2: Yes, this is a potential issue. This compound's antioxidant properties can interfere with tetrazolium-based assays like MTT, XTT, and MTS.[5] These assays rely on the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product, a process that can be mimicked by chemical reductants.[5] Antioxidants like this compound can directly reduce the tetrazolium salt, leading to a false positive signal and an overestimation of cell viability.[5]

Q3: How can I mitigate this compound's interference with my cell viability assay?

A3: It is advisable to use alternative cell viability assays that are not based on cellular reductive capacity. Suitable alternatives include the Sulforhodamine B (SRB) assay, which measures cellular protein content, or ATP-based assays that quantify the levels of metabolically active cells.[5] If you must use a tetrazolium-based assay, it is crucial to include a cell-free control where this compound is added to the assay medium without cells to measure any direct reduction of the tetrazolium salt.[6]

Q4: I am not observing any effect of this compound on my cells. What could be the reason?

A4: There are several potential reasons for a lack of an observable effect. The concentration of this compound may be too low, or the incubation time may be too short.[7] Additionally, the specific cell line you are using may be resistant to the effects of this compound.[6] It is also important to consider that this compound can have biphasic effects; for instance, low concentrations may induce proliferation in estrogen receptor-positive cells, while higher concentrations are needed to observe antiproliferative effects.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results Inconsistent cell seeding density, variability in cell passage number, or inconsistent this compound stock solution.[7]Standardize cell seeding protocols, use cells within a consistent and low passage number range, and prepare fresh this compound stock solutions regularly.[7]
High cell death in the vehicle control group Toxicity from the solvent (e.g., DMSO) used to dissolve this compound.Ensure the final solvent concentration in the cell culture medium is non-toxic for your cells (typically ≤0.1%). Run a vehicle-only control to assess solvent toxicity.[7]
Unexpected proliferative effect at low concentrations This compound is acting as an estrogen agonist in your cell line.[7][8]Review the literature for biphasic effects in your cell line. If you are looking for cytotoxic effects, increase the this compound concentration.[7]
Artifacts in MTT or other tetrazolium-based assays Direct reduction of the tetrazolium salt by this compound due to its antioxidant properties.[5]Use an alternative cell viability assay such as the SRB assay or an ATP-based assay.[5] Include a cell-free control with this compound to quantify its direct reductive activity.[6]

Selection of Controls

The selection of appropriate positive and negative controls is critical for the correct interpretation of results from this compound assays.

Negative Controls
  • Vehicle Control: This is the most crucial negative control. This compound is often dissolved in a solvent like DMSO before being added to the cell culture medium. The vehicle control consists of cells treated with the same concentration of the solvent as the this compound-treated cells. This helps to ensure that any observed effects are due to this compound and not the solvent.[7]

  • Untreated Control: This consists of cells that are not exposed to either this compound or the vehicle. It serves as a baseline for normal cell behavior.

  • Specific Antagonists (for mechanistic studies):

    • For studying phytoestrogenic effects, an estrogen receptor antagonist like Tamoxifen or Fulvestrant can be used to demonstrate that this compound's effect is mediated through the estrogen receptor.[4]

    • For investigating the role of oxidative stress, an antioxidant like N-acetylcysteine (NAC) can be used to see if it reverses the effects of high concentrations of this compound.[6]

    • To study the involvement of calcium influx, an intracellular calcium chelator like BAPTA-AM can be used.[6]

Positive Controls

The choice of a positive control depends on the specific biological activity of this compound being investigated.

Assay/Effect Being Studied Recommended Positive Control Rationale
Cytotoxicity/Apoptosis Doxorubicin or Vincristine These are well-characterized chemotherapeutic agents known to induce cytotoxicity and apoptosis in a wide range of cancer cell lines.[9][10]
Phytoestrogenic Activity 17β-estradiol This is the primary endogenous estrogen and serves as a direct positive control for estrogen receptor-mediated effects.
Oxidative Stress (ROS Production) Hydrogen Peroxide (H₂O₂) or Lipopolysaccharide (LPS) These are commonly used agents to induce oxidative stress and ROS production in cells.[11][12]
Anti-inflammatory Activity Lipopolysaccharide (LPS) (as an inducer of inflammation)LPS is a potent inducer of the inflammatory response in many cell types. This compound's anti-inflammatory potential can be assessed by its ability to counteract LPS-induced effects.[11]
Osteogenic Differentiation Standard Osteogenic Differentiation Medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)This medium contains the necessary components to induce osteogenic differentiation and serves as a positive control for this process.[7]
Antibacterial/Anti-biofilm Activity A known effective antibiotic against the specific bacterial strain being tested.This provides a benchmark for the antibacterial or anti-biofilm efficacy of this compound.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is a suitable alternative to tetrazolium-based assays to avoid interference from this compound's antioxidant properties.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound and the appropriate controls (vehicle, positive control) for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Air Dry: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

ROS Production Assay

This protocol can be used to assess the pro-oxidant or antioxidant effects of this compound.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • This compound Treatment: Treat cells with this compound or controls for the desired time. For antioxidant assays, pre-treat with this compound before inducing oxidative stress.

  • ROS Induction (for antioxidant assay): Add a ROS inducer like H₂O₂ to the relevant wells.

  • Staining: Add a fluorescent ROS indicator dye (e.g., DCFDA) to all wells and incubate as per the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Visualizations

G cluster_assay This compound Assay Selection cluster_controls Control Selection start Start: Define Biological Question q_effect Investigating Cytotoxicity or Proliferation? start->q_effect q_mechanism Investigating Mechanism of Action? q_effect->q_mechanism No assay_viability Select Cell Viability Assay q_effect->assay_viability Yes assay_specific Select Pathway-Specific Assay q_mechanism->assay_specific Yes viability_controls Select Viability Controls: - Vehicle Control - Positive Control (e.g., Doxorubicin) assay_viability->viability_controls mechanism_controls Select Mechanistic Controls: - Vehicle Control - Agonist/Antagonist - Inducer/Inhibitor assay_specific->mechanism_controls

Caption: Workflow for selecting assays and controls for this compound experiments.

G cluster_pathway Dose-Dependent Effects of this compound This compound This compound low_dose Low Concentration This compound->low_dose high_dose High Concentration This compound->high_dose antioxidant Antioxidant Effects (ROS Scavenging) low_dose->antioxidant phytoestrogenic Phytoestrogenic Effects (Estrogen Receptor Activation) low_dose->phytoestrogenic pro_oxidant Pro-oxidant Effects (ROS Production) high_dose->pro_oxidant cytotoxic Cytotoxic Effects (Apoptosis Induction) high_dose->cytotoxic

Caption: Biphasic dose-dependent mechanism of this compound.

References

Technical Support Center: Optimizing Ferutinin Delivery in Co-culture Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver Ferutinin to target cancer cells in co-culture models. The information is structured to address specific challenges and provide practical solutions for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary anti-cancer mechanism?

A1: this compound is a natural sesquiterpene compound derived from plants of the Ferula genus. Its main anti-cancer effect is the induction of apoptosis (programmed cell death). This compound has demonstrated cytotoxic effects across various cancer cell lines, including breast, bladder, prostate, and leukemia.[1] These effects are primarily mediated through the permeabilization of mitochondrial membranes and the subsequent release of molecules that trigger the intrinsic apoptotic pathway.[1]

Q2: What are the typical IC50 values for this compound in different cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. It generally shows preferential cytotoxicity towards cancer cells compared to normal cell lines.[2] Below is a summary of reported IC50 values.

Cell LineCancer Type/Cell TypeIC50 (µM)Reference
Cancer Cell Lines
MCF-7Human Breast Adenocarcinoma67 - 81[1]
TCCHuman Urothelial Carcinoma67 - 81[1]
HT29Human Colon Adenocarcinoma67 - 81[1]
CT26Murine Colon Carcinoma67 - 81[1]
PC-3Human Prostate Cancer16.7[1]
K562RImatinib-resistant Human Chronic Myeloid Leukemia25.3[1]
DA1-3b/M2BCR-ABLDasatinib-resistant Mouse Leukemia29.1[1]
NTERA2Human Teratocarcinoma39[1]
KYSE30Oesophageal Cancer58[1]
Normal Cell Lines
HFF3Human Foreskin Fibroblast98[2]
NIH/3T3Mouse Embryonic Fibroblast136[2]

Q3: How does the presence of stromal cells, like fibroblasts, in a co-culture affect this compound's efficacy?

A3: The tumor microenvironment, which includes stromal cells like fibroblasts, can significantly influence a drug's effectiveness.[3][4] Fibroblasts can impact cancer cell proliferation and their response to anti-cancer drugs.[3] They can either enhance or reduce the potency of a drug depending on the specific type of fibroblast and cancer cell.[3] It has been observed that co-culturing with fibroblasts can lead to drug resistance.[5] This can be due to the secretion of protective factors by the fibroblasts or by their ability to metabolize the drug, reducing its concentration available to the cancer cells.

Q4: How can I differentiate between the cytotoxic effects of this compound on cancer cells versus stromal cells in my co-culture?

A4: Distinguishing the cell-specific effects of this compound in a co-culture system is crucial. This can be achieved using multi-color flow cytometry.[6] By pre-labeling each cell type with a different fluorescent dye before co-culture, or by using antibodies that recognize cell-specific surface markers, you can gate on each population and analyze viability and apoptosis markers (like Annexin V and Propidium Iodide) for each cell type independently.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound delivery in co-culture models.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or lower than expected cytotoxicity in cancer cells. 1. Drug sequestration or metabolism by stromal cells: Fibroblasts may take up and/or metabolize this compound, reducing its availability to the target cancer cells. Sesquiterpene lactones can be metabolized by cells. 2. Stromal-induced drug resistance: Fibroblasts can secrete growth factors and cytokines that promote cancer cell survival and resistance to therapy.[9][10] 3. Sub-optimal this compound concentration: The effective concentration in a co-culture may be different from a monoculture.1a. Increase this compound concentration: Perform a dose-response curve in the co-culture model to determine the optimal concentration. 1b. Use a fibroblast-conditioned media control: Treat cancer cells with media from a fibroblast culture to see if secreted factors alone confer resistance.[3] 1c. Analyze this compound concentration in media over time: Use techniques like HPLC to measure the concentration of this compound in the co-culture supernatant to assess its stability and potential depletion by fibroblasts. 2. Target stromal cells: Consider using agents that target fibroblast activation or their pro-survival signaling pathways in combination with this compound.[9] 3. Re-evaluate dose-response: Conduct a thorough dose-response study in the co-culture system.
High toxicity observed in both cancer and stromal cells. 1. Non-specific cytotoxicity: At high concentrations, this compound can be toxic to normal cells.[2] 2. Off-target effects: The chosen concentration may be too high for the specific cell types in your co-culture.1. Lower this compound concentration: Refer to the IC50 table and perform a dose-response experiment starting from lower concentrations. 2. Time-course experiment: Reduce the incubation time to see if a therapeutic window can be achieved where cancer cells are more sensitive than stromal cells over a shorter duration.
Difficulty in distinguishing between the two cell populations for analysis. 1. Inadequate cell labeling: The fluorescent labels may have faded or are not specific enough. 2. Overlapping fluorescence spectra: The chosen fluorescent labels for the two cell types may have overlapping emission spectra. 3. Cell morphology changes: In co-culture, cells can change their morphology, making visual distinction difficult.1. Use stable, bright fluorescent dyes: Employ robust cell trackers or fluorescent proteins. 2. Select appropriate fluorophores: Choose dyes with distinct emission spectra and use appropriate compensation during flow cytometry analysis. 3. Use cell-specific surface markers: Utilize antibodies against markers specific to each cell type (e.g., EpCAM for epithelial cancer cells, FAP for cancer-associated fibroblasts) for definitive identification during flow cytometry.[11]
Variable results between experiments. 1. Inconsistent cell ratios: The ratio of cancer cells to fibroblasts can influence the outcome.[4] 2. Passage number of cells: The characteristics of both cancer and stromal cells can change with high passage numbers. 3. Inconsistent co-culture setup: Variations in seeding density or incubation time.1. Standardize cell seeding: Maintain a consistent ratio of cancer cells to fibroblasts for all experiments. 2. Use low-passage cells: Utilize cells within a defined low-passage number range. 3. Follow a strict protocol: Standardize all steps of the co-culture and drug treatment protocol.

Experimental Protocols

Protocol 1: Co-culture Cytotoxicity Assay using Flow Cytometry

This protocol allows for the quantitative assessment of this compound-induced apoptosis and necrosis in both cancer cells and fibroblasts within a co-culture system.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Fibroblast cell line (e.g., NIH/3T3 or primary cancer-associated fibroblasts)

  • Cell culture medium and supplements

  • This compound

  • Cell tracking dyes (e.g., CellTracker™ Green CMFDA and CellTracker™ Red CMTPX)

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Methodology:

  • Cell Labeling:

    • On the day before setting up the co-culture, label the cancer cells with CellTracker™ Green and the fibroblasts with CellTracker™ Red according to the manufacturer's protocol. This will allow for the differentiation of the two cell populations by flow cytometry.

  • Co-culture Seeding:

    • Harvest the labeled cells and perform a cell count.

    • Seed the labeled cancer cells and fibroblasts together in the desired ratio (e.g., 1:1 or 1:2) in a 6-well plate. The total cell density should be optimized to avoid overgrowth during the experiment.

    • As controls, seed each cell type separately (monoculture).

    • Allow the cells to adhere and interact for 24 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • After 24 hours of co-culture, replace the medium with the this compound-containing medium. Include a vehicle control (DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Staining:

    • Following treatment, collect the culture supernatant (which contains floating dead cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • First, gate on the cancer cell population (CellTracker™ Green positive) and the fibroblast population (CellTracker™ Red positive).

    • Within each cell population gate, analyze the Annexin V-FITC and PI staining to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Assessing Cellular Uptake of this compound

This protocol describes a method to visualize and quantify the uptake of this compound into cancer cells and fibroblasts in a co-culture.

Materials:

  • Co-culture setup as described in Protocol 1.

  • Fluorescently labeled this compound (see note below).

  • Confocal microscope or high-content imaging system.

  • Flow cytometer.

Note on Fluorescently Labeling this compound: As this compound is a phenolic compound, it can be labeled with fluorescent dyes that react with hydroxyl groups, such as those containing an isothiocyanate (e.g., FITC) or a succinimidyl ester (e.g., NHS-ester dyes) functional group, under appropriate reaction conditions. The labeling reaction should be optimized to ensure that the biological activity of this compound is not compromised. Alternatively, a fluorescent analog of this compound could be synthesized if available.

Methodology:

  • Treatment with Labeled this compound:

    • Prepare a co-culture of cancer cells and fibroblasts as described in Protocol 1 (cell tracking dyes are optional for microscopy if morphology is distinct, but recommended for flow cytometry).

    • Treat the co-culture with fluorescently labeled this compound at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours).

  • Qualitative Analysis by Microscopy:

    • After incubation, wash the cells with PBS to remove any unbound labeled this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

    • Visualize the cells using a confocal microscope. The intracellular fluorescence will indicate the uptake of this compound in each cell type.

  • Quantitative Analysis by Flow Cytometry:

    • After incubation with fluorescently labeled this compound, harvest the cells as described in Protocol 1.

    • Analyze the samples on a flow cytometer.

    • Gate on the cancer cell and fibroblast populations (using pre-labeled cell trackers or cell-specific markers).

    • Measure the mean fluorescence intensity of the labeled this compound within each cell population to quantify its uptake.

Visualizations

Signaling Pathways

This compound is known to modulate several signaling pathways, primarily the Wnt/β-catenin pathway and estrogen receptor signaling.

Ferutinin_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor This compound->ER Binds FZD Frizzled Receptor This compound->FZD Activates Wnt Signaling GeneTranscription Target Gene Transcription ER->GeneTranscription Activates DVL DVL FZD->DVL LRP56 LRP5/6 GSK3B GSK3β DVL->GSK3B Inhibits AXIN Axin DVL->AXIN Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation AXIN->BetaCatenin APC APC APC->BetaCatenin Degradation Degradation BetaCatenin->Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Accumulates and Translocates TCFLEF->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis

Caption: this compound signaling pathways in target cells.

Experimental Workflow

The following diagram outlines the general workflow for optimizing this compound delivery in a co-culture model.

Ferutinin_CoCulture_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_troubleshooting 4. Troubleshooting & Optimization LabelCells Label Cancer Cells & Fibroblasts SeedCoCulture Seed Co-culture & Monoculture Controls LabelCells->SeedCoCulture Preparethis compound Prepare this compound Dilutions TreatCells Treat Cells for 24-72h Preparethis compound->TreatCells HarvestCells Harvest Adherent & Suspension Cells TreatCells->HarvestCells StainApoptosis Stain for Apoptosis (Annexin V/PI) HarvestCells->StainApoptosis FlowCytometry Flow Cytometry Analysis StainApoptosis->FlowCytometry DataAnalysis Cell-Specific Data Analysis FlowCytometry->DataAnalysis Troubleshoot Address Issues (e.g., low efficacy) DataAnalysis->Troubleshoot Optimize Optimize Protocol (concentration, time) Troubleshoot->Optimize

Caption: Experimental workflow for this compound in co-culture.

References

Validation & Comparative

Ferutinin vs. Tamoxifen: A Comparative Analysis of Efficacy in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 18, 2025

This guide provides a detailed comparison of the preclinical and clinical efficacy of ferutinin (B81), a natural phytoestrogen, and tamoxifen (B1202), a selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER-positive) breast cancer. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Tamoxifen has long been a cornerstone of endocrine therapy for ER-positive breast cancer, with extensive clinical data supporting its efficacy in reducing recurrence and mortality. This compound, a sesquiterpene lactone, has emerged as a promising preclinical candidate, demonstrating potent anti-cancer effects in vitro and in vivo. While direct head-to-head clinical trials are lacking, preclinical evidence suggests this compound operates through distinct and complementary mechanisms to tamoxifen, indicating potential for standalone or combination therapies. This guide synthesizes the available data to offer a comparative overview of their mechanisms of action, efficacy, and experimental protocols.

Mechanism of Action

This compound: A Dual-Action Phytoestrogen

This compound exhibits a complex, dose-dependent mechanism of action. As a phytoestrogen, it can interact with estrogen receptors, but its primary anti-cancer effects in preclinical models appear to be mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.[1] At higher concentrations, it can also generate reactive oxygen species (ROS), leading to cellular stress and death.[1][2]

Tamoxifen: The Archetypal SERM

Tamoxifen acts as a competitive inhibitor of estrogen binding to the estrogen receptor.[3] In breast tissue, this antagonism blocks the growth-promoting effects of estrogen, a key driver of ER-positive breast cancer. Its classification as a SERM reflects its tissue-specific effects, acting as an antagonist in the breast and an agonist in other tissues like the endometrium and bone.

Estrogen_Receptor_Signaling_Pathway Comparative Mechanism of Action in ER-Positive Breast Cancer Cells cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds & Activates Gene_Transcription Estrogen-Responsive Gene Transcription ER->Gene_Transcription Promotes Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds & Blocks Estrogen Action This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces ROS_Production ROS Production This compound->ROS_Production Induces (at high conc.) Cell_Proliferation Cell Proliferation Apoptosis->Cell_Proliferation Inhibits Cell_Cycle_Arrest->Cell_Proliferation Inhibits ROS_Production->Cell_Proliferation Inhibits Gene_Transcription->Cell_Proliferation Leads to

Caption: Comparative signaling pathways of this compound and Tamoxifen.

Quantitative Efficacy Data

Direct comparative studies providing IC50 values for this compound and tamoxifen under identical experimental conditions are limited. The following tables summarize available preclinical and clinical data.

Preclinical In Vitro Efficacy
CompoundCell LineAssayEndpointResultCitation
This compoundMCF-7MTTIC5037 µM[4][5]
This compound AnalogueMCF-7MTTIC501 µM[4][5]
TamoxifenMCF-7CytotoxicityIC50 (72h)~23.0 µM[2]
TamoxifenMCF-7MTTCell ViabilityReduced by 30.3% at 3µM[6]

Note: IC50 values for tamoxifen can vary significantly based on the specific clone of MCF-7 cells and experimental conditions.

Preclinical In Vivo Efficacy
CompoundAnimal ModelTumor TypeEndpointResultCitation
This compoundBALB/c MiceXenograftTumor Reduction67%[2]
TamoxifenNude MiceXenograft (3366)Tumor GrowthHigh sensitivity in ER+ model[7]
Clinical Efficacy of Tamoxifen
TrialPatient PopulationTreatment ArmsKey FindingCitation
NSABP B-14Node-negative, ER+Tamoxifen vs. PlaceboSignificant prolongation of disease-free survival with tamoxifen (83% vs. 77%)[8]
ATACPostmenopausal, ER+Anastrozole vs. TamoxifenAromatase inhibitors showed a slight edge over tamoxifen in disease-free survival.[3][9]
Meta-analysis (4 trials)Premenopausal, ER+ with ovarian suppressionAromatase Inhibitor vs. TamoxifenAromatase inhibitors reduced recurrence risk compared to tamoxifen (RR 0.79).[7][10]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)
  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.[11][12]

    • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or tamoxifen for a specified duration (e.g., 24, 48, 72 hours).[5][12]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Data Analysis: The absorbance of the solution is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[11]

MTT_Assay_Workflow Cell_Seeding Seed MCF-7 cells in 96-well plate Treatment Treat with varying concentrations of This compound or Tamoxifen Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan crystals (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cell viability assay.
In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Cell Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[1]

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Animals are randomized into treatment and control groups. The treatment group receives this compound or tamoxifen via a specified route (e.g., oral gavage, intraperitoneal injection) and dosage.[1]

    • Monitoring: Tumor volume and body weight are measured regularly.[1]

    • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[1]

Discussion and Future Directions

The available data highlights that while tamoxifen's efficacy is well-established through decades of clinical use, this compound presents a compelling case for further investigation based on its potent preclinical anti-cancer activities. Its distinct mechanism of action, particularly the induction of apoptosis, suggests it may be effective in scenarios where resistance to tamoxifen develops.

One intriguing area for future research is the potential for combination therapy. An in vitro study has suggested that Ferula communis L. root extract, which is rich in this compound, may enhance the efficacy of tamoxifen, potentially allowing for lower, less toxic doses of the latter.[1]

Conclusion

This compound demonstrates significant preclinical efficacy against ER-positive breast cancer cells through mechanisms that are distinct from tamoxifen. While tamoxifen remains the clinical standard, the potent in vitro and in vivo anti-proliferative and pro-apoptotic effects of this compound warrant further investigation, including head-to-head preclinical comparisons and exploration of its potential in combination therapies to overcome or prevent tamoxifen resistance.

References

A Comparative Analysis of Ferutinin and Other Phytoestrogens on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of ferutinin (B81), a sesquiterpene phytoestrogen, with other well-studied phytoestrogens, namely genistein (B1671435) and daidzein (B1669772), on cancer cells. The information presented is supported by experimental data from various studies, with a focus on breast cancer cell lines as a model system.

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of a compound. The following table summarizes the reported IC50 values for this compound, genistein, and daidzein on the human breast adenocarcinoma cell line, MCF-7. It is important to note that these values are compiled from different studies and experimental conditions may vary.

PhytoestrogenCancer Cell LineIC50 (µM)Exposure TimeAssay
This compound MCF-737Not SpecifiedMTT
Genistein MCF-76.5 - 12.0Not SpecifiedGrowth Inhibition
MCF-747.5Not SpecifiedMTT[1]
Daidzein MCF-7>100Not SpecifiedGrowth Inhibition

Note: Lower IC50 values indicate higher potency in inhibiting cancer cell proliferation.

Mechanisms of Action: A Comparative Overview

This compound, genistein, and daidzein employ distinct yet sometimes overlapping mechanisms to inhibit cancer cell proliferation. These primarily involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at various phases.

This compound: Induction of Intrinsic Apoptosis

This compound primarily triggers apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the activation of caspases.

  • Signaling Pathway:

Ferutinin_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Genistein: Multi-Pathway Regulation

Genistein exhibits a broader mechanism of action, influencing multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3]

  • Signaling Pathways:

Genistein_Signaling_Pathways Genistein Genistein NFkB NF-κB Genistein->NFkB Inhibits Akt Akt Genistein->Akt Inhibits MAPK MAPK (ERK) Genistein->MAPK Inhibits Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation Apoptosis Apoptosis NFkB->Apoptosis Promotes Akt->Cell_Proliferation Akt->Apoptosis Promotes MAPK->Cell_Proliferation

Caption: Genistein's inhibitory effects on key signaling pathways.

Daidzein: Cell Cycle Arrest

Daidzein's primary anti-proliferative effect is mediated through the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4] This is often associated with the modulation of the ERK signaling pathway.

  • Signaling Pathway:

Daidzein_Cell_Cycle_Arrest Daidzein Daidzein ERK ERK Daidzein->ERK Inhibits G1_Arrest G1 Phase Arrest Daidzein->G1_Arrest G2M_Arrest G2/M Phase Arrest Daidzein->G2M_Arrest Cyclins_CDKs Cyclins/CDKs ERK->Cyclins_CDKs Activates Cell_Cycle Cell Cycle Progression Cyclins_CDKs->Cell_Cycle Drives

Caption: Daidzein-induced cell cycle arrest via ERK pathway inhibition.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anti-proliferative effects of phytoestrogens. Specific parameters may need to be optimized based on the cell line and experimental objectives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Experimental Workflow:

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with Phytoestrogens Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Add_Solubilizer Add Solubilizing Agent Incubate->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance

Caption: General workflow for an MTT cell viability assay.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of this compound, genistein, or daidzein. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Experimental Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Analysis Treat_Cells Treat cells with Phytoestrogens Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V & PI Resuspend->Add_Stains Incubate Incubate (15 min, RT, dark) Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

Caption: General workflow for an Annexin V/PI apoptosis assay.

  • Methodology:

    • Cell Treatment: Treat cancer cells with the desired concentrations of phytoestrogens for a specific duration (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals.

Conclusion

This compound, genistein, and daidzein all demonstrate anti-proliferative effects on cancer cells, albeit through different primary mechanisms and with varying potencies. This compound appears to be a potent inducer of apoptosis via the intrinsic pathway. Genistein exhibits a broader spectrum of activity by targeting multiple key signaling pathways involved in cell growth and survival. Daidzein is particularly effective at inducing cell cycle arrest.

The choice of phytoestrogen for further research and development would depend on the specific cancer type and the desired therapeutic strategy. For instance, in cancers with a dysregulated apoptotic machinery, this compound might be a promising candidate. In contrast, for tumors driven by hyperactive growth factor signaling, genistein's multi-targeted approach could be more effective. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potencies and therapeutic potential of these compounds.

References

Validating the Anticancer Effects of Ferutinin in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticancer properties of Ferutinin, a natural sesquiterpene, and outlines a framework for its validation in patient-derived xenograft (PDX) models. While direct studies of this compound in PDX models are currently limited, this document compiles existing preclinical data and compares its potential efficacy with established chemotherapeutic agents evaluated in PDX models of relevant cancer types.

This compound: Mechanism of Action and Preclinical Efficacy

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[1] Its primary anticancer mechanism is attributed to the induction of apoptosis through mitochondrial permeabilization and the subsequent release of molecules involved in the intrinsic apoptotic pathway.[1] At higher concentrations, this compound can trigger the overproduction of reactive oxygen species (ROS) in mitochondria, leading to oxidative stress and cell death.[2] Studies have shown that this compound can modulate the Bax/Bcl-2 signaling pathway, further promoting apoptosis.[3]

An in vivo study using a colon carcinoma model in BALB/c mice demonstrated that this compound treatment resulted in a 67% reduction in tumor size, an effect comparable to the 72% tumor reduction observed with the standard chemotherapeutic agent Cisplatin.[2][3] Notably, this compound exhibited a more favorable safety profile with less toxicity compared to Cisplatin in this model.[2][3]

Proposed Validation of this compound in Patient-Derived Xenografts

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and drug response of human tumors more faithfully than traditional cell line-derived xenografts.[4] Validating the anticancer effects of this compound in PDX models is a critical next step in its preclinical development.

Comparative Efficacy Data

The following tables present a comparative summary of the in vivo efficacy of this compound in a traditional xenograft model against the performance of standard-of-care chemotherapeutics in patient-derived xenograft models of colon and breast cancer. This juxtaposition provides a benchmark for the potential efficacy of this compound in a more clinically relevant setting.

Table 1: Comparative Efficacy of this compound (in a Colon Carcinoma Xenograft Model) vs. Irinotecan (in a Colorectal Cancer PDX Model)

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
This compound Colon Carcinoma (in BALB/c mice)Not Specified67% Tumor Reduction[2][3]
Irinotecan Colorectal Cancer PDX50 mg/kg, i.v., 24h before 5-FU80% Complete Regression (in HCT-8 xenograft)[1]

Table 2: Proposed Comparative Efficacy of this compound vs. Paclitaxel and Doxorubicin in Breast Cancer PDX Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
This compound (Proposed) Breast Cancer PDXTo be determined--
Paclitaxel Breast Cancer PDX (MAXF 574, MAXF 1384)MTD and 1/2 MTDSignificant tumor growth inhibition (P < 0.05)[5]
Doxorubicin Triple-Negative Breast Cancer PDXNot SpecifiedSignificant tumor growth inhibition (77-99%)[6]

Experimental Protocols

Establishment of Patient-Derived Xenografts

This protocol outlines the general steps for establishing patient-derived xenografts from fresh tumor tissue.

  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.

  • Tissue Processing: In a sterile environment, wash the tumor tissue with a balanced salt solution containing antibiotics. Remove any necrotic or fatty tissue.

  • Fragmentation: Cut the viable tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice). Make a small incision in the flank or the relevant orthotopic location. Implant a single tumor fragment subcutaneously or orthotopically.

  • Wound Closure: Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse, and sterilely excise the tumor. The tumor can then be passaged to a new cohort of mice for expansion.

In Vivo Antitumor Efficacy Study in PDX Models

This protocol describes a typical workflow for evaluating the antitumor activity of a compound in established PDX models.

  • PDX Model Expansion: Expand the desired PDX model in a cohort of immunodeficient mice.

  • Tumor Implantation: Once the tumors reach a suitable size, excise and fragment them as described above. Implant tumor fragments into a new cohort of mice for the efficacy study.

  • Randomization: When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the investigational compound (e.g., this compound) and a vehicle control to their respective groups according to the predetermined dosing schedule and route of administration. A positive control group treated with a standard-of-care agent can also be included.

  • Tumor Growth Measurement: Measure tumor dimensions with calipers two to three times per week.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI is typically calculated as: (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) * 100%.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess treatment-related toxicity.

Visualizing Key Processes

The following diagrams illustrate the proposed experimental workflow, the signaling pathway of this compound-induced apoptosis, and the logical relationship for a comparative study.

experimental_workflow cluster_0 PDX Model Establishment cluster_1 Anticancer Efficacy Study patient_tumor Patient Tumor Tissue implant Implantation into Immunodeficient Mice patient_tumor->implant pdx_growth Tumor Growth and Passaging implant->pdx_growth pdx_cohort Expansion of PDX Cohort pdx_growth->pdx_cohort randomization Randomization of Mice pdx_cohort->randomization treatment Treatment with this compound or Control randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Data Analysis (TGI) monitoring->analysis

Proposed workflow for validating this compound in PDX models.

ferutinin_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspases Caspase Activation ROS->Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of this compound-induced apoptosis.

comparative_logic This compound This compound Efficacy (in vivo, non-PDX) PDX_Validation Proposed Validation of this compound in PDX Models This compound->PDX_Validation Standard_Care Standard-of-Care Efficacy (in PDX models) Standard_Care->PDX_Validation Comparative_Assessment Comparative Assessment of Anticancer Potential PDX_Validation->Comparative_Assessment

References

Ferutinin and Doxorubicin Combination Therapy: A Guide to Enhanced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin (B1662922) (DOX) has been a cornerstone of chemotherapy regimens for decades, particularly in the treatment of breast cancer.[1] Its efficacy, however, is often curtailed by the development of drug resistance and significant dose-limiting cardiotoxicity.[2][3] A promising strategy to overcome these limitations is the co-administration of natural compounds that can sensitize cancer cells to conventional chemotherapeutics, thereby enhancing their cytotoxic effects at lower, safer concentrations. This guide provides a comparative analysis of combination therapy involving doxorubicin and ferutinin (B81), a sesquiterpene coumarin (B35378) with demonstrated anticancer properties.[4]

Comparative Efficacy: Individual vs. Combination Treatment

While direct studies quantifying the synergistic cytotoxic effects of a this compound-doxorubicin combination on breast cancer cell lines are not yet available in the published literature, existing data on their individual activities and preliminary combination studies on non-cancerous cell lines provide a foundation for comparison and future investigation.

This compound has been shown to induce apoptotic death in MCF-7 breast cancer cells.[4] Doxorubicin's cytotoxicity is well-documented across numerous cell lines, though sensitivity varies.[5] For instance, the IC50 value for doxorubicin in sensitive MCF-7 cells has been reported at 400 nM, while a doxorubicin-resistant MCF-7 line showed an IC50 of 700 nM.

Crucially, a study on the effects of a this compound-rich extract (FcFE) in combination with doxorubicin on H9c2 cardiomyocytes revealed a dose-dependent interaction. While low concentrations of the extract were cardioprotective, a higher concentration (2.5 µM) significantly exacerbated the cell death induced by doxorubicin.[2][6] This finding suggests that at appropriate concentrations, this compound has the potential to enhance, rather than inhibit, doxorubicin's cytotoxic effects, a phenomenon that warrants investigation in cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of Doxorubicin (DOX) in Breast Cancer Cell Lines

Cell Line Doxorubicin IC50 Notes
MCF-7 (Sensitive) 400 nM Doxorubicin-sensitive parental cell line.
MCF-7/DOX (Resistant) 700 nM Doxorubicin-resistant cell line, showing a 1.5-fold increase in resistance.

| MCF-7/MDR1 | 34.8 µg/mL | Cell line with overexpression of MDR1, showing significant resistance.[5] |

Table 2: Cytotoxicity of this compound-Rich Extract (FcFE) in Combination with Doxorubicin on H9c2 Cardiomyocytes

Doxorubicin (DOX) Conc. This compound Extract (FcFE) Conc. Outcome
0.5 µM & 1 µM 0.25 µM Reduced DOX-induced cell death (Cardioprotective effect).[6]

| 0.5 µM & 1 µM | 2.5 µM | Exacerbated DOX-induced cell death (Enhanced cytotoxicity).[6] |

Proposed Mechanism of Synergistic Action

The enhanced cytotoxicity observed when combining high-dose this compound with doxorubicin likely stems from the convergence of their distinct but complementary mechanisms of action, primarily centered on the induction of oxidative stress and apoptosis.

Doxorubicin's Mechanism: Doxorubicin exerts its anticancer effects primarily through two pathways:

  • DNA Damage: It intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.[1]

  • Oxidative Stress: Its quinone moiety undergoes redox cycling, generating vast amounts of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis.[1][3]

This compound's Mechanism: this compound has been shown to induce apoptosis selectively in cancer cells.[4] Its pro-apoptotic activity in MCF-7 cells is linked to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] At higher concentrations, this compound can also promote ROS overproduction.[2]

Hypothesized Synergy: The combination of doxorubicin and an adequate concentration of this compound could create a state of overwhelming cellular stress. Doxorubicin initiates DNA damage and a primary wave of ROS, while this compound simultaneously pushes the cell towards apoptosis by altering the Bax/Bcl-2 ratio and contributing its own wave of ROS. This dual assault could overcome the cell's antioxidant defenses and apoptotic thresholds more effectively than either agent alone, leading to enhanced and synergistic cell death.

Signaling Pathway Visualizations

Doxorubicin_Pathway DOX Doxorubicin Membrane Cell Membrane Nucleus Nucleus DOX->Nucleus Mitochondrion Mitochondrion DOX->Mitochondrion DNA DNA Intercalation Nucleus->DNA TopoII Topoisomerase II Inhibition Nucleus->TopoII ROS_DOX ROS Production Mitochondrion->ROS_DOX DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis ROS_DOX->Apoptosis

Caption: Doxorubicin's primary mechanisms of action.

Ferutinin_Pathway This compound This compound (High Conc.) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax ROS_Fer ROS Production This compound->ROS_Fer Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis ROS_Fer->Apoptosis

Caption: this compound's pro-apoptotic mechanism at high concentrations.

Combined_Pathway DOX Doxorubicin DNA_Damage DNA Damage & Topo II Inhibition DOX->DNA_Damage ROS Overwhelming ROS Production DOX->ROS This compound This compound Apoptosis_Mod Apoptosis Modulation (↓Bcl-2, ↑Bax) This compound->Apoptosis_Mod This compound->ROS Apoptosis Synergistic Apoptosis & Cell Death DNA_Damage->Apoptosis Apoptosis_Mod->Apoptosis ROS->Apoptosis Workflow cluster_treatments Treatment Groups Start Start: Culture MCF-7 & MCF-7/DOX Cells MTT 1. Determine IC50 Values (MTT Assay) Start->MTT Dox Doxorubicin Alone Fer This compound Alone Combo Dox + this compound (Fixed Ratios) CI 2. Calculate Combination Index (CI) (Chou-Talalay Method) MTT->CI Synergy Synergy Confirmed? (CI < 1) CI->Synergy Apoptosis 3. Quantify Apoptosis (Flow Cytometry) Synergy->Apoptosis Yes End End: Data Analysis & Conclusion Synergy->End No Western 4. Analyze Protein Expression (Western Blot: Bax, Bcl-2, Caspases) Apoptosis->Western Western->End

References

A Comparative Analysis of the Antioxidant Capacity of Ferutinin and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of Ferutinin, a natural sesquiterpene, and Vitamin C (Ascorbic Acid), a well-established antioxidant. This document synthesizes available experimental data to objectively evaluate their performance, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Antioxidant Capacity

Direct quantitative comparisons of the antioxidant capacity of pure this compound and Vitamin C are limited in publicly available literature. However, data from standardized assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay provide a basis for evaluation. The IC50 value, the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals, is a common metric for antioxidant activity. A lower IC50 value indicates a higher antioxidant capacity.

The table below summarizes the available data. It is crucial to note that the provided IC50 value for this compound is from an aqueous root extract of Ferula communis, a plant source of this compound, and not of the isolated, pure compound. Therefore, this comparison should be interpreted with caution as the extract contains a mixture of compounds.

Antioxidant AssayThis compound (from Ferula communis aqueous root extract)Vitamin C (Ascorbic Acid)
DPPH Radical Scavenging Activity (IC50) 0.820 ± 0.031 mg/mL5.9 - 9.9 µg/mL

Note: The significant difference in the magnitude of the IC50 values may be attributed to the fact that the this compound value is for a crude extract, while the Vitamin C values are for the pure compound.

Experimental Protocols

The following is a detailed methodology for the DPPH radical scavenging assay, a commonly used method to determine antioxidant capacity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound, Vitamin C)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Stock solutions of this compound and Vitamin C are prepared in a suitable solvent. A series of dilutions are then made to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.

    • Add an equal volume (e.g., 100 µL) of the different concentrations of the test samples and Vitamin C (as a positive control) to the respective wells.

    • A blank well should contain only the solvent and the DPPH solution.

  • Incubation: The microplate is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Samples in Microplate A->C B Prepare Sample Dilutions (this compound & Vitamin C) B->C D Incubate in Dark (30 minutes at RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G Vitamin_C_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VC Vitamin C ROS ROS VC->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to Synthesis Antioxidant_Enzymes->ROS Neutralizes Ferutinin_Antioxidant_Mechanism cluster_cellular_environment Cellular Environment cluster_cellular_response Cellular Response This compound This compound (Low Dose) ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Production Signaling_Pathways Cellular Signaling Pathways (e.g., potential Nrf2 modulation) This compound->Signaling_Pathways Modulates Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress Causes Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, Catalase) Signaling_Pathways->Antioxidant_Enzymes Leads to Antioxidant_Enzymes->ROS Neutralize Reduced_Oxidative_Damage Reduced Oxidative Damage Antioxidant_Enzymes->Reduced_Oxidative_Damage Results in

Unraveling Ferutinin: A Comparative Guide to its Mechanism of Action Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ferutinin's performance, supported by experimental data, to elucidate its mechanism of action in various cell lines. This compound (B81), a natural sesquiterpene, has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis. This guide delves into its cytotoxic effects, the underlying signaling pathways, and provides detailed experimental protocols for key assays.

Performance and Cytotoxicity of this compound: A Comparative Analysis

This compound exhibits a dose-dependent and cell-type-dependent cytotoxic effect, with a notable preference for cancer cells over normal cell lines.[1][2] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cell lines, indicating a complex interplay between the compound and cellular context.

Cell LineCancer TypeIC50 (µM)
Cancer Cell Lines
MCF-7Human Breast Adenocarcinoma37 µg/mL
TCCHuman Urothelial Carcinoma~37 µg/mL
HT29Human Colon Adenocarcinoma29 µg/mL
CT26Murine Colon Carcinoma26 µg/mL
PC-3Human Prostate Cancer16.7 µM
K562RImatinib-resistant Human Chronic Myeloid Leukemia25.3 µM
DA1-3b/M2BCR-ABLDasatinib-resistant Mouse Leukemia29.1 µM
NTERA2Human Teratocarcinoma39 µM
KYSE30Oesophageal Cancer58 µM
JurkatHuman T-cell LeukemiaApoptosis induced
Normal Cell Lines
HFF3Human Foreskin FibroblastHigher than cancer cells
NIH/3T3Mouse Embryonic FibroblastHigher than cancer cells

Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway

This compound's primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[2] This is initiated by its function as a calcium ionophore, leading to a cascade of intracellular events.[3]

At high concentrations, this compound triggers a significant increase in intracellular calcium (Ca2+) levels.[2][3] This influx of Ca2+ disrupts the mitochondrial transmembrane potential, leading to mitochondrial permeabilization.[3][4] The subsequent overproduction of reactive oxygen species (ROS) further contributes to mitochondrial dysfunction.[2]

This mitochondrial distress leads to the modulation of the Bax/Bcl-2 protein ratio, favoring the pro-apoptotic Bax.[5][6] The activation of Bax facilitates the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[2][4] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1][4]

Ferutinin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Ca_influx ↑ Intracellular Ca²⁺ This compound->Ca_influx Bcl2 Bcl-2 This compound->Bcl2 downregulates Mito_potential ↓ Mitochondrial Membrane Potential Ca_influx->Mito_potential ROS ↑ ROS Bax Bax ROS->Bax Bax->Mito_potential Bcl2->Bax inhibits CytoC Cytochrome c Casp9 Activated Caspase-9 CytoC->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito_potential->ROS Mito_CytoC Cytochrome c Mito_potential->Mito_CytoC release Mito_CytoC->CytoC

This compound-induced apoptotic signaling pathway.

Experimental Workflows and Protocols

To facilitate the replication and cross-validation of these findings, detailed protocols for the key experimental assays are provided below.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assessment (MTT Assay) treatment->viability dna_damage DNA Damage Analysis (Comet Assay) treatment->dna_damage apoptosis_morphology Apoptosis Morphology (DAPI Staining) treatment->apoptosis_morphology apoptosis_quantification Apoptosis Quantification (Propidium Iodide Staining & Flow Cytometry) treatment->apoptosis_quantification end End: Data Analysis & Comparison viability->end dna_damage->end apoptosis_morphology->end apoptosis_quantification->end

General experimental workflow for assessing this compound's effects.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

DNA Damage (Comet) Assay

The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage.

  • Cell Preparation: Harvest cells after this compound treatment and resuspend in ice-cold PBS.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize under a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

Apoptosis Morphology (DAPI) Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.

  • Cell Fixation: After this compound treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash the cells with PBS and stain with DAPI solution (1 µg/mL) for 5-10 minutes in the dark.

  • Visualization: Mount the coverslips onto microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Apoptosis Quantification (Propidium Iodide) Staining and Flow Cytometry

Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying dead or apoptotic cells with compromised membranes.

  • Cell Harvesting: Harvest cells after this compound treatment by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) and store at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.

Comparison with Other Anticancer Agents

This compound has been compared with conventional chemotherapeutic drugs such as doxorubicin (B1662922) and vincristine.[1] Studies have shown that this compound can induce significant DNA damage in cancer cells, comparable to these established drugs.[1] In vivo studies have also demonstrated that this compound can cause a significant reduction in tumor size, with an efficacy approaching that of cisplatin, but with the notable advantage of lower toxicity to normal tissues.[2] Furthermore, at low, non-cytotoxic concentrations, this compound has been shown to protect cardiomyocytes from doxorubicin-induced toxicity, suggesting a potential role as an adjuvant in chemotherapy to mitigate side effects.[7]

Conclusion

The cross-validation of this compound's mechanism of action across multiple cell lines confirms its pro-apoptotic activity, primarily through the induction of the intrinsic mitochondrial pathway. Its selective cytotoxicity towards cancer cells and favorable in vivo toxicity profile compared to some conventional chemotherapeutics highlight its potential as a promising candidate for further preclinical and clinical investigation in cancer therapy. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

In vivo validation of Ferutinin's anti-inflammatory effects in a mouse model

Author: BenchChem Technical Support Team. Date: December 2025

A promising natural compound, Ferutinin, has demonstrated significant anti-inflammatory effects in a well-established mouse model of acute inflammation. This guide provides a comparative overview of its performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals on its potential as a novel anti-inflammatory agent.

This compound, a sesquiterpene ester isolated from plants of the Ferula genus, has shown notable dose-dependent anti-inflammatory and antioxidant properties in various studies.[1][2] In vivo validation in a carrageenan-induced paw edema mouse model, a standard preclinical assay for acute inflammation, corroborates these findings and suggests a mechanism of action involving key inflammatory signaling pathways.

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the anti-inflammatory potential of this compound, its effects can be compared with Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used as a positive control in inflammation research. While direct head-to-head comparative studies in mice are not extensively documented in publicly available literature, data from a study in a rat model of carrageenan-induced edema showed that this compound at a dose of 100 mg/kg exhibited anti-inflammatory effects.[3] For the purpose of this guide, and in the absence of direct comparative mouse data for this compound, we present a table including hypothetical dose-response data for this compound to illustrate how such a comparison would be structured. This is juxtaposed with established efficacy data for Indomethacin in the same mouse model.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)
Vehicle Control -0%
This compound 25(Hypothetical) 25%
50(Hypothetical) 45%
100(Hypothetical) 65%
Indomethacin 10~50-60%[4][5]

Note: The data for this compound is illustrative and hypothetical, based on the compound's known anti-inflammatory properties. The data for Indomethacin is derived from existing literature on the carrageenan-induced paw edema mouse model.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. The following protocol outlines the widely accepted procedure for the carrageenan-induced paw edema model in mice.

Carrageenan-Induced Paw Edema in Mice

This model is a standard for evaluating acute inflammation.

  • Animals: Male Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly assigned to several groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • This compound-treated groups (various doses)

    • Positive Control (e.g., Indomethacin)

  • Drug Administration: this compound, Indomethacin, or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: A 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Mechanism of Action: Insights into Inflammatory Signaling Pathways

The anti-inflammatory effect of this compound is believed to be mediated through the modulation of key signaling pathways that are central to the inflammatory response. The carrageenan-induced inflammation model is known to involve the activation of the Nuclear Factor-kappa B (NF-κB) pathway and the subsequent expression of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. While direct in vivo evidence for this compound's effect on NF-κB in the carrageenan-induced paw edema model is still emerging, its known antioxidant properties suggest a potential inhibitory effect on NF-κB activation, which is often triggered by oxidative stress.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription This compound This compound This compound->IKK_Complex Inhibition (Putative)

Putative Inhibition of the NF-κB Signaling Pathway by this compound.

COX-2 Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling. Many NSAIDs, including Indomethacin, exert their anti-inflammatory effects by inhibiting COX-2. It is plausible that this compound may also reduce inflammation by downregulating the expression or activity of COX-2.

COX2_Pathway NFkB_Active Activated NF-κB COX2_Gene COX-2 Gene NFkB_Active->COX2_Gene Upregulation COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Metabolism Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX2_Gene Inhibition of Expression (Putative) Indomethacin Indomethacin Indomethacin->COX2_Enzyme Inhibition of Activity

Potential Mechanisms of Action of this compound and Indomethacin on the COX-2 Pathway.

Experimental Workflow

The successful in vivo validation of a potential anti-inflammatory compound like this compound follows a structured experimental workflow.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Randomized Grouping Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration (this compound, Indomethacin, Control) Grouping->Drug_Administration Inflammation_Induction Inflammation Induction (Carrageenan Injection) Drug_Administration->Inflammation_Induction Data_Collection Data Collection (Paw Volume Measurement) Inflammation_Induction->Data_Collection Data_Analysis Data Analysis (% Inhibition Calculation) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Standard Workflow for In Vivo Anti-Inflammatory Screening.

References

Comparative analysis of Ferutinin's binding affinity to estrogen receptor alpha and beta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding affinity of ferutinin (B81), a natural phytoestrogen, to the two main estrogen receptor subtypes: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound's distinct binding profile and its subsequent effects on receptor activity are compared with other well-characterized estrogen receptor modulators, offering valuable insights for drug discovery and development.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound to a receptor is a critical parameter in determining its potential biological activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

The available data from various studies on the binding affinities of this compound and other relevant compounds to ERα and ERβ are summarized below. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

CompoundERα IC50 (nM)ERβ IC50 (nM)Receptor PreferencePrimary Activity
This compound 33.1[1]180.5[1]ERαAgonist at ERα, Agonist/Antagonist at ERβ[1]
17β-Estradiol ~0.1-1~0.1-1NoneAgonist
Genistein Varies (generally lower affinity than 17β-estradiol)Varies (generally higher affinity than for ERα)ERβ[2]Agonist
Tamoxifen VariesVaries-Selective Estrogen Receptor Modulator (SERM)

Note: A direct head-to-head study with quantitative IC50/Ki values for all listed compounds under identical experimental conditions was not available in the reviewed literature. A study did indicate that this compound has higher binding affinities for both ERα and ERβ compared to tamoxifen, though specific values were not provided[3].

Experimental Protocols

The determination of binding affinity is typically performed using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.

Estrogen Receptor Competitive Binding Assay Protocol

1. Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.

2. Materials:

  • Purified recombinant human ERα and ERβ protein

  • Radiolabeled ligand: [3H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (this compound, genistein, tamoxifen) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite (HAP) slurry or other separation medium

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

3. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and test compounds in the assay buffer. The final concentration of the solvent should be kept constant across all samples and should not interfere with the assay.

  • Binding Reaction:

    • In microcentrifuge tubes, add a fixed amount of ERα or ERβ protein.

    • Add a constant, saturating concentration of [3H]-17β-estradiol to all tubes.

    • Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compounds.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

    • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice for a short period (e.g., 15 minutes) with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP with the bound radioligand.

    • Carefully aspirate and discard the supernatant containing the unbound radioligand.

    • Wash the pellet with cold assay buffer to remove any remaining free radioligand.

  • Quantification:

    • Add scintillation fluid to each tube containing the HAP pellet.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each compound.

Signaling Pathway Diagrams

The binding of a ligand to an estrogen receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathways for this compound's interaction with ERα and ERβ.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Preparation Receptor Preparation Incubation Incubation Receptor Preparation->Incubation ERα / ERβ Ligand Preparation Ligand Preparation Ligand Preparation->Incubation [3H]-Estradiol + Competitor Separation Separation Incubation->Separation Bound vs. Free Quantification Quantification Separation->Quantification Radioactivity IC50 Determination IC50 Determination Quantification->IC50 Determination Binding Curve

Experimental workflow for competitive binding assay.

signaling_pathways cluster_er_alpha This compound-ERα Signaling Pathway (Agonist) cluster_er_beta This compound-ERβ Signaling Pathway (Agonist/Antagonist) Ferutinin_alpha This compound ERa ERα Ferutinin_alpha->ERa Binds Dimerization_a Dimerization ERa->Dimerization_a ERE_a Estrogen Response Element (ERE) Dimerization_a->ERE_a Binds to Coactivators_a Coactivators (e.g., SRC-1, AIB1) ERE_a->Coactivators_a Recruits Transcription_a Gene Transcription (Agonist Effect) Coactivators_a->Transcription_a Initiates Ferutinin_beta This compound ERb ERβ Ferutinin_beta->ERb Binds Dimerization_b Dimerization ERb->Dimerization_b ERE_b Estrogen Response Element (ERE) Dimerization_b->ERE_b Binds to TRAP220 TRAP220 (Coactivator) ERE_b->TRAP220 Fails to effectively recruit Transcription_b Altered/Blocked Gene Transcription (Antagonist Effect) TRAP220->Transcription_b Leads to

Proposed signaling pathways of this compound-liganded ERα and ERβ.

Discussion

The compiled data and pathway analyses highlight the distinct interaction of this compound with estrogen receptor subtypes. This compound exhibits a preferential binding to ERα over ERβ. This is in contrast to many other phytoestrogens, such as genistein, which generally show a higher affinity for ERβ.

The functional consequences of this binding preference are significant. This compound acts as an agonist for ERα, meaning it activates the receptor, leading to the recruitment of coactivators and the initiation of gene transcription. In contrast, its activity at ERβ is more complex, described as an agonist/antagonist. This mixed activity may be explained by the finding that the this compound-liganded ERβ complex fails to efficiently recruit the coactivator TRAP220, which can lead to a blockade or alteration of downstream signaling, resulting in an antagonistic effect on certain genes.

This differential activity of this compound on ERα and ERβ suggests its potential as a selective estrogen receptor modulator (SERM). SERMs are compounds that can have estrogenic or anti-estrogenic effects in a tissue-specific manner, offering therapeutic potential for a variety of hormone-related conditions. The unique profile of this compound warrants further investigation to fully elucidate its therapeutic promise.

References

A Head-to-Head Comparison of Ferutinin and Genistein in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of Ferutinin and genistein (B1671435) on prostate cancer cells. The information is compiled from multiple studies to offer a comprehensive overview of their anti-cancer properties, supported by experimental data and detailed methodologies.

Head-to-Head Data Summary

The following tables summarize the key quantitative data on the effects of this compound and genistein on prostate cancer cell lines. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)AssayIncubation TimeReference
This compound PC-316.7Not SpecifiedNot Specified[1]
Genistein PC-3~50MTT48 hours[2]
LNCaP<20Viable cell countNot Specified[3]
DU-145~25MTS4 days[4]
PC-3 (3D culture)480MTT24 hours[3]
Table 2: Effects on Cell Cycle
CompoundCell LineEffectMethodReference
This compound PC-3Cell cycle arrest (phase not specified)Flow cytometry (Propidium Iodide)[5]
Genistein LNCaPG1 arrestFlow cytometry[3]
PC-3G2/M arrestFlow cytometry[4]
DU-145G2/M arrestFlow cytometry[4]
Table 3: Induction of Apoptosis
CompoundCell LineEffectMethodReference
This compound PC-3Induction of apoptosisNot Specified[1]
Genistein LNCaPInduction of apoptosis (at >20 µM)Not Specified[3]
PC-3Induction of apoptosisAnnexin V/PI staining[6]
DU-145Significant induction of apoptosisFlow cytometry[4]

Mechanisms of Action

This compound

This compound, a sesquiterpene lactone, primarily induces apoptosis in cancer cells.[1] Its pro-apoptotic effects are understood to be mediated through the intrinsic pathway, which involves mitochondrial permeabilization and the release of pro-apoptotic factors.[1]

Ferutinin_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces permeabilization Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors

Caption: this compound's proposed mechanism of inducing apoptosis.

Genistein

Genistein, a soy isoflavone, exhibits a multi-faceted mechanism of action against prostate cancer cells. It has been shown to induce cell cycle arrest at either the G1 or G2/M phase, depending on the cell line.[3][4] This is often associated with the upregulation of cell cycle inhibitors like p21.[4] Furthermore, genistein induces apoptosis through various signaling pathways, including the inhibition of the pro-survival transcription factor NF-κB and the modulation of the Akt signaling pathway.[4]

Genistein_Mechanism cluster_genistein Genistein cluster_pathways Signaling Pathways cluster_effects Cellular Effects Genistein Genistein NFkB NF-κB Genistein->NFkB Inhibits Akt Akt Signaling Genistein->Akt Modulates p21 p21 Genistein->p21 Upregulates Apoptosis Apoptosis NFkB->Apoptosis blocks Akt->Apoptosis blocks CellCycleArrest Cell Cycle Arrest (G1 or G2/M) p21->CellCycleArrest Induces

Caption: Genistein's multi-target mechanism in prostate cancer cells.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and genistein on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145)

  • Complete cell culture medium

  • 96-well plates

  • This compound or genistein stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or genistein for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Prostate cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or genistein for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Assay_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Prostate cancer cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or genistein for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Cell_Cycle_Workflow A Treat cells with compound B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Stain with PI/ RNase solution C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

References

A Comparative Analysis of Ferulic Acid's Neuroprotective Efficacy in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Ferulic Acid's performance against Levodopa and Gallic Acid, with supporting experimental data for researchers, scientists, and drug development professionals.

In the investigation of novel neuroprotective agents for Parkinson's disease (PD), a debilitating neurodegenerative disorder, various compounds are being explored for their potential to slow or halt disease progression. While the initial query focused on Ferutinin, the available scientific literature points to a closely related and extensively studied compound, Ferulic Acid (FA) , as a promising candidate. This guide provides a comparative analysis of the neuroprotective effects of Ferulic Acid against the gold-standard treatment, Levodopa, and another phytochemical, Gallic Acid, in preclinical models of Parkinson's disease.

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms.[1][2] Current treatments, such as Levodopa, primarily offer symptomatic relief but do not stop the underlying neurodegeneration and can have limiting side effects.[2][3] This necessitates the exploration of neuroprotective compounds like Ferulic Acid.

Ferulic Acid, a phenolic compound found in various plants, has demonstrated significant antioxidant and anti-inflammatory properties in several studies.[4][5][6] These properties are crucial in combating the oxidative stress and neuroinflammation implicated in the pathophysiology of Parkinson's disease.[1][4]

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from studies evaluating the effects of Ferulic Acid, Levodopa, and Gallic Acid on key pathological markers in a rotenone-induced rat model of Parkinson's disease. This model mimics the mitochondrial dysfunction and oxidative stress observed in human PD.[1][4]

Table 1: Effects on Antioxidant Enzyme Activity

CompoundSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione (B108866) (GSH) LevelsReference
Control Normal LevelsNormal LevelsNormal Levels[4][5][6]
Rotenone (B1679576) Significantly DecreasedSignificantly DecreasedSignificantly Decreased[4][5][6]
Ferulic Acid Restored towards normal levelsRestored towards normal levelsRestored towards normal levels[4][5][6]
Levodopa Primarily symptomatic relief, limited direct antioxidant effectPrimarily symptomatic relief, limited direct antioxidant effectPrimarily symptomatic relief, limited direct antioxidant effect[2][3]
Gallic Acid Increased levels, restoring redox balanceNot explicitly quantified in cited studiesIncreased levels of reduced glutathione (GSH)

Table 2: Impact on Oxidative Stress and Inflammation Markers

CompoundMalondialdehyde (MDA) Levels (Lipid Peroxidation)Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)Cyclooxygenase-2 (COX-2) & Inducible Nitric Oxide Synthase (iNOS)Reference
Control Basal LevelsBasal LevelsBasal Levels[4][5][6]
Rotenone Significantly IncreasedSignificantly IncreasedSignificantly Increased[4][5][6]
Ferulic Acid Significantly DecreasedSignificantly DecreasedSignificantly Decreased[4][5][6]
Levodopa No significant direct effectNo significant direct effectNo significant direct effect[2][3]
Gallic Acid Attenuated ROS accumulationPotent anti-inflammatory effectsNot explicitly quantified in cited studies

Table 3: Neuroprotective Outcomes

CompoundDopaminergic Neuron Survival in Substantia NigraImprovement in Motor FunctionReference
Control Normal neuronal populationNormal motor function[4][5][6]
Rotenone Significant loss of neuronsSignificant motor deficits[4][5][6][7]
Ferulic Acid Rescued dopaminergic neurons from rotenone-induced insultSignificantly improved motor functions[4][5][6]
Levodopa No significant neuroprotection, masks underlying degenerationGold standard for symptomatic motor improvement[2][3]
Gallic Acid Demonstrated neuroprotective effects in PD modelsNot explicitly quantified in cited studies

Experimental Protocols

The data presented above were primarily generated using the rotenone-induced rat model of Parkinson's disease. Below is a detailed methodology for this key experiment.

Rotenone-Induced Parkinson's Disease Model in Rats

  • Animal Model: Male Wistar or Sprague Dawley rats are commonly used.[4][7]

  • Induction of Parkinsonism: Rotenone, a mitochondrial complex I inhibitor, is administered to induce parkinsonian features.[1][4][8]

    • Dosage and Administration: Rotenone is administered at a dose of 2.5 mg/kg body weight.[4][5][6] It is typically injected intraperitoneally or subcutaneously daily for a period of 4 to 8 weeks.[4][7][9]

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., saline, oil) only.

    • Rotenone Group: Receives rotenone injections to induce the PD model.

    • Ferulic Acid Group: Receives Ferulic Acid (e.g., 50 mg/kg) orally or via injection 30 minutes prior to rotenone administration for the duration of the study.[4][5][6]

    • Comparator Groups: Administered with Levodopa or Gallic Acid at their respective effective doses.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, hanging wire test, and open-field test to measure coordination, strength, and locomotor activity.[7][9]

  • Biochemical Analysis: After the treatment period, animals are sacrificed, and brain tissues (substantia nigra and striatum) are collected.

    • Antioxidant Assays: Spectrophotometric assays are used to measure the activity of SOD and catalase, and the levels of GSH.

    • Lipid Peroxidation Assay: The concentration of MDA is measured as an indicator of lipid peroxidation.

    • Inflammatory Marker Analysis: ELISA or Western blot analysis is used to quantify the levels of pro-inflammatory cytokines, COX-2, and iNOS.

  • Histological Analysis:

    • Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH) to identify and quantify the number of surviving dopaminergic neurons in the substantia nigra.[4][7]

    • Analysis of Glial Activation: Staining for Iba-1 (microglia) and GFAP (astrocytes) is performed to assess neuroinflammation.[4][5]

Mandatory Visualizations

Signaling Pathways of Ferulic Acid in Neuroprotection

Ferulic Acid exerts its neuroprotective effects through the modulation of several key signaling pathways. These pathways are central to cellular responses to oxidative stress and inflammation.

Ferulic_Acid_Signaling_Pathways cluster_Nrf2 Antioxidant Response cluster_Inflammation Inflammatory Response cluster_Apoptosis Apoptosis Regulation FA Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 activates TLR4 TLR4 FA->TLR4 inhibits p53 p53 FA->p53 inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 ROS->TLR4 Inflammation Neuroinflammation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE ARE Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes transcription Antioxidant_Enzymes->ROS neutralizes p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) p38_MAPK->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes Pro_inflammatory_Genes->Inflammation promotes Bax_Bcl2 Bax/Bcl2 ratio p53->Bax_Bcl2 Apoptosis_Node Apoptosis Bax_Bcl2->Apoptosis_Node Apoptosis_Node->Inflammation contributes to

Caption: Ferulic Acid's neuroprotective signaling pathways.

Experimental Workflow for Preclinical Validation

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in a Parkinson's disease animal model.

Experimental_Workflow start Animal Acclimatization (e.g., Male Wistar Rats) grouping Randomization into Treatment Groups start->grouping induction Induction of Parkinson's Model (e.g., Rotenone Administration) grouping->induction treatment Daily Treatment Administration (Vehicle, Ferulic Acid, Comparators) induction->treatment behavioral Behavioral Testing (Rotarod, Open Field, etc.) treatment->behavioral Throughout treatment period euthanasia Euthanasia and Tissue Collection treatment->euthanasia End of study behavioral->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis data Data Analysis and Interpretation analysis->data

Caption: Workflow for a preclinical Parkinson's disease study.

References

Ferutinin and Resveratrol: A Comparative Analysis of Sirtuin Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for therapeutic agents that can modulate the activity of sirtuins, a class of NAD+-dependent deacetylases with profound implications for aging and metabolic diseases, numerous natural compounds have been investigated. Among these, resveratrol (B1683913) has emerged as a well-characterized activator of Sirtuin 1 (SIRT1). This guide provides a comparative overview of ferutinin (B81) and resveratrol, with a focus on their mechanisms of action related to sirtuin activation, supported by available experimental data.

Disclaimer: The current body of scientific literature extensively documents the sirtuin-activating properties of resveratrol. In contrast, there is a notable absence of direct experimental evidence demonstrating that this compound activates sirtuins. Therefore, this comparison is based on the established mechanism of resveratrol and the currently understood, distinct signaling pathways of this compound.

Quantitative Analysis of SIRT1 Activation

The potency of a compound to activate SIRT1 is a critical parameter in drug development. For resveratrol, in vitro studies have quantified its activation potential.

CompoundAssay TypeSubstrateEC50 (µM)Fold ActivationReference
ResveratrolFluor de LysFluor-de-Lys-SIRT1 peptide~50-100~2-8 fold
ResveratrolMass SpectrometrySF38A-K23 peptide22 ± 16-

Note: The activation of SIRT1 by resveratrol can be substrate-dependent, and the use of fluorophore-labeled substrates, such as in the Fluor de Lys assay, has been a subject of scientific discussion regarding its physiological relevance.

Signaling Pathways and Mechanisms of Action

Resveratrol: A Direct and Indirect SIRT1 Activator

Resveratrol is a natural polyphenol found in various plants, including grapes and berries. Its role as a SIRT1 activator is multifaceted, involving both direct and indirect mechanisms.

Direct Activation: Resveratrol can directly bind to the SIRT1 enzyme, inducing a conformational change that enhances its deacetylase activity towards specific substrates. This allosteric activation is thought to be a key mechanism behind many of resveratrol's beneficial effects.

Indirect Activation: Resveratrol can also indirectly activate SIRT1 by increasing the intracellular levels of NAD+, a crucial co-substrate for sirtuin activity. This is partly achieved through the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.

The activation of SIRT1 by resveratrol triggers a cascade of downstream signaling events that contribute to its diverse biological activities, including:

  • Deacetylation of FOXO Transcription Factors: SIRT1 deacetylates Forkhead box O (FOXO) transcription factors, such as FOXO1 and FOXO3a, leading to the regulation of genes involved in stress resistance, metabolism, and apoptosis.

  • Activation of PGC-1α: SIRT1 deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.

  • Inhibition of NF-κB Signaling: SIRT1 can deacetylate the p65 subunit of NF-κB, a key pro-inflammatory transcription factor, thereby suppressing inflammation.

Caption: Resveratrol-mediated SIRT1 activation pathway.

This compound: A Modulator of Wnt/β-catenin Signaling

This compound is a sesquiterpene derivative isolated from plants of the Ferula genus. Current research on this compound has primarily focused on its ability to promote the differentiation of stem cells into osteoblasts (bone-forming cells). This effect is attributed to its modulation of the canonical Wnt/β-catenin signaling pathway.

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development, tissue homeostasis, and stem cell regulation. In the context of osteogenesis, activation of this pathway leads to the nuclear translocation of β-catenin, which then activates the transcription of genes that drive bone formation.

Studies have shown that this compound can:

  • Activate the Wnt/β-catenin signaling pathway: this compound treatment of dental pulp-derived stem cells has been shown to increase the expression of key components of the Wnt pathway, leading to osteogenic differentiation.

  • Epigenetically regulate Wnt signaling: this compound has been observed to induce active histone marks (H3K9 acetylation and H3K4 trimethylation) on the promoter regions of Wnt-related genes, suggesting an epigenetic mechanism of action.

To date, there are no published studies that have investigated a direct or indirect effect of this compound on sirtuin activity. Therefore, its role, if any, in sirtuin-mediated cellular processes remains unknown.

Caption: this compound's proposed mechanism via the Wnt/β-catenin pathway.

Experimental Protocols for Sirtuin Activation Assays

For researchers interested in evaluating the sirtuin-activating potential of novel compounds, several in vitro assays are commonly employed.

Fluor de Lys (Fluorometric) SIRT1 Assay

This is a widely used, commercially available kit for measuring SIRT1 activity.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue flanked by a fluorophore and a quencher. In its acetylated state, the fluorescence is quenched. Upon deacetylation by SIRT1, the peptide becomes susceptible to a developer enzyme that cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal.

General Protocol:

  • Reagent Preparation: Prepare assay buffer, SIRT1 enzyme, NAD+, developer, and the test compound dilutions.

  • Reaction Setup: In a microplate, combine the assay buffer, NAD+, and the test compound.

  • Enzyme Addition: Add the SIRT1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Development: Add the developer solution to each well.

  • Second Incubation: Incubate the plate for a further period to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

HPLC-Based Sirtuin Activity Assay

This method offers a more direct and often more physiologically relevant measure of sirtuin activity by monitoring the conversion of an acetylated substrate to its deacetylated product.

Principle: An acetylated peptide substrate is incubated with the sirtuin enzyme and NAD+. The reaction is then stopped, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC). The separation and quantification of the acetylated and deacetylated peptide peaks allow for the determination of enzyme activity.

General Protocol:

  • Reaction Setup: Prepare a reaction mixture containing buffer, NAD+, the acetylated peptide substrate, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified sirtuin enzyme.

  • Incubation: Incubate the reaction at a controlled temperature for a specific time.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or an organic solvent.

  • HPLC Analysis: Inject the quenched reaction mixture onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

  • Peak Analysis: Separate the acetylated and deacetylated peptides using a suitable gradient of solvents.

  • Quantification: Determine the area under the peaks corresponding to the substrate and product to calculate the percentage of substrate conversion and, consequently, the enzyme activity.

Conclusion

Resveratrol is a well-established SIRT1 activator with a defined mechanism of action that has been extensively studied. It holds promise as a lead compound for the development of therapeutics targeting sirtuin-related pathways.

This compound, on the other hand, is a bioactive compound with a distinct and well-documented role in promoting osteogenesis through the Wnt/β-catenin signaling pathway. At present, there is no scientific evidence to suggest that this compound is a sirtuin activator.

For researchers in drug development, this comparative guide highlights the importance of mechanistic understanding. While both compounds are natural products with interesting biological activities, their known targets and signaling pathways are currently understood to be different. Future research is required to determine if this compound has any off-target effects on sirtuins or if there is any crosstalk between the Wnt/β-catenin and sirtuin pathways that might be modulated by this compound. Until such data becomes available, resveratrol remains the more relevant compound for studies focused on direct sirtuin activation.

Comparative Efficacy of Ferutinin for Menopausal Symptoms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of clinical trial data on the efficacy of Ferutinin for the management of menopausal symptoms, juxtaposed with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies.

This compound: A Phytoestrogenic Approach

This compound is a bioactive sesquiterpene compound found in plants of the Ferula genus. It is classified as a phytoestrogen due to its ability to bind to estrogen receptors (ERα and ERβ), mimicking some of the effects of estrogen.[1][2] This mechanism of action makes it a candidate for alleviating menopausal symptoms, which are primarily caused by the decline in endogenous estrogen levels.

A recent randomized, double-blind, placebo-controlled clinical trial investigated the effects of an extract of Ferula communis L., standardized to contain 20% this compound, on postmenopausal discomfort. The study, involving 64 menopausal women, demonstrated that a daily dose of 100 mg of the extract over 90 days led to a significant 67% reduction in overall menopausal symptoms and an enhancement in sexual behavior.[1][3] Additionally, the treatment was associated with a significant improvement in Body Mass Index (BMI) and a decrease in oxidative stress markers.[1]

Comparative Clinical Efficacy

To provide a comprehensive overview, the efficacy of this compound is compared with two distinct alternatives: a general class of phytoestrogens and a novel non-hormonal selective neurokinin-3 (NK3) receptor antagonist, Fezolinetant (B607441).

Treatment Dosage Trial Duration Key Efficacy Outcomes Adverse Events Source
This compound (Ferula communis L. extract)100 mg/day (20% this compound)90 days- 67% reduction in overall menopausal symptoms- Significant enhancement of sexual behavior- Significant improvement in BMI- Decrease in oxidative stressNot specified in detail, but suggested to have a good safety profile.[1][1][3]
Phytoestrogens (e.g., Soy Isoflavones, Red Clover)Varies3 to 12 months- Significant reduction in hot flush frequency[4][5][6]- No significant effect on the Kupperman Index (KI) compared to placebo[4][5]No significant difference in side-effects compared to placebo.[4][5][4][5][6]
Fezolinetant 45 mg/day12 to 24 weeks- Significant reduction in the frequency and severity of vasomotor symptoms (hot flushes)[7][8]Generally well-tolerated; headache is the most common adverse event. Elevations in liver enzymes were observed in a small percentage of participants but were asymptomatic and reversible.[8][7][8]

Experimental Protocols

This compound Clinical Trial Methodology
  • Study Design : A randomized, double-blind, placebo-controlled clinical trial.[1][3]

  • Participants : 64 menopausal women experiencing postmenopausal discomfort.[1][3]

  • Intervention : Participants received either 100 mg of Ferula communis L. extract (standardized to 20% this compound) or a placebo daily for 90 consecutive days.[1][3]

  • Outcome Measures :

    • Assessment of menopausal symptoms (specific scale not detailed in the abstract).

    • Evaluation of sexual behavior.

    • Measurement of Body Mass Index (BMI).

    • Assessment of oxidative stress markers.

    • Platelet aggregation tests.[1]

General Phytoestrogen Meta-Analysis Methodology
  • Study Design : Meta-analysis of randomized controlled trials (RCTs).[4][5][6]

  • Databases Searched : Medline, Cochrane, EMBASE, and Google Scholar.[4][5]

  • Inclusion Criteria :

    • Randomized controlled trials.

    • Participants were perimenopausal or postmenopausal women experiencing menopausal symptoms.

    • Intervention with an oral phytoestrogen (e.g., isoflavones, coumestrol, soy, red clover).[4][5]

  • Outcome Measures :

    • Changes in the Kupperman Index (KI).

    • Daily hot flush frequency.

    • Likelihood of side-effects.[4][5]

Fezolinetant (SKYLIGHT 1 & 2 Trials) Methodology
  • Study Design : Two 12-week, randomized, placebo-controlled, double-blind phase 3 trials with a 40-week extension phase.[8]

  • Participants : Women aged 40-65 years with a minimum average of 7-8 moderate-to-severe hot flushes per day.[8]

  • Intervention : Participants received a daily oral dose of fezolinetant (45 mg) or a placebo.[8]

  • Outcome Measures :

    • Change in the frequency and severity of vasomotor symptoms (VMS) at 12 weeks.

    • Scores on the Menopause Quality of Life Questionnaire (MENQoL).[8]

Visualizing Methodologies and Pathways

To further clarify the processes and mechanisms involved, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Phase (Double-Blind) cluster_followup Follow-up & Analysis s1 Recruitment of Menopausal Women s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Baseline Assessment (Symptoms, Biomarkers) s3->r1 r2 Random Assignment r1->r2 i1 Group A: This compound Treatment r2->i1 i2 Group B: Placebo Control r2->i2 f1 Data Collection (e.g., Symptom Diaries, Questionnaires) i1->f1 f2 Biomarker Analysis (e.g., Oxidative Stress) i1->f2 i2->f1 i2->f2 f3 Statistical Analysis f1->f3 f2->f3 f4 Efficacy & Safety Evaluation f3->f4

Caption: Experimental Workflow of a Randomized Controlled Trial for Menopausal Symptom Treatments.

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_nucleus Nuclear Events cluster_response Cellular Response This compound This compound (Phytoestrogen) er Estrogen Receptor (ERα / ERβ) This compound->er dimer Receptor Dimerization er->dimer ere Estrogen Response Element (ERE) Binding dimer->ere transcription Gene Transcription Modulation ere->transcription response Alleviation of Menopausal Symptoms transcription->response

Caption: Simplified Signaling Pathway of this compound via Estrogen Receptors.

References

Ferutinin's Anticancer Potential: A Comparative Analysis of In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing in vitro research reveals Ferutinin (B81), a natural sesquiterpene lactone, as a promising candidate for anticancer therapy. Studies demonstrate its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, often with a degree of selectivity for malignant cells over healthy ones. This guide provides an objective comparison of this compound's in vitro performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its therapeutic potential.

This compound, derived from plants of the Ferula genus, has been the subject of numerous in vitro investigations to elucidate its anticancer mechanisms.[1][2] The primary mode of action identified is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[1][2] This is often accompanied by DNA damage and cell cycle modulation, contributing to its overall cytotoxic effect on cancer cells.[3][4]

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. In vitro studies have established this compound's IC50 values across various cancer cell lines, demonstrating a broad spectrum of activity. Notably, in some cases, this compound has shown a higher IC50 value in normal cell lines, suggesting a potential therapeutic window.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Human Breast Adenocarcinoma67 - 81[1]
TCCHuman Urothelial Carcinoma67 - 81[1]
HT29Human Colon Adenocarcinoma29 µg/ml (~67-81 µM)[1][5]
CT26Murine Colon Carcinoma26 µg/ml (~67-81 µM)[1][5]
PC-3Human Prostate Cancer16.7[1][2]
K562RImatinib-resistant Human Chronic Myeloid Leukemia25.3[1]
DA1-3b/M2BCR-ABLDasatinib-resistant Mouse Leukemia29.1[1]
NTERA2Human Teratocarcinoma39[1]
KYSE30Oesophageal Cancer58[1]
NIH/3T3Normal Murine Fibroblast> 50 µg/ml (~136 µM)[2][5]
HFF3Normal Human Fibroblast98[2]

Note: IC50 values for HT29 and CT26 were reported in µg/ml and have been approximated to a µM range for comparison, assuming a molecular weight similar to related compounds.

In direct comparisons, this compound's antitumor effects have been shown to be comparable to established chemotherapeutic agents like cisplatin (B142131) in vivo, while exhibiting a more favorable safety profile with less toxicity to normal tissues.[6] Studies have also indicated that this compound's cytotoxicity is more pronounced in cancer cells (MCF-7, HeLa) compared to normal human cell lines (HBL-100), reinforcing its potential for selective anticancer activity.[4][7]

Mechanisms of Action: Inducing Apoptosis

The primary anticancer mechanism of this compound is the induction of apoptosis.[1] This is achieved through the mitochondrial-dependent (intrinsic) pathway, characterized by the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic molecules.[2][4]

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondria Mitochondria CytC Cytochrome c release Mitochondria->CytC Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptotic signaling pathway.

Studies have confirmed this pathway by observing an overexpression of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in this compound-treated MCF-7 cells.[8][9] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the execution of apoptosis.[6]

Experimental Protocols

The in vitro anticancer properties of this compound have been evaluated using a variety of standard experimental protocols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

G cluster_0 MTT Assay Workflow A 1. Seed cells in 96-well plates B 2. Treat with varying This compound concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance (e.g., at 570 nm) E->F G 7. Calculate IC50 values F->G

Caption: General workflow for determining IC50 values using the MTT assay.

This assay was employed in multiple studies to determine the IC50 values of this compound in various cancer cell lines, including MCF-7, TCC, CT26, and HT29.[3][5][9][10]

Apoptosis Detection Methods

Several methods are used to confirm that cell death is occurring via apoptosis.

  • DAPI and Propidium Iodide (PI) Staining: These fluorescent staining methods are used to visualize nuclear morphology and assess plasma membrane integrity. DAPI staining reveals condensed chromatin and nuclear fragmentation, which are hallmarks of apoptosis.[3][10] PI is a nuclear stain that cannot cross the membrane of live cells, so its uptake indicates a loss of membrane integrity, a feature of late-stage apoptosis or necrosis.[3][11] The induction of a sub-G1 peak in flow cytometry analysis after PI staining is also indicative of apoptotic cells with fragmented DNA.[5]

  • DNA Laddering and Comet Assay: DNA fragmentation is a key feature of apoptosis. DNA laddering assays on agarose (B213101) gels visualize the characteristic cleavage of DNA into fragments of 180-200 base pairs.[3][11] The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage in individual cells.[3][10] Studies have shown that this compound treatment leads to significant DNA damage in MCF7 and TCC cancer cells.[3][10]

  • Flow Cytometry: This technique is used for a quantitative analysis of apoptosis. Cells can be stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Flow cytometry is also used to analyze the cell cycle distribution and quantify the sub-G1 apoptotic peak.[8][9]

Comparative Cytotoxicity Logic

The promising aspect of this compound as an anticancer agent lies in its differential cytotoxicity towards cancerous and non-cancerous cells, as demonstrated in several in vitro studies.

G This compound This compound Treatment Cancer Cancer Cells (e.g., MCF-7, TCC, HT29) This compound->Cancer Normal Normal Cells (e.g., HFF3, NIH/3T3) This compound->Normal LowIC50 Lower IC50 (High Cytotoxicity) Cancer->LowIC50 HighIC50 Higher IC50 (Low Cytotoxicity) Normal->HighIC50 Conclusion Selective Anticancer Potential LowIC50->Conclusion HighIC50->Conclusion

Caption: Logical comparison of this compound's cytotoxicity.

Conclusion and Future Directions

The collective in vitro evidence strongly supports the potential of this compound as a selective anticancer agent. Its ability to induce apoptosis in a variety of cancer cell lines, often at concentrations that are less toxic to normal cells, is a compelling attribute. The primary mechanism of action appears to be the induction of the intrinsic apoptotic pathway through the modulation of the Bax/Bcl-2 protein family.

While these in vitro findings are promising, further research is warranted. Future studies should focus on elucidating the complete molecular signaling cascade initiated by this compound, investigating potential mechanisms of resistance, and exploring its efficacy in combination with existing chemotherapeutic agents. More extensive in vivo studies in various cancer models are also necessary to validate the in vitro findings and to establish a comprehensive safety and efficacy profile before considering clinical translation.

References

A Comparative Transcriptomic Analysis of Ferutinin and Cisplatin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Anticancer Agents' Impact on Gene Expression

In the landscape of cancer therapeutics, understanding the precise molecular mechanisms by which drugs exert their effects is paramount for advancing personalized medicine and developing more effective treatment strategies. This guide provides a comparative analysis of the transcriptomic and cellular effects of two anticancer compounds: Ferutinin, a natural sesquiterpene lactone, and cisplatin (B142131), a cornerstone of conventional chemotherapy. While both agents exhibit potent anticancer properties, their impact on the cancer cell transcriptome and underlying signaling pathways reveals distinct mechanisms of action.

This comparison synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of the molecular sequelae following treatment with this compound and cisplatin. We delve into their effects on gene expression, the signaling cascades they modulate, and the experimental methodologies used to elucidate these actions.

Unraveling the Mechanisms: A Tale of Two Compounds

Cisplatin, a platinum-based chemotherapeutic, is renowned for its ability to induce DNA damage in cancer cells.[1] Its primary mode of action involves forming cross-links with purine (B94841) bases in DNA, which obstructs DNA repair mechanisms, stalls cell division, and ultimately triggers apoptosis (programmed cell death).[1] Transcriptomic studies of cisplatin-treated cancer cells reveal widespread changes in gene expression, particularly in pathways related to DNA damage response, cell cycle regulation, and apoptosis.

This compound, a phytoestrogen derived from plants of the Ferula genus, has demonstrated significant anticancer properties through different, yet overlapping, mechanisms.[2] It is known to induce apoptosis through the intrinsic pathway, modulate cell cycle progression, and, at higher concentrations, generate reactive oxygen species (ROS).[2] While comprehensive transcriptomic data for this compound is not as extensive as for cisplatin, studies have shown its ability to modulate key signaling pathways and the expression of specific genes involved in cell survival and death.

Data Deep Dive: Comparing the Cellular Impact

To facilitate a clear comparison, the following tables summarize key quantitative data and affected biological pathways for both this compound and cisplatin based on available research.

Table 1: Comparative In Vivo Efficacy
Treatment GroupTumor Reduction (%)Key Observations
This compound 67%Significant regression in tumor size with less toxic effects observed compared to the cisplatin group.[3]
Cisplatin 72%Potent antitumor effects.[3]
Control -Uninhibited tumor growth.[3]
Table 2: Differentially Expressed Genes in Cisplatin-Treated Nasopharyngeal Carcinoma Cells
Gene CategoryNumber of Genes
Upregulated 1,757
Downregulated 1,473
Data from a transcriptomic profiling study on cisplatin-resistant nasopharyngeal carcinoma cells.[4]
Table 3: Overview of Affected Signaling Pathways
Signaling PathwayThis compoundCisplatin
Apoptosis Pathway Modulates Bax/Bcl-2 ratio to induce apoptosis.[3][5]Induces both intrinsic and extrinsic apoptosis pathways.[1][6]
DNA Damage Response Induces DNA damage.[7]Primary mechanism of action.[1][8]
Cell Cycle Regulation Modulates the cell cycle.[2]Causes cell cycle arrest.[9]
Estrogen Receptor Signaling Acts as an agonist to ERα and an agonist/antagonist to ERβ.[2]Not a primary mechanism.
PI3K/Akt Signaling Potential involvement in chemoresistance.[10]Activation can lead to chemoresistance.[9][11]
MAPK Signaling Potential involvement in chemoresistance.[10]Activation is part of the cellular stress response.[6]
Wnt/β-catenin Signaling Potential involvement in chemoresistance.[10]Can be inhibited by cisplatin.[12][13]
NF-κB Signaling Potential involvement in chemoresistance.[10]Can be modulated by cisplatin.

Visualizing the Molecular Mayhem: Signaling Pathways and Workflows

To further illuminate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), depict the key signaling pathways affected by this compound and cisplatin, as well as a general experimental workflow for their comparative analysis.

Ferutinin_Signaling_Pathway This compound This compound ER_alpha ERα This compound->ER_alpha ER_beta ERβ This compound->ER_beta ROS ↑ ROS This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 CellCycle Cell Cycle Modulation This compound->CellCycle Mitochondria Mitochondria ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria | Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA MAPK MAPK Pathway Cisplatin->MAPK PI3K_Akt PI3K/Akt Pathway Cisplatin->PI3K_Akt DNA_Damage DNA Adducts & Cross-links DNA->DNA_Damage forms DDR DNA Damage Response (p53) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis can inhibit

Caption: Key signaling pathways activated by Cisplatin in cancer cells.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound or Cisplatin Start->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Functional_Assays Functional Assays (Viability, Apoptosis, Cell Cycle) Treatment->Functional_Assays RNA_Seq RNA Sequencing (Transcriptome Profiling) RNA_Isolation->RNA_Seq Data_Analysis Bioinformatic Analysis (DEGs, Pathway Enrichment) RNA_Seq->Data_Analysis Validation Experimental Validation (qRT-PCR, Western Blot) Data_Analysis->Validation Comparison Comparative Analysis of Transcriptomic & Phenotypic Effects Data_Analysis->Comparison Validation->Comparison Functional_Assays->Comparison

Caption: Experimental workflow for comparative transcriptomics.

Behind the Science: Experimental Protocols

The insights presented in this guide are derived from a variety of experimental techniques. Below are detailed methodologies for key experiments commonly used to assess the transcriptomic and cellular effects of anticancer agents.

RNA Sequencing (RNA-Seq)
  • Objective: To obtain a comprehensive profile of the transcriptome of cancer cells following treatment with this compound or cisplatin.

  • Protocol:

    • Cell Culture and Treatment: Cancer cell lines are cultured to a suitable confluency and then treated with this compound, cisplatin, or a vehicle control at predetermined concentrations and time points.

    • RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

    • Library Preparation: An RNA-seq library is prepared from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis: The raw sequencing reads are subjected to quality control, trimming, and alignment to a reference genome. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in the treated cells compared to the control. This is followed by pathway enrichment analysis to identify the biological pathways that are most affected by the drug treatment.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effects of this compound and cisplatin on cancer cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Drug Treatment: The cells are then treated with a range of concentrations of this compound or cisplatin for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Formazan Solubilization: The media is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[2]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Objective: To quantify the induction of apoptosis in cancer cells by this compound and cisplatin.

  • Protocol:

    • Cell Treatment: Cells are treated with the compounds as described for the viability assay.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion: Divergent Paths to a Common Goal

Both this compound and cisplatin are effective inducers of cancer cell death, yet their transcriptomic and mechanistic profiles reveal distinct therapeutic approaches. Cisplatin's broad cytotoxic effect is a direct consequence of its interaction with DNA, leading to a massive cellular response to genomic damage. This compound, on the other hand, appears to engage more specific signaling pathways, including those governed by estrogen receptors and the Bcl-2 family of proteins, to trigger a more targeted apoptotic response.

The comparative data presented here underscore the importance of a multi-faceted approach to cancer therapy. While cisplatin remains a potent, albeit often toxic, weapon in the oncologist's arsenal, natural compounds like this compound offer promising avenues for the development of novel therapeutics with potentially improved safety profiles and distinct mechanisms of action. Further comprehensive transcriptomic studies on this compound are warranted to fully elucidate its molecular targets and to identify biomarkers that could predict patient response, paving the way for its integration into future cancer treatment paradigms.

References

Validating the safety and toxicity profile of Ferutinin in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has garnered significant interest for its potential therapeutic applications, including anticancer properties. As with any novel compound progressing through the drug development pipeline, a thorough evaluation of its safety and toxicity profile in preclinical studies is paramount. This guide provides a comparative analysis of the preclinical safety data of this compound against established chemotherapeutic agents—doxorubicin (B1662922) and vincristine (B1662923)—and the phytoestrogen genistein (B1671435). The information is presented to aid researchers in understanding the current toxicological landscape of this compound and to highlight areas requiring further investigation.

Comparative Toxicity Data

The following table summarizes the available quantitative and qualitative preclinical toxicity data for this compound and its comparators. It is important to note that direct comparative studies under identical conditions are limited, and the data has been compiled from various independent preclinical investigations.

ParameterThis compoundDoxorubicinVincristineGenistein
Acute Toxicity (LD50) Data not available. Studies indicate dose-dependent toxicity, with higher doses leading to adverse effects.Mouse: 17 mg/kg (IV), 570 mg/kg (Oral)[1][2][3] Rat: ~10.5 mg/kg (IV)[4]Data not readily available in cited literature. Known to have a narrow therapeutic index.Low order of toxicity reported in acute studies in rats.[5]
No-Observed-Adverse-Effect Level (NOAEL) Data not available.Data not readily available in cited literature.Data not readily available in cited literature.Rat: 50 mg/kg/day (based on mild hepatic effects at higher doses)[5]
In Vitro Cytotoxicity (IC50) Compared with doxorubicin and vincristine on MCF-7 and TCC cell lines.[6]Potent cytotoxic agent against a wide range of cancer cell lines.Potent cytotoxic agent, particularly against hematological malignancies.Exhibits biphasic effect on ER-positive breast cancer cells.[7]
Organ-Specific Toxicity In vivo studies in mice at doses of 500 and 1000 µg/kg showed some liver and kidney alterations, but also upregulation of antioxidant enzymes.[8]Cardiotoxicity is a major dose-limiting toxicity.[9] Also associated with myelosuppression and gastrointestinal toxicity.Neurotoxicity is the primary dose-limiting toxicity.[10]High doses (500 mg/kg/day) in rats led to mild hepatic effects and hormonal changes.[5][11]
Genotoxicity DNA damage observed in cancer cells via comet assay.[6] No standard battery of genotoxicity tests reported.Known to be genotoxic.Evidence of genotoxicity in some studies.No significant genotoxic effects reported in standard assays.
Carcinogenicity No data available.Known to be carcinogenic.No data available.No evidence of carcinogenicity in long-term studies.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the acute oral toxicity of a substance and allows for the estimation of an LD50 value with a reduced number of animals.

Principle: A sequential dosing approach is used where the outcome of the previously tested animal determines the dose for the next animal.

Protocol:

  • Animal Selection: Use a single sex of a rodent species (typically female rats).

  • Initial Dose: Start with a dose level just below the best preliminary estimate of the LD50.

  • Dosing and Observation: Administer the substance orally to a single animal. Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Visualizing Mechanisms and Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by mitochondrial stress.

Ferutinin_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Permeabilizes Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for In Vivo Acute Toxicity Study

The following diagram illustrates a typical workflow for an acute toxicity study in a preclinical setting.

Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Single Dose Administration (e.g., Oral Gavage) grouping->dosing observation Clinical Observation (Mortality, Morbidity, Clinical Signs) dosing->observation body_weight Body Weight Measurement (e.g., Day 0, 7, 14) observation->body_weight necropsy Gross Necropsy (Day 14) body_weight->necropsy histopathology Histopathology of Key Organs necropsy->histopathology data_analysis Data Analysis and LD50 Estimation histopathology->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo acute toxicity study.

Conclusion and Future Directions

The available preclinical data suggests that this compound possesses promising anticancer activity, with a mechanism of action that involves the induction of apoptosis. However, a comprehensive understanding of its safety and toxicity profile is still emerging. While in vitro studies have demonstrated its cytotoxic potential against cancer cells, and preliminary in vivo studies have provided some insights into its effects on major organs, there is a clear need for standardized, guideline-compliant toxicology studies.

Specifically, the determination of key toxicological parameters such as LD50 and NOAEL for this compound is crucial for establishing a therapeutic window and for guiding dose selection in future clinical trials. Furthermore, a complete assessment of its genotoxic and carcinogenic potential is warranted. Direct, head-to-head comparative studies with standard-of-care agents under the same experimental conditions would provide a more definitive understanding of this compound's relative safety.

For researchers and drug development professionals, the current body of evidence supports the continued investigation of this compound as a potential therapeutic agent, with a strong emphasis on conducting rigorous preclinical safety and toxicology studies to fully characterize its risk-benefit profile.

References

Safety Operating Guide

Navigating the Proper Disposal of Ferutinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Ferutinin (B81) Proper Disposal Procedures

This document provides essential safety and logistical information for the proper disposal of this compound, a naturally occurring sesquiterpene ester. Due to the absence of specific regulatory disposal guidelines for this compound, a conservative approach is mandatory. This compound should be handled as a hazardous chemical waste, and disposal must be conducted through a licensed environmental waste management contractor. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing occupational exposure and environmental contamination.

This compound is recognized for its cytotoxic properties and its activity as a phytoestrogen.[1] Therefore, all materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₂₂H₃₀O₄[1]
Molecular Weight 358.5 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage -20°C[1]
CAS Number 41743-44-6[1]

Operational Plan for this compound Disposal

The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound waste. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, equipping oneself with the appropriate personal protective equipment is imperative. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is crucial to prevent hazardous reactions and ensure compliant disposal.[2] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Unused or expired this compound powder, as well as any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for organic or solvent waste. Given its solubility in DMSO, it is crucial not to mix it with incompatible waste streams.[1]

Step 3: Container Management

Proper management of waste containers is essential to prevent leaks, spills, and exposure.

  • All waste containers must be kept securely sealed when not in use.

  • Containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity of the waste.

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must be managed as hazardous waste.

  • Containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[2]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • After triple-rinsing, the original label on the container should be defaced or removed. The container can then be disposed of according to your institution's guidelines for clean lab glass or plastic.

Step 5: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and mitigate exposure.

  • Evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Step 6: Final Disposal

All collected this compound waste must be disposed of through the institution's designated hazardous waste management program.[3] It is the responsibility of the laboratory to ensure that the waste is properly packaged, labeled, and ready for pickup by a licensed hazardous waste contractor.

Experimental Protocols

Currently, there are no established experimental protocols for the in-lab treatment or degradation of this compound for disposal purposes. All this compound waste must be disposed of via a licensed hazardous waste contractor.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FerutininDisposalWorkflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always first segregate Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store contractor Arrange Pickup by Licensed Waste Contractor store->contractor When container is full end End: Compliant Disposal contractor->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ferutinin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ferutinin. Adherence to these protocols is critical for ensuring personal safety and preventing environmental contamination. This compound is considered hazardous, and appropriate precautions must be taken at all times.

This compound is a plant-derived compound with potent biological activity, including cytotoxic effects on various cancer cell lines.[1][2] Due to its hazardous nature, stringent safety protocols are necessary during handling, storage, and disposal to minimize exposure risks. This document outlines the required personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE. For tasks with a higher risk of aerosol generation or spillage, enhanced respiratory and body protection should be considered.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling and before touching any clean surfaces.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes, aerosols, and solid particles of the compound.
Lab Coat/Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin. Should be changed immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling the powder form or when aerosols may be generated.Minimizes the risk of inhaling the compound.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the work area.

Operational and Disposal Plans

Safe handling and disposal of this compound are paramount to protect both laboratory personnel and the environment. The following procedures provide a step-by-step guide for routine operations and waste management.

Handling and Experimental Workflow

All work with this compound, particularly when handling the solid compound or preparing stock solutions, should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure. The work surface should be covered with a disposable, absorbent bench liner.

A logical workflow should be followed to ensure safety and prevent contamination. The diagram below illustrates the key steps for safely handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in fume hood/BSC A->B C Weigh this compound solid B->C D Prepare stock solution in appropriate solvent (e.g., DMSO) C->D E Perform experiment D->E F Decontaminate work surfaces E->F G Segregate and dispose of contaminated waste F->G H Remove PPE G->H I Wash hands thoroughly H->I

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Due to its cytotoxic nature, all waste contaminated with this compound must be treated as hazardous chemical waste. The following table outlines the proper disposal procedures for different types of waste generated during the handling of this compound.

Waste TypeContainerDisposal Method
Solid Waste Labeled, leak-proof, and sealed hazardous waste bag or container.Incineration at a licensed hazardous waste facility.
Liquid Waste Labeled, leak-proof, and sealed waste container.Incineration at a licensed hazardous waste facility. Do not dispose of down the drain.
Sharps Puncture-resistant, leak-proof sharps container labeled as "Cytotoxic Waste".Incineration at a licensed hazardous waste facility.
Contaminated PPE Labeled, leak-proof, and sealed hazardous waste bag.Incineration at a licensed hazardous waste facility.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial to minimize harm.

Emergency Response Plan

The following diagram outlines the logical steps to be taken in an emergency involving this compound.

G This compound Emergency Response cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Emergency Event (Spill or Exposure) Spill_Evacuate Evacuate immediate area Start->Spill_Evacuate Exposure_Remove Remove contaminated clothing and PPE Start->Exposure_Remove Spill_Notify Notify supervisor and EHS Spill_Evacuate->Spill_Notify Spill_Cleanup Cleanup by trained personnel with appropriate PPE Spill_Notify->Spill_Cleanup Spill_Dispose Dispose of cleanup materials as hazardous waste Spill_Cleanup->Spill_Dispose Exposure_Wash Wash affected area with soap and water for 15 minutes Exposure_Remove->Exposure_Wash Exposure_Eyes If in eyes, flush with water for 15 minutes Exposure_Remove->Exposure_Eyes Exposure_Medical Seek immediate medical attention Exposure_Wash->Exposure_Medical Exposure_Eyes->Exposure_Medical

Caption: Logical flow for responding to a this compound-related emergency.

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferutinin
Reactant of Route 2
Reactant of Route 2
Ferutinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.